SM08502
Description
Properties
IUPAC Name |
N/A |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SM08502; SM-08502; SM 08502; |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of SM08502 (Cirtuvivint): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SM08502, also known as Cirtuvivint, is a first-in-class, orally bioavailable small molecule inhibitor of the Wnt signaling pathway, with significant potential in antineoplastic therapy.[1][2] Developed by Samumed (now Biosplice Therapeutics), this compound's novel mechanism of action centers on the inhibition of CDC-like kinases (CLKs), leading to the disruption of mRNA splicing and subsequent downregulation of the Wnt signaling pathway.[3][4] This technical guide provides an in-depth exploration of the molecular mechanisms, experimental validation, and quantitative data associated with this compound's activity in preclinical models of cancer.
Introduction: Targeting the Wnt Pathway in Oncology
The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, including proliferation and differentiation.[3][4] Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer (CRC), making it a compelling target for therapeutic intervention.[3][4] this compound represents a novel strategy to modulate this pathway, not by targeting core components like β-catenin directly, but by influencing the intricate machinery of pre-mRNA splicing.[5]
Core Mechanism of Action: Inhibition of CDC-like Kinases (CLKs) and Disruption of Splicing
The primary molecular target of this compound is the family of CDC-like kinases (CLKs).[3][4][6] CLKs are crucial enzymes that phosphorylate serine and arginine-rich splicing factors (SRSFs).[3][4] This phosphorylation is a key step in the assembly and activity of the spliceosome, the cellular machinery responsible for intron removal and exon ligation from pre-mRNA.
The mechanism of action of this compound can be delineated as follows:
-
Inhibition of CLK Activity: this compound potently inhibits the kinase activity of CLKs.[3][4]
-
Reduced SRSF Phosphorylation: This inhibition leads to a decrease in the phosphorylation of SRSF proteins.[3][4][6]
-
Spliceosome Disruption: The altered phosphorylation state of SRSFs disrupts the normal function of the spliceosome.[3][4][6]
-
Alternative Splicing: This disruption results in alternative splicing events, including exon skipping and intron retention, in the pre-mRNAs of key Wnt pathway components.[3][4][7]
-
Downregulation of Wnt Pathway Gene Expression: The alternatively spliced transcripts are often unstable and targeted for degradation, or they may code for non-functional proteins. This ultimately leads to a reduction in the expression of critical Wnt pathway genes.[3][4][5]
Notably, this mechanism of Wnt pathway inhibition by this compound has been shown to be independent of β-catenin levels, suggesting a distinct mode of action compared to other Wnt inhibitors.[5]
Signaling Pathway Diagram
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Potency of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| Wnt Signaling Inhibition | SW480 | EC50 | 46 nM | [5] |
| Cell Proliferation | 17 CRC Cell Lines | Average EC50 | 177 nM | [5] |
| Cell Proliferation | 5 Prostate Cancer Cell Lines | Average EC50 | 0.319 µM | [8] |
| Kinase Inhibition | CLK2 | IC50 | Determined | [7] |
| Kinase Inhibition | CLK3 | IC50 | Determined | [7] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Model | Treatment | Tumor Growth Inhibition | Reference |
| SW480 Xenograft | 25 mg/kg QD | 83% | [5] |
| HCT 116 Xenograft | 25 mg/kg QD | 56% | [5] |
| PDX Model | 25 mg/kg QD | 70% | [5] |
| PC3 Xenograft | 25 mg/kg + Docetaxel | 90% | [8] |
Experimental Protocols
Detailed methodologies for key experiments are outlined below.
In Vitro Wnt Signaling Assay (TOPflash Reporter Assay)
This assay quantifies the activity of the Wnt/β-catenin signaling pathway.
-
Cell Culture: SW480 human colorectal cancer cells are cultured in appropriate media.
-
Transfection: Cells are transfected with a TOPflash TCF/LEF reporter plasmid, which contains a luciferase gene under the control of TCF/LEF response elements. A control plasmid with a constitutively active promoter (e.g., EF1α) driving luciferase expression is used to normalize for transfection efficiency.
-
Treatment: Transfected cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Lysis and Luciferase Measurement: After a defined incubation period (e.g., 24 hours), cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The TOPflash luciferase signal is normalized to the control luciferase signal. The EC50 value, the concentration at which this compound inhibits 50% of the Wnt signaling activity, is calculated from the dose-response curve.
Gene Expression Analysis (qRT-PCR and Nanostring)
These methods are used to measure the effect of this compound on the expression of Wnt pathway genes.
-
Cell Treatment: Cancer cell lines (e.g., SW480, HEK-293T, IEC-6) are treated with this compound or vehicle for a specified time (e.g., 24 hours). For some experiments, Wnt signaling is stimulated with Wnt3a.
-
RNA Extraction: Total RNA is isolated from the treated cells.
-
qRT-PCR:
-
Reverse transcription is performed to synthesize cDNA.
-
Real-time PCR is conducted using primers specific for target Wnt pathway genes (e.g., AXIN2, LEF1, MYC, TCF7).
-
Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH).
-
-
Nanostring nCounter Assay:
-
A pre-defined panel of probes for Wnt pathway-related genes (e.g., 180 genes) is used.
-
RNA samples are hybridized with the probe set.
-
The abundance of each target mRNA is directly counted.
-
-
Data Analysis: Changes in gene expression following this compound treatment are calculated relative to the vehicle control.
In Vivo Tumor Xenograft Studies
These studies assess the anti-tumor activity of this compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used.
-
Tumor Implantation: Human cancer cells (e.g., SW480, HCT 116) or patient-derived tumor fragments (PDX) are subcutaneously implanted into the mice.
-
Treatment: Once tumors reach a specified size, mice are randomized into treatment groups and receive daily oral administration of this compound at various doses or a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Pharmacodynamic (PD) Analysis: At the end of the study, tumors can be harvested to assess the in vivo effect of this compound on gene and protein expression.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.
Experimental Workflow Diagram
Clinical Development
This compound (Cirtuvivint) has advanced into Phase 1 clinical trials for subjects with advanced solid tumors (NCT03355066 and NCT05084859).[3][8][9] These trials are evaluating the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound as a monotherapy and in combination with other anti-cancer agents.[9][10] Initial results have demonstrated proof of mechanism at tolerated doses and early signs of clinical activity.[10][11]
Conclusion
This compound presents a novel and promising approach to cancer therapy by targeting the Wnt signaling pathway through the inhibition of CLK-mediated pre-mRNA splicing. Its unique mechanism of action, potent preclinical activity, and advancement into clinical trials underscore its potential as a valuable addition to the oncology drug landscape. Further research and clinical investigation will continue to elucidate the full therapeutic utility of this first-in-class CLK inhibitor.
References
- 1. Facebook [cancer.gov]
- 2. Samumed Doses First Patient in Phase 1 Trial of this compound for [globenewswire.com]
- 3. The CLK inhibitor this compound induces anti-tumor activity and reduces Wnt pathway gene expression in gastrointestinal cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ascopubs.org [ascopubs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A Study Evaluating the Safety, Pharmacokinetics, and Preliminary Efficacy of Orally Administered this compound Combined With Hormonal Therapy or Chemotherapy in Subjects With Advanced Solid Tumors [clin.larvol.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. biosplice.com [biosplice.com]
The Dual CLK/DYRK Inhibitor SM08502: A Technical Overview of its Mechanism and Therapeutic Potential
For Immediate Release
SAN DIEGO, CA – The small molecule SM08502, also known as cirtuvivint, has emerged as a potent, orally bioavailable inhibitor of CDC-like kinases (CLK) and dual-specificity tyrosine-regulated kinases (DYRK).[1] This technical guide provides an in-depth analysis of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its characterization, and visualizing its impact on critical signaling pathways. This document is intended for researchers, scientists, and drug development professionals investigating novel cancer therapeutics.
This compound is a first-in-class clinical-stage compound that modulates the Wnt signaling pathway by targeting mRNA splicing.[1][2] Its unique mechanism offers a promising new strategy for treating cancers with aberrant Wnt pathway activation, such as colorectal and endometrial cancers.[1][2]
Mechanism of Action: Targeting the Spliceosome to Inhibit Wnt Signaling
This compound exerts its anti-tumor effects through a novel mechanism that links the inhibition of CLK and DYRK kinases to the regulation of the Wnt signaling pathway. The core of this mechanism lies in the modulation of pre-mRNA splicing.
CLKs and DYRKs are crucial regulators of the spliceosome, the cellular machinery responsible for intron removal and exon ligation from pre-mRNA.[3] These kinases phosphorylate Serine and Arginine Rich Splicing Factors (SRSFs), which are essential for splice site selection and spliceosome assembly.[2] By inhibiting a range of CLK and DYRK isoforms, this compound reduces the phosphorylation of SRSF proteins, including SRSF5 and SRSF6.[2] This disruption of SRSF function leads to alterations in pre-mRNA splicing, including exon skipping and intron retention, of key Wnt pathway components.[2][4] The resulting non-functional or unstable mRNA transcripts lead to a downstream reduction in the expression of Wnt target genes, ultimately inhibiting the pro-tumorigenic Wnt signaling cascade.[2]
Caption: Experimental Workflow for this compound.
Conclusion and Future Directions
This compound represents a novel therapeutic approach that targets the intricate relationship between kinase signaling, mRNA splicing, and oncogenic pathways. Its ability to potently inhibit CLK and DYRK kinases, leading to the disruption of the spliceosome and subsequent downregulation of the Wnt signaling pathway, underscores its potential as a powerful anti-cancer agent. The robust preclinical data, demonstrating significant tumor growth inhibition in various cancer models, has paved the way for its clinical development. [2]Ongoing Phase 1 clinical trials are evaluating the safety, pharmacokinetics, and preliminary efficacy of this compound in patients with advanced solid tumors. [2]The findings from these trials will be crucial in determining the future therapeutic landscape for this first-in-class CLK/DYRK inhibitor.
References
- 1. Combination CDC-like kinase inhibition (CLK)/Dual-specificity tyrosine-regulated kinase (DYRK) and taxane therapy in CTNNB1-mutated endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The CLK inhibitor this compound induces anti-tumor activity and reduces Wnt pathway gene expression in gastrointestinal cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetylation and phosphorylation of SRSF2 control cell fate decision in response to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Inhibition of the Wnt Signaling Pathway by SM08502: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Wnt signaling pathway, a critical regulator of cellular processes, is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention. SM08502 (also known as cirtuvivint) is a first-in-class, orally bioavailable small molecule inhibitor that demonstrates potent anti-tumor activity by modulating this pathway. This technical guide provides an in-depth analysis of the mechanism by which this compound inhibits Wnt signaling. It details the core mechanism of action, presents quantitative data from key experiments, outlines detailed experimental protocols, and provides visual diagrams to illustrate the complex biological processes involved. This compound acts not by directly targeting canonical Wnt pathway components, but through a novel indirect mechanism: the inhibition of CDC-like kinases (CLKs) and dual-specificity tyrosine-regulated kinases (DYRKs). This leads to the disruption of pre-mRNA splicing of Wnt-related genes, representing a unique strategy for downregulating this oncogenic cascade.
Introduction to the Wnt Signaling Pathway and this compound
The Wnt/β-catenin signaling pathway plays a pivotal role in embryonic development and adult tissue homeostasis.[1] Its aberrant activation is a hallmark of numerous cancers, including colorectal, pancreatic, and breast cancers, where it drives tumor initiation, progression, and therapeutic resistance.[1][2] The pathway is initiated when Wnt proteins bind to Frizzled (FZD) receptors, leading to the stabilization and nuclear translocation of β-catenin.[1] In the nucleus, β-catenin partners with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate target genes that promote cell proliferation.[1]
This compound is a novel, small-molecule inhibitor developed to target cancers with overactive Wnt signaling.[3][4] It is currently being investigated in Phase 1 clinical trials for patients with advanced solid tumors (NCT03355066).[2][5] Unlike many Wnt inhibitors that target upstream components, this compound functions downstream at the post-transcriptional level, offering a potentially more effective and broadly applicable therapeutic strategy.[4]
Core Mechanism of Action: CLK Inhibition and Splicing Modulation
This compound's primary mechanism for inhibiting the Wnt pathway is through the potent, pan-inhibition of CDC-like kinases (CLKs), specifically CLK1, CLK2, CLK3, and CLK4, as well as dual-specificity tyrosine-regulated kinases (DYRKs).[6][7]
-
Inhibition of CLK/DYRK Kinases: CLKs and DYRKs are crucial enzymes that phosphorylate serine and arginine-rich splicing factors (SRSFs).[8]
-
Disruption of Spliceosome Activity: Phosphorylation of SRSFs is essential for the assembly and function of the spliceosome, the cellular machinery responsible for pre-mRNA splicing.[6][8] By inhibiting CLKs, this compound prevents SRSF phosphorylation.[2]
-
Alteration of mRNA Splicing: The disruption of spliceosome activity leads to alterations in pre-mRNA splicing, including the generation of non-functional splicing variants of Wnt pathway genes.[2][8]
-
Downregulation of Wnt Target Genes: This altered splicing results in the decreased expression of multiple Wnt pathway-related genes and proteins, thereby inhibiting the signaling cascade.[4][8]
Crucially, this mechanism functions independently of β-catenin protein levels or its translocation to the nucleus, suggesting that this compound's efficacy is not limited to tumors with specific upstream mutations (e.g., in APC) and may overcome resistance mechanisms.[4]
Quantitative Data
The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potency against key kinases and its functional impact on Wnt-dependent cancer cells.
Table 1: Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (µM) | Reference |
|---|---|---|
| CLK1 | 0.008 | [6] |
| CLK2 | 0.002 | [6] |
| CLK3 | 0.022 | [6] |
| CLK4 | 0.001 | [6] |
| DYRK1A, 1B, 2, 4 | 0.002 - 0.013 | [6] |
| CDK1 | 1.1 | [6] |
Data derived from Z-LYTE™ kinase assays.[4][6]
Table 2: In Vitro Efficacy and Cellular Activity of this compound
| Assay Type | Cell Line(s) | Endpoint | EC50 (µM) | Reference |
|---|---|---|---|---|
| Wnt Reporter | SW480 (Colorectal) | TOPflash Luciferase | 0.046 | [6] |
| Cell Viability | 14 Pancreatic Cancer Lines | Cell Proliferation | 0.072 - 0.526 | [9] |
| Cell Viability | 13 Breast Cancer Lines | Cell Proliferation | 0.055 - 0.510 | [10] |
| Cell Viability | Hs578T (TNBC) | Cell Proliferation | 0.080 | [10] |
| Cell Viability | Hs578Bst (Normal Breast) | Cell Proliferation | 1.517 |[10] |
Experimental Protocols and Methodologies
The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.
Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of kinases.
-
Methodology:
-
Platform: Kinase activity was measured using the Thermo Fisher Scientific Z-LYTE™ platform, a fluorescence resonance energy transfer (FRET)-based assay.[4][6]
-
Procedure: Recombinant kinases (e.g., CLK2, CLK3, CDK1) were incubated with a fluorescently labeled peptide substrate and ATP in the presence of varying concentrations of this compound.[6]
-
Detection: After the kinase reaction, a development reagent containing a site-specific protease was added. The protease cleaves only the non-phosphorylated substrate, disrupting FRET.
-
Analysis: The emission ratio of the two fluorescent signals was calculated to determine the percentage of phosphorylated substrate. IC50 values were derived from dose-response curves generated from at least four independent experiments.[4][6]
-
Wnt Reporter (TOPflash) Assay
-
Objective: To measure the inhibitory effect of this compound on TCF/LEF-mediated transcriptional activity.
-
Methodology:
-
Cell Line: SW480 colorectal cancer cells, which have constitutively active Wnt signaling, were used.[6]
-
Transfection: Cells were seeded in 96-well plates and transfected with a TOPflash luciferase reporter plasmid (containing TCF/LEF binding sites upstream of a luciferase gene) and a control reporter plasmid (e.g., Renilla luciferase for normalization).
-
Treatment: 24 hours post-transfection, cells were treated with a 10-point titration of this compound (e.g., 0.0005-10 µM) for approximately 48 hours.[4][6]
-
Measurement: Luciferase activity was quantified using a commercial kit such as Bright-Glo™ (Promega) and a luminometer.[6]
-
Analysis: The TOPflash signal was normalized to the control reporter signal. EC50 values were calculated from the resulting dose-response curves. Data typically represents the mean of two or three replicates.[4][6]
-
Gene and Protein Expression Analysis
-
Objective: To confirm that this compound treatment leads to decreased expression of Wnt pathway genes and proteins.
-
Methodology:
-
Cell Treatment: Various cancer cell lines (e.g., 17 different colorectal cancer lines) were treated with this compound (e.g., 1 µM) for 20-24 hours.[4]
-
Gene Expression (Nanostring): RNA was extracted and analyzed using a Nanostring nCounter® Wnt pathway gene array to simultaneously measure the expression of a panel of Wnt-related genes.[4]
-
Gene Expression (qRT-PCR): For validation, RNA was reverse-transcribed to cDNA. qRT-PCR was performed using primers specific for top gene hits (e.g., TCF7, DVL2, LRP5) and a housekeeping gene for normalization.[4][10]
-
Protein Expression (Immunoblotting): Cells were lysed, and protein concentrations were determined. Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., phosphorylated SRSFs, Survivin, MCL-1, cleaved PARP) and a loading control (e.g., β-actin).[4]
-
Detection: Membranes were incubated with secondary antibodies and visualized using chemiluminescence.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of orally administered this compound in a living model.
-
Methodology:
-
Model System: Immunocompromised mice (e.g., nude mice) were subcutaneously or orthotopically implanted with human cancer cells (e.g., SW480, MDA-MB-231).[8][11]
-
Treatment: Once tumors reached a palpable size, mice were randomized into vehicle control and treatment groups. This compound was administered orally, once daily (e.g., at 25 mg/kg).[9][11]
-
Monitoring: Tumor volume and mouse body weight were measured regularly (e.g., twice weekly) throughout the study.
-
Endpoint Analysis: At the end of the study, tumors were excised, weighed, and processed for pharmacodynamic analysis, such as immunoblotting for p-SRSF levels or qRT-PCR for Wnt gene expression, to confirm target engagement in vivo.[4][8]
-
Analysis: Tumor growth inhibition (TGI) was calculated by comparing the mean tumor volume of the treated group to the vehicle control group. Statistical significance was determined using tests such as the Student's t-test.[4]
-
Conclusion
This compound represents a novel therapeutic strategy for cancers driven by aberrant Wnt signaling. Its unique mechanism of action, centered on the inhibition of CLK/DYRK kinases and the subsequent disruption of mRNA splicing, distinguishes it from other Wnt pathway inhibitors. By altering the processing of pre-mRNAs for key Wnt pathway genes, this compound effectively downregulates the entire signaling cascade at a downstream, intranuclear level.[4] Preclinical data demonstrates potent and selective activity in vitro and significant tumor growth inhibition in vivo across various cancer models, including gastrointestinal, pancreatic, and breast cancers.[8][9][11] The findings summarized in this guide provide a strong rationale for the ongoing clinical development of this compound as a promising anti-cancer agent.
References
- 1. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The CLK inhibitor this compound induces anti-tumor activity and reduces Wnt pathway gene expression in gastrointestinal cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. biosplice.com [biosplice.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
The Impact of SM08502 (Cirtuvivint) on Alternative Splicing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SM08502, also known as cirtuvivint, is a first-in-class, orally bioavailable small molecule inhibitor of the CDC-like kinases (CLK) and dual-specificity tyrosine-regulated kinases (DYRK).[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, with a particular focus on its effects on alternative pre-mRNA splicing. Dysregulation of alternative splicing is increasingly recognized as a hallmark of cancer, contributing to tumor initiation, progression, and therapeutic resistance.[2] this compound represents a novel therapeutic strategy that targets the core machinery of splicing to exert its anti-neoplastic effects, primarily through the modulation of the Wnt signaling pathway.[3][4]
Mechanism of Action: Inhibition of CLK/DYRK Kinases and Modulation of Alternative Splicing
The primary mechanism of action of this compound is the potent and selective inhibition of CLK and DYRK family kinases.[5][6] These kinases play a crucial role in the regulation of pre-mRNA splicing through the phosphorylation of serine and arginine-rich splicing factors (SRSFs).[7][8] SRSFs are essential components of the spliceosome, the cellular machinery responsible for intron removal and exon ligation. By binding to specific RNA sequences, SRSFs guide the spliceosome to the correct splice sites.
The phosphorylation status of SRSFs is critical for their function and subcellular localization.[8] this compound, by inhibiting CLKs and DYRKs, prevents the proper phosphorylation of SRSFs.[7][8] This leads to the disruption of spliceosome activity and the alteration of alternative splicing patterns for a variety of genes, including key components of the Wnt signaling pathway.[3] The consequence of this altered splicing is the generation of non-functional or dominant-negative protein isoforms, or the degradation of the improperly spliced mRNA, ultimately leading to the downregulation of oncogenic signaling pathways.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of this compound.
Table 1: In Vitro Kinase Inhibition
| Kinase Target | IC50 (µM) |
| CLK1 | 0.008 |
| CLK2 | 0.002 |
| CLK3 | 0.022 |
| CLK4 | 0.001 |
| DYRK1A | 0.002-0.013 |
| DYRK1B | 0.002-0.013 |
| DYRK2 | 0.002-0.013 |
| DYRK4 | 0.002-0.013 |
| CDK1 | 1.1 |
Data compiled from multiple sources.[6][9]
Table 2: In Vitro Wnt Signaling Inhibition
| Cell Line | Assay | EC50 (µM) |
| SW480 | TOPflash Reporter | 0.046 |
| HEK-293T | TOPflash Reporter | 0.087 |
Data compiled from multiple sources.[6][9]
Table 3: In Vitro Anti-proliferative Activity
| Cell Line | Cancer Type | EC50 (µM) |
| SW480 | Colorectal | Not explicitly stated, but potent inhibition observed |
| HEC265 | Endometrial | Nanomolar range |
| SNGM | Endometrial | Nanomolar range |
| Ishikawa-S33Y | Endometrial | Nanomolar range |
| Ishikawa | Endometrial | Nanomolar range |
Data compiled from multiple sources.[1][10]
Table 4: In Vivo Anti-tumor Activity
| Xenograft Model | Cancer Type | Dose | Tumor Growth Inhibition (TGI) |
| SW480 | Colorectal | 25 mg/kg, once daily | >50% |
Data compiled from a study in SW480 tumor-bearing mice.[11]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on alternative splicing.
In Vitro Kinase Inhibition Assay (Z-LYTE™)
-
Principle: The Z-LYTE™ Kinase Assay is a fluorescence resonance energy transfer (FRET)-based assay used to measure kinase activity. A synthetic peptide substrate is phosphorylated by the kinase of interest. A site-specific protease, which only cleaves the non-phosphorylated peptide, is then added. Cleavage of the peptide disrupts FRET, leading to a change in the fluorescence emission ratio, which is proportional to the kinase activity.[12]
-
Protocol:
-
Prepare a reaction mixture containing the kinase of interest (e.g., CLK2, CLK3), the corresponding Z-LYTE™ peptide substrate, and ATP in a kinase buffer.
-
Add this compound at various concentrations to the reaction mixture.
-
Incubate the reaction at room temperature for a specified time (e.g., 1 hour) to allow for phosphorylation.
-
Add the development reagent containing the site-specific protease.
-
Incubate at room temperature to allow for cleavage of the non-phosphorylated substrate.
-
Measure the fluorescence emission at two wavelengths (e.g., 445 nm and 520 nm) using a fluorescence plate reader.
-
Calculate the emission ratio and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[12]
-
Wnt Signaling Reporter Assay (TOPflash)
-
Principle: The TOPflash reporter assay measures the activity of the canonical Wnt signaling pathway. Cells are transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with TCF/LEF binding sites. Activation of the Wnt pathway leads to the nuclear translocation of β-catenin, which binds to TCF/LEF transcription factors and drives the expression of the luciferase gene.[13]
-
Protocol:
-
Seed SW480 or HEK-293T cells in a multi-well plate.
-
Transfect the cells with the TOPflash reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization).
-
After transfection, treat the cells with varying concentrations of this compound for a specified duration (e.g., 24-48 hours).
-
For HEK-293T cells, which have low basal Wnt activity, stimulate the pathway with a Wnt agonist (e.g., Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021) in the presence of this compound.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Normalize the TOPflash luciferase activity to the control luciferase activity and calculate the EC50 value.[9][13]
-
Western Blot for Phosphorylated SRSFs
-
Principle: Western blotting is used to detect the levels of phosphorylated SRSF proteins in cell lysates. This provides direct evidence of the inhibitory effect of this compound on CLK/DYRK kinase activity.
-
Protocol:
-
Culture SW480 cells and treat with this compound at various concentrations for a defined period (e.g., 1 hour).
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated SRSFs (e.g., a pan-phospho-SRSF antibody or antibodies specific for p-SRSF5/6).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the phosphorylated SRSF signal to a loading control (e.g., β-actin or total SRSF protein).[8][14]
-
Immunofluorescence for Nuclear Speckle Analysis
-
Principle: Immunofluorescence microscopy is used to visualize the subcellular localization of splicing factors. Inhibition of SRSF phosphorylation by this compound is known to cause the accumulation of these factors in enlarged nuclear speckles.[14]
-
Protocol:
-
Grow SW480 cells on glass coverslips.
-
Treat the cells with this compound for a specified time (e.g., 6 hours).
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100 in PBS).
-
Block non-specific binding with a blocking solution (e.g., 1% BSA in PBS).
-
Incubate with a primary antibody against a nuclear speckle marker, such as a phospho-SC35 antibody.[14]
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.
-
Analyze the images for changes in the size and morphology of the nuclear speckles.[14]
-
RNA Sequencing for Alternative Splicing Analysis
-
Principle: RNA sequencing (RNA-seq) is a powerful method to analyze the transcriptome and identify changes in alternative splicing events on a genome-wide scale.
-
Protocol:
-
Treat cells (e.g., SW480) with this compound or a vehicle control for a specific duration.
-
Extract total RNA from the cells and assess its quality and integrity.
-
Prepare RNA-seq libraries using a suitable kit that preserves strand-specific information.
-
Sequence the libraries on a high-throughput sequencing platform.
-
Align the sequencing reads to a reference genome.
-
Use bioinformatics tools (e.g., rMATS, SUPPA2) to identify and quantify different types of alternative splicing events, such as exon skipping, intron retention, and alternative 3' or 5' splice site selection.[6]
-
Perform differential splicing analysis between the this compound-treated and control samples to identify genes with significant changes in their splicing patterns.
-
Pulse-Chase RNA Labeling
-
Principle: This technique is used to study the kinetics of RNA processing, including splicing. Newly transcribed RNA is labeled with a modified nucleotide (the "pulse"), and then the fate of this labeled RNA is followed over time after the label is removed (the "chase").
-
Protocol:
-
Culture SW480 cells and treat with this compound or a vehicle control.
-
Incubate the cells for a short period with a labeling reagent such as 4-thiouridine (4sU) or 5-ethynyl uridine (EU). This constitutes the "pulse."
-
Remove the labeling medium and replace it with a medium containing a high concentration of unlabeled uridine. This is the "chase."
-
Harvest the cells at different time points during the chase.
-
Isolate the labeled RNA using biotin-streptavidin purification (for 4sU) or click chemistry (for EU).
-
Analyze the changes in the splicing patterns of specific genes in the labeled RNA population over time using RT-PCR or RNA sequencing. This can reveal how this compound affects the rate and outcome of splicing for newly synthesized transcripts.[15][16]
-
Visualizations
Signaling Pathway Diagram
References
- 1. CST | Cell Signaling Technology [cellsignal.com]
- 2. Global analysis of alternative splicing events based on long- and short-read RNA sequencing during grape berry development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. Chibby suppresses growth of human SW480 colon adenocarcinoma cells through inhibition of β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of alternative splicing events by RNA sequencing in the ovaries of Xiang pig at estrous and diestrous - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Prospects of Identifying Alternative Splicing Events from Single-Cell RNA Sequencing Data - Wang - Current Bioinformatics [rjpbr.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. The landscape of alternative splicing reveals novel events associated with tumorigenesis and the immune microenvironment in gastric cancer | Aging [aging-us.com]
- 11. researchgate.net [researchgate.net]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. A Useful Approach To Identify Novel Small Molecule Inhibitors Of Wnt-Dependent Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Assessment of Modulation of Protein Stability Using Pulse-chase Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Investigating Prostate Cancer with SM08502: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SM08502 is a novel, orally bioavailable small molecule inhibitor of CDC-like kinases (CLKs) that has demonstrated significant antitumor activity in preclinical models of castration-resistant prostate cancer (CRPC).[1] Its mechanism of action involves the inhibition of the Wnt signaling pathway through the disruption of alternative splicing.[1][2] This technical guide provides a comprehensive overview of the preclinical data on this compound in prostate cancer, including in vitro and in vivo efficacy, and details its mechanism of action. The guide also presents detailed, albeit generalized, experimental protocols for key studies and visualizes the core signaling pathway and experimental workflows.
Introduction to this compound
This compound is a first-in-class inhibitor of CDC-like kinases (CLKs), a family of dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing.[2] By inhibiting CLKs, this compound disrupts the phosphorylation of serine/arginine-rich splicing factors (SRSFs), leading to alterations in alternative splicing of various genes, including key components of the Wnt signaling pathway.[2][3] The aberrant activation of the Wnt pathway is a known driver of tumorigenesis and therapy resistance in several cancers, including prostate cancer. Therefore, this compound represents a promising therapeutic strategy for targeting Wnt-driven malignancies. A Phase 1 clinical trial of this compound in patients with advanced solid tumors has been initiated (NCT03355066).
Preclinical Efficacy of this compound in Prostate Cancer
In Vitro Anti-proliferative Activity
This compound has shown potent anti-proliferative effects across a panel of five human prostate cancer cell lines. The average half-maximal effective concentration (EC50) was found to be 0.319 µM, with a range of 0.191–0.462 µM, demonstrating broad activity irrespective of the mutational profile or hormone sensitivity of the cell lines.[1]
| Prostate Cancer Cell Lines | EC50 Range (µM) | Average EC50 (µM) |
| Five Human Prostate Cancer Cell Lines | 0.191–0.462 | 0.319 |
In Vivo Antitumor Efficacy in Xenograft Models
The antitumor activity of orally administered this compound was evaluated in two distinct castration-resistant prostate cancer (CRPC) xenograft models: 22RV1 (AR-V7 positive) and PC3 (androgen receptor-negative).
In the 22RV1 xenograft model , treatment with this compound resulted in significant tumor growth inhibition (TGI). At a dose of 12 mg/kg, a TGI of 35% (P<0.05) was observed, while a dose of 25 mg/kg led to a TGI of 73% (P<0.001) after 24 days of treatment.[1]
In the PC3 xenograft model , a dose of 25 mg/kg this compound resulted in a significant TGI of 75% (P=0.03).[1]
| Xenograft Model | Cell Line | This compound Dose (mg/kg) | Tumor Growth Inhibition (TGI) | P-value |
| CRPC | 22RV1 | 12 | 35% | <0.05 |
| CRPC | 22RV1 | 25 | 73% | <0.001 |
| CRPC | PC3 | 25 | 75% | 0.03 |
Mechanism of Action: Inhibition of the Wnt Signaling Pathway
This compound exerts its antitumor effects through a novel mechanism involving the modulation of alternative splicing of Wnt pathway components.
Inhibition of CLKs and SRSF6 Phosphorylation
This compound is a potent inhibitor of CDC-like kinases (CLKs). This inhibition leads to a reduction in the phosphorylation of serine/arginine-rich splicing factor 6 (SRSF6), a key regulator of pre-mRNA splicing.[1][3]
Alteration of Alternative Splicing
The decreased phosphorylation of SRSF6 by this compound disrupts the normal splicing process, leading to alternative splicing events, such as exon skipping and intron retention, in the pre-mRNAs of several Wnt pathway-related genes. Genes known to be affected by this altered splicing include DVL2, LRP5, TCF7, TCF7L1, LEF1, and ERBB2.[1][3]
Downregulation of Wnt Signaling
The alternative splicing of these key Wnt pathway components results in the production of non-functional or unstable mRNA transcripts, ultimately leading to the downregulation of their corresponding proteins and the overall inhibition of the Wnt signaling pathway.[1][3] This disruption of a critical oncogenic pathway is believed to be a primary driver of the antitumor activity of this compound.
Experimental Protocols
The following are generalized protocols for the key experiments used to investigate the efficacy and mechanism of action of this compound in prostate cancer. Specific details such as reagent concentrations and incubation times may require optimization.
Cell Proliferation Assay
-
Cell Seeding: Prostate cancer cells are seeded in 96-well plates at a density of 3,000 to 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or vehicle control (e.g., DMSO) for 72 to 96 hours.
-
Viability Assessment: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is measured using a plate reader, and the data is normalized to the vehicle control. EC50 values are calculated using a non-linear regression analysis.
Xenograft Tumor Model
-
Cell Implantation: Six- to eight-week-old male immunodeficient mice (e.g., BALB/c nude) are subcutaneously injected with 1-5 x 10^6 22RV1 or PC3 prostate cancer cells suspended in a solution like Matrigel.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is administered orally at the desired doses (e.g., 12 and 25 mg/kg) daily. The control group receives a vehicle solution.
-
Tumor Measurement: Tumor volume is measured two to three times per week using calipers (Volume = 0.5 x length x width²). Body weight is also monitored as an indicator of toxicity.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumors are excised and weighed. Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Western Blot for SRSF6 Phosphorylation
-
Cell Lysis: Prostate cancer cells are treated with this compound or vehicle for a specified time, then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated SRSF6. A primary antibody against total SRSF6 or a housekeeping protein (e.g., β-actin) is used as a loading control.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
qRT-PCR for Wnt-Related Gene Expression
-
RNA Extraction: Prostate cancer cells are treated with this compound or vehicle, and total RNA is extracted using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.
-
Quantitative PCR: Real-time PCR is performed using a qPCR instrument with SYBR Green or TaqMan probes for the target Wnt pathway genes (e.g., DVL2, LRP5, TCF7, TCF7L1) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.
Visualizations
Signaling Pathway of this compound in Prostate Cancer
References
- 1. Inhibition of castration-resistant prostate cancer growth by genistein through suppression of AKR1C3 | Food & Nutrition Research [foodandnutritionresearch.net]
- 2. The CLK inhibitor this compound induces anti-tumor activity and reduces Wnt pathway gene expression in gastrointestinal cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Unraveling the Anti-Tumor Potential of SM08502: A Technical Deep Dive into Preclinical Findings
For Immediate Release: Shanghai, China - As the landscape of oncology research continues to evolve, a promising small molecule inhibitor, SM08502 (also known as cirtuvivint), is carving a niche for itself with compelling preclinical data demonstrating potent anti-tumor activity across a range of cancer models. This technical guide synthesizes the available preclinical data, offering researchers, scientists, and drug development professionals a comprehensive overview of this compound's mechanism of action, in vitro and in vivo efficacy, and the experimental frameworks used to generate these findings.
Core Mechanism of Action: A Novel Approach to Wnt Pathway Inhibition
This compound is a first-in-class, orally bioavailable inhibitor of CDC-like kinases (CLK) and dual-specificity tyrosine-regulated kinases (DYRK).[1][2] This dual inhibition disrupts the phosphorylation of serine and arginine-rich splicing factors (SRSFs), key components of the spliceosome.[3][4] The subsequent alteration of pre-mRNA splicing leads to the downregulation of Wnt signaling pathway-related genes, which are crucial for the proliferation and survival of many cancer types.[3][4][5] This novel mechanism of targeting the Wnt pathway through the modulation of alternative splicing represents a significant advancement in the pursuit of targeted cancer therapies.[3][4]
In Vitro Anti-Tumor Activity
This compound has demonstrated potent inhibition of cell proliferation across a wide array of cancer cell lines. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values from various preclinical studies are summarized below.
| Cancer Type | Cell Line(s) | Endpoint | Value (µM) | Reference(s) |
| Colorectal Cancer | 17 CRC cell lines | EC50 (avg) | 0.177 | [6] |
| SW480 | EC50 | 0.046 | [6] | |
| Breast Cancer | 13 BC cell lines | EC50 (avg) | 0.170 | [2] |
| HR+ (MCF7, T47D) | - | - | [3] | |
| Palbociclib-Resistant T47D | EC50 | 0.41 | [3] | |
| Parental T47D | EC50 | 0.22 | [3] | |
| Prostate Cancer | 5 PC cell lines | EC50 (avg) | 0.319 | [7] |
| Pancreatic Cancer | 14 PC cell lines | EC50 | 0.072-0.526 | [8] |
| Kinase Inhibition | CLK2 | IC50 | 0.002 | [1] |
| CLK3 | IC50 | 0.022 | [1] |
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of this compound has been further substantiated in in vivo studies using various xenograft and patient-derived xenograft (PDX) models.
| Cancer Type | Model | Treatment | Tumor Growth Inhibition (TGI) | Reference(s) |
| Colorectal Cancer | SW480 Xenograft | 25 mg/kg QD | 83% | [6] |
| HCT 116 Xenograft | 25 mg/kg QD | 56% | [6] | |
| PDX Model | 25 mg/kg QD | 70% | [6] | |
| Breast Cancer (HR+) | MCF7 Xenograft | 25 mg/kg QD | 70% | [3][9] |
| PDX Models (2) | - | 92% and 71% | [9] | |
| Triple-Negative Breast Cancer | PDX Models (4) | 25 mg/kg QD | 69% (avg) | [2] |
| MDA-MB-231 Xenograft | 12.5 mg/kg QD | 81% | [2] | |
| MDA-MB-231 Xenograft | 25 mg/kg QD | 86% | [2] | |
| Pancreatic Cancer | HPAFII Xenograft | 25 mg/kg QD | 93% | [8] |
| HPAFII Xenograft | QOD | 82% | [8] | |
| Capan-1 Xenograft | 25 mg/kg QD | 80% (w/o CAF), 65% (w/ CAF) | [8] | |
| HPAFII Xenograft | 25 mg/kg QD | 85% (w/o CAF), 71% (w/ CAF) | [8] |
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, this section outlines the methodologies employed in the preclinical evaluation of this compound.
In Vitro Cell Proliferation Assay
The anti-proliferative effects of this compound were primarily assessed using the CellTiter-Blue™ Cell Viability Assay.
-
Cell Plating: Cancer cell lines were seeded in 96-well plates at a density of approximately 1,500 to 3,000 cells per well in a medium containing 10% fetal bovine serum.
-
Compound Treatment: Cells were treated with a dose range of this compound (typically from 0.005 µM to 10 µM) or a vehicle control (DMSO).
-
Incubation: The plates were incubated for 4 days at 37°C in a 5% CO2 atmosphere.
-
Viability Assessment: The CellTiter-Blue™ reagent was added to each well according to the manufacturer's instructions.
-
Data Acquisition: Fluorescence at 590 nm was measured using a multi-modal plate reader to determine cell viability.
Wnt Reporter Assay (TOPflash Assay)
The inhibitory effect of this compound on the Wnt signaling pathway was quantified using a TOPflash reporter assay.[4]
-
Cell Transfection: SW480 human colorectal cancer cells, which have a constitutively active Wnt pathway, were stably transfected with a TOPflash reporter construct (containing a Wnt-responsive promoter driving a luciferase gene).
-
Cell Plating: Transfected cells were plated in 96-well plates.
-
Compound Treatment: Cells were incubated with varying concentrations of this compound or a vehicle control for 40 hours.
-
Luminescence Measurement: The Bright-Glo™ Luciferase Assay System was used to measure the luminescence, which is proportional to the Wnt signaling activity.
-
Data Analysis: The dose-response curves and EC50 values for the inhibition of TOPflash-mediated luminescence were calculated.
In Vivo Xenograft Tumor Model
The in vivo anti-tumor efficacy of this compound was evaluated in mouse xenograft models.
-
Cell Implantation: Human cancer cells were subcutaneously injected into the flanks of immunocompromised mice.
-
Tumor Growth: Tumors were allowed to establish and grow to a predetermined size.
-
Treatment: Mice were orally administered with this compound at specified doses and schedules (e.g., 25 mg/kg, once daily).
-
Tumor Measurement: Tumor volume was measured regularly using calipers.
-
Data Analysis: Tumor growth inhibition (TGI) was calculated by comparing the tumor volumes in the treated group to the vehicle-treated control group. The general health and body weight of the mice were also monitored.
Conclusion and Future Directions
The preclinical data for this compound strongly indicate its potential as a novel anti-cancer agent. Its unique mechanism of action, targeting the Wnt signaling pathway via the modulation of alternative splicing, offers a promising therapeutic strategy for a variety of solid tumors. The potent in vitro and in vivo anti-tumor activity, both as a monotherapy and in combination with other agents, warrants further investigation. A Phase 1 clinical trial of this compound in subjects with advanced solid tumors is ongoing (NCT03355066), and the results are eagerly awaited by the oncology community.[3][4][7][8]
References
- 1. Combination CDC-like kinase inhibition (CLK)/Dual-specificity tyrosine-regulated kinase (DYRK) and taxane therapy in CTNNB1-mutated endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The CLK inhibitor this compound induces anti-tumor activity and reduces Wnt pathway gene expression in gastrointestinal cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Modulation of the Wnt pathway through inhibition of CLK2 and DYRK1A by lorecivivint as a novel, potentially disease-modifying approach for knee osteoarthritis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 9. researchgate.net [researchgate.net]
The Impact of SM08502 (Cirtuvivint) on Serine-Arginine Rich Splicing Factors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
SM08502, also known as cirtuvivint, is a first-in-class, orally bioavailable small molecule inhibitor of CDC-like kinases (CLKs) and dual-specificity tyrosine-regulated kinases (DYRKs).[1][2][3] This technical guide provides an in-depth analysis of this compound's mechanism of action, with a specific focus on its impact on serine-arginine rich splicing factors (SRSFs). By potently inhibiting CLK activity, this compound modulates SRSF phosphorylation, leading to disruptions in spliceosome activity and alternative splicing.[1][4] This activity has been shown to particularly affect the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers.[4][5] Preclinical and clinical data suggest that this compound holds promise as a therapeutic agent for advanced solid tumors.[6][7] This document details the quantitative impact of this compound on its targets, outlines key experimental methodologies for its study, and visualizes its mechanism of action.
Core Mechanism of Action
This compound functions as a potent, ATP-competitive inhibitor of the CLK family of protein kinases (CLK1-4) and DYRKs.[3] CLKs are crucial regulators of pre-mRNA splicing through their phosphorylation of SRSF proteins.[8][9] These SRSF proteins, when phosphorylated, play a key role in the assembly of the spliceosome and the selection of splice sites.[3]
By inhibiting CLKs, this compound prevents the phosphorylation of SRSFs.[1][4] This hypo-phosphorylated state disrupts the normal function of SRSFs, leading to altered spliceosome activity and changes in alternative splicing patterns of downstream genes.[1][10] A significant consequence of this altered splicing is the downregulation of key components of the Wnt signaling pathway, which is implicated in the proliferation of various cancer cells.[1][4] this compound has been shown to induce the generation of different splicing variants of Wnt pathway genes, contributing to the overall inhibition of this signaling cascade.[1][4]
Figure 1: this compound Mechanism of Action
Quantitative Data
The following tables summarize the quantitative data regarding this compound's inhibitory activity and its effects on cellular processes.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (µM) | Selectivity vs. CDK1 | Reference |
| CLK2 | 0.002 | ~550-fold | [11] |
| CLK3 | 0.022 | ~50-fold | [11] |
| CDK1 | 1.1 | - | [11] |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Assay | Metric | Value (µM) | Reference |
| SW480 | Wnt Reporter (TOPflash) | EC50 | Not specified, but potent | [12] |
| Various Heme Malignancies | Cell Viability | EC50 | 0.014 - 0.495 | [3] |
| Endometrial Cancer Cell Lines | Cell Viability | IC50 | Nanomolar range | [2] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the effects of this compound on SRSFs.
Western Blot for SRSF Phosphorylation
This protocol is used to assess the phosphorylation status of SRSF proteins in response to this compound treatment.
-
Cell Culture and Treatment: SW480 cells are cultured to ~80% confluency and treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 1 hour.[4]
-
Protein Extraction: Cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated SRSF proteins (e.g., anti-phospho-SRSF5/6).[4]
-
A primary antibody against a loading control (e.g., β-actin or total SRSF5) is also used to ensure equal protein loading.[4]
-
The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A decrease in the signal for phosphorylated SRSFs in this compound-treated samples compared to the control indicates inhibition of CLK activity.
Quantitative Real-Time PCR (qRT-PCR) for Wnt Pathway Gene Expression
This method quantifies the changes in the expression of Wnt pathway target genes following this compound treatment.
-
Cell Culture and Treatment: SW480 cells are treated with a dose-response of this compound for 24 hours.[4]
-
RNA Extraction: Total RNA is isolated from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qRT-PCR: The cDNA is used as a template for qRT-PCR with primers specific for Wnt pathway genes (e.g., AXIN2, LEF1, MYC, TCF7).[12] A housekeeping gene (e.g., GAPDH) is used for normalization.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method. A decrease in the expression of Wnt pathway genes in this compound-treated cells indicates downstream functional effects of SRSF modulation.
Figure 2: Key Experimental Workflows
Clinical Development
This compound (cirtuvivint) has been investigated in Phase 1 clinical trials for subjects with advanced solid tumors (NCT03355066).[1][4] These studies have evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of orally administered this compound.[7] Preliminary results have shown evidence of clinical activity with a manageable safety profile in heavily pre-treated cancer patients.[6] Further clinical investigation is ongoing, including a Phase 1b study combining cirtuvivint with standard-of-care agents in various cancers (NCT05084859).[13]
Conclusion
This compound represents a novel therapeutic strategy that targets the spliceosome by inhibiting CLK-mediated phosphorylation of SRSF proteins. This mechanism leads to the modulation of alternative splicing and subsequent inhibition of pro-oncogenic signaling pathways, most notably the Wnt/β-catenin pathway. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals working on or interested in the field of splicing modulation for cancer therapy. The ongoing clinical development of this compound underscores the potential of this approach in treating advanced solid tumors.
References
- 1. The CLK inhibitor this compound induces anti-tumor activity and reduces Wnt pathway gene expression in gastrointestinal cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combination CDC-like kinase inhibition (CLK)/Dual-specificity tyrosine-regulated kinase (DYRK) and taxane therapy in CTNNB1-mutated endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. Facebook [cancer.gov]
- 6. biosplice.com [biosplice.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Pharmacological CLK inhibition disrupts SR protein function and RNA splicing blocking cell growth and migration in TNBC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acetylation and phosphorylation of SRSF2 control cell fate decision in response to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A Study Evaluating the Safety, Pharmacokinetics, and Preliminary Efficacy of Orally Administered this compound Combined With Hormonal Therapy or Chemotherapy in Subjects With Advanced Solid Tumors [clin.larvol.com]
The Selectivity Profile of SM08502: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SM08502 (also known as Cirtuvivint) is a potent and orally bioavailable small-molecule inhibitor of the CDC-like kinase (CLK) and dual-specificity tyrosine phosphorylation-regulated kinase (DYRK) families.[1][2] Its primary mechanism of action involves the modulation of pre-mRNA splicing through the inhibition of these kinases, which are critical for the phosphorylation of serine/arginine-rich splicing factors (SRSFs).[3][4][5] This disruption of the spliceosome's function leads to altered alternative splicing of various genes, most notably those involved in the Wnt signaling pathway, thereby inhibiting tumor growth.[3][5] This technical guide provides a comprehensive overview of the selectivity profile of this compound, detailing its kinase inhibition, and outlines the key experimental protocols used to characterize this molecule.
Data Presentation: Kinase Inhibition Profile of this compound
The selectivity of this compound has been extensively characterized through in vitro kinase assays and broad kinome screening. The following tables summarize the quantitative data on its inhibitory activity.
Table 1: Inhibition of Primary Target Kinase Families (CLK and DYRK)
| Kinase Target | IC50 (nM) | Assay Platform | Reference |
| CLK1 | 8 | Z'-LYTE™ | [3] |
| CLK2 | 2 | Z'-LYTE™ | [1][3] |
| CLK3 | 22 | Z'-LYTE™ | [1][3] |
| CLK4 | 1 | Z'-LYTE™ | [3] |
| DYRK1A | 2-13 | Z'-LYTE™ | [3] |
| DYRK1B | 2-13 | Z'-LYTE™ | [3] |
| DYRK2 | 2-13 | Z'-LYTE™ | [3] |
| DYRK4 | 2-13 | Z'-LYTE™ | [3] |
Table 2: Selectivity Against a Broader Kinome Panel
A kinome-wide screen of 466 kinases was performed to assess the broader selectivity of this compound.[3] The compound demonstrated good selectivity, with only a small fraction of kinases being potently inhibited.[3]
| Parameter | Value | Reference |
| Total Kinases Screened | 466 | [3] |
| Wild-Type Kinases Screened | 402 | [3] |
| Number of Wild-Type Kinases with IC50 ≤ 0.05 µM or within 25-fold of CLK2 IC50 | 19 (4.7%) | [3] |
| Comparison to CDK1 Inhibition | ~550-fold more selective for CLK2, ~50-fold more selective for CLK3 | [3] |
Table 3: Cellular Activity of this compound
The inhibitory effect of this compound on the Wnt signaling pathway and cancer cell proliferation has been demonstrated in various cell-based assays.
| Assay | Cell Line | Endpoint | EC50 (nM) | Reference |
| Wnt Signaling Reporter (TOPflash) | SW480 (colorectal cancer) | Inhibition of TCF/LEF reporter activity | 46 | [1][3] |
| Wnt Signaling Reporter (TOPflash) | HEK-293T (with CHIR99021 stimulation) | Inhibition of TCF/LEF reporter activity | 87 | [3] |
| Cell Viability | Endometrial Cancer Cell Lines | Inhibition of cell viability | In the nanomolar range | [2][6] |
Experimental Protocols
Detailed methodologies are essential for the replication and extension of scientific findings. The following sections describe the key experimental protocols used to characterize the selectivity profile of this compound.
In Vitro Kinase Inhibition Assay (Z'-LYTE™)
This assay quantitatively measures the inhibition of kinase activity.
Principle: The Z'-LYTE™ assay is a fluorescence-based immunoassay that measures the extent of phosphorylation of a synthetic peptide substrate by a specific kinase. The assay uses a FRET (Förster Resonance Energy Transfer) signal between a coumarin-labeled peptide and a fluorescein-labeled antibody that recognizes the phosphorylated peptide. Inhibition of the kinase results in a decrease in the FRET signal.
Protocol:
-
Reagents: Recombinant human kinases (CLK1, CLK2, CLK3, CLK4, DYRK family), corresponding peptide substrates, ATP, and the Z'-LYTE™ detection reagents.
-
Procedure: a. Serially dilute this compound to the desired concentrations. b. In a 384-well plate, add the kinase, the peptide substrate, and the serially diluted this compound. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified time to allow for phosphorylation. e. Stop the reaction and add the development reagent containing the FRET-labeled antibody. f. Incubate to allow for antibody binding. g. Measure the fluorescence emission at two wavelengths (e.g., 445 nm and 520 nm). h. Calculate the emission ratio to determine the extent of phosphorylation. i. Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.[3]
Wnt Signaling Reporter Assay (TOPflash)
This cell-based assay is used to measure the activity of the canonical Wnt signaling pathway.
Principle: The TOPflash reporter system utilizes a luciferase gene under the control of a promoter containing multiple TCF/LEF (T-cell factor/lymphoid enhancer-binding factor) binding sites. In cells with an active Wnt pathway, β-catenin translocates to the nucleus and forms a complex with TCF/LEF transcription factors, leading to the expression of the luciferase reporter gene. Inhibition of the Wnt pathway results in a decrease in luciferase activity. A FOPflash reporter with mutated TCF/LEF binding sites is used as a negative control.[7]
Protocol:
-
Cell Lines: SW480 (constitutively active Wnt signaling) or HEK-293T cells.[3]
-
Procedure for SW480 cells: a. Plate SW480 cells stably expressing the TOPflash reporter construct in a 96-well plate.[4] b. Treat the cells with a range of concentrations of this compound.[4] c. Incubate for approximately 40-48 hours.[3][4] d. Lyse the cells and measure luciferase activity using a luminometer and a luciferase assay reagent (e.g., Bright-Glo™).[3][4] e. Normalize the data and calculate the EC50 value.[3]
-
Procedure for HEK-293T cells: a. Co-transfect HEK-293T cells with the TOPflash reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.[7] b. Treat the cells with this compound for 1 hour before stimulating the Wnt pathway with an activator like Wnt3a or a GSK3β inhibitor (e.g., CHIR99021).[3] c. Incubate for an additional 20-24 hours.[3] d. Measure luciferase activity as described above.[3]
Cell Viability Assay
These assays determine the effect of a compound on cell proliferation and survival.
Principle: Assays like the CellTiter-Blue™ or crystal violet staining are used to assess cell viability. CellTiter-Blue™ contains a resazurin-based dye that is reduced by metabolically active cells to the fluorescent resorufin. The amount of fluorescence is proportional to the number of viable cells. Crystal violet is a dye that stains the DNA of adherent cells, and the amount of dye retained is proportional to the cell number.
Protocol (General):
-
Cell Seeding: Plate cancer cells (e.g., endometrial cancer cell lines) in 96-well plates at an appropriate density.[2]
-
Treatment: After allowing the cells to adhere, treat them with various concentrations of this compound.[2]
-
Incubation: Incubate the plates for a defined period (e.g., 48 hours).[2]
-
Measurement:
-
CellTiter-Blue™: Add the reagent to each well, incubate, and then measure fluorescence.
-
Crystal Violet: Fix the cells, stain with crystal violet, wash, solubilize the dye, and measure the absorbance.[2]
-
-
Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the EC50 value.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of a compound in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, and tumor growth is monitored over time to assess the compound's efficacy.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., athymic nude mice).
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., SW480, HCT-116) into the flank of the mice.[3]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[3]
-
Treatment: Randomize the mice into treatment and control (vehicle) groups. Administer this compound orally at a specified dose and schedule (e.g., 25 mg/kg, once daily).[3]
-
Efficacy Assessment: Measure tumor volume and mouse body weight regularly. The study is typically terminated when the tumors in the control group reach a predetermined size.[3]
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for further analysis, such as measuring the phosphorylation of SRSF proteins to confirm target engagement.[3][5]
Mandatory Visualizations
Caption: Mechanism of action of this compound in inhibiting the Wnt signaling pathway.
Caption: Experimental workflow for determining the kinase selectivity profile of this compound.
Caption: Logical relationship between the molecular mechanism and cellular effects of this compound.
References
- 1. Cirtuvivint (this compound) | CLK inhibitor | Probechem Biochemicals [probechem.com]
- 2. Combination CDC-like kinase inhibition (CLK)/Dual-specificity tyrosine-regulated kinase (DYRK) and taxane therapy in CTNNB1-mutated endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The CLK inhibitor this compound induces anti-tumor activity and reduces Wnt pathway gene expression in gastrointestinal cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combination CDC-like kinase inhibition (CLK)/Dual-specificity tyrosine-regulated kinase (DYRK) and taxane therapy in CTNNB1-mutated endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jcancer.org [jcancer.org]
Methodological & Application
Application Notes and Protocols for SM08502 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
SM08502, also known as Cirtuvivint, is an orally bioavailable small molecule inhibitor with significant potential in antineoplastic applications.[1] Its primary mechanism of action involves the inhibition of CDC-like kinases (CLK) and dual-specificity tyrosine-regulated kinases (DYRK).[2][3] This inhibition disrupts the phosphorylation of serine and arginine-rich splicing factors (SRSFs), leading to the modulation of alternative pre-mRNA splicing.[2][4][5] A critical consequence of this action is the downregulation of the Wnt signaling pathway, which is frequently hyperactivated in various cancers and plays a crucial role in tumor cell proliferation.[1][4][6] Preclinical and in vitro studies have demonstrated the potent anti-tumor activity of this compound in various cancer models, including those of the gastrointestinal tract, pancreas, and endometrium.[3][4][7] These application notes provide detailed protocols for in vitro studies to evaluate the efficacy and mechanism of action of this compound in relevant cancer cell lines.
Mechanism of Action: Wnt Pathway Inhibition
This compound functions as a potent inhibitor of CLK and DYRK kinases.[2][3] These kinases are essential for the phosphorylation of SRSFs, which are key components of the spliceosome machinery responsible for pre-mRNA splicing.[2][4] By inhibiting CLK and DYRK, this compound prevents the proper functioning of the spliceosome, leading to alternative splicing of various gene transcripts, including those integral to the Wnt signaling pathway.[2][4][8] This disruption ultimately leads to decreased expression of Wnt target genes, thereby inhibiting the proliferation of cancer cells that are dependent on this pathway.[1][6]
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound across various cancer cell lines as reported in preclinical studies.
Table 1: IC50 and EC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Parameter | Value (µM) | Reference |
| SW480 | Colorectal | TOPflash Reporter | EC50 | 0.046 | [9] |
| HEK-293T | Embryonic Kidney | TOPflash Reporter | EC50 | 0.087 | [9] |
| HT-22 | Hippocampal | Cell Viability | IC50 | 0.18 | [5] |
| Various (14 lines) | Pancreatic | Cell Viability | EC50 | 0.072 - 0.526 | [10] |
| CLK2 | Kinase Assay | Kinase Inhibition | IC50 | 0.002 | [9] |
| CLK3 | Kinase Assay | Kinase Inhibition | IC50 | 0.022 | [9] |
| DYRK1A | Kinase Assay | Kinase Inhibition | IC50 | 0.002 | [9] |
| DYRK1B | Kinase Assay | Kinase Inhibition | IC50 | 0.013 | [9] |
| DYRK2 | Kinase Assay | Kinase Inhibition | IC50 | 0.004 | [9] |
| DYRK4 | Kinase Assay | Kinase Inhibition | IC50 | 0.002 | [9] |
Table 2: Synergistic Effects of this compound with Paclitaxel in Endometrial Cancer Cell Lines
| Cell Line | Combination Index (CI) < 1 | Effect Level | Reference |
| HEC265 | Yes | >25% | [3] |
| Ishikawa | Yes | ~50% | [3] |
| Ishikawa-S33Y | Yes | ~50% | [3] |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the effects of this compound.
Protocol 1: Cell Culture and Maintenance
This protocol outlines the basic procedures for culturing cancer cell lines for use in this compound studies.
Materials:
-
Appropriate cancer cell line (e.g., SW480 for colorectal, HPAFII for pancreatic, Ishikawa for endometrial)
-
Complete growth medium (specific to the cell line)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin solution
-
Cell culture flasks, plates, and dishes
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Thawing and Plating: a. Rapidly thaw a cryopreserved vial of cells in a 37°C water bath. b. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. c. Centrifuge at 200 x g for 5 minutes. d. Aspirate the supernatant and resuspend the cell pellet in an appropriate volume of fresh, pre-warmed complete growth medium. e. Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO₂.
-
Cell Passaging: a. When cells reach 80-90% confluency, aspirate the culture medium. b. Wash the cell monolayer once with sterile PBS. c. Add 1-2 mL of Trypsin-EDTA to the flask and incubate at 37°C for 2-5 minutes, or until cells detach. d. Neutralize the trypsin by adding 4-5 mL of complete growth medium. e. Gently pipette the cell suspension up and down to ensure a single-cell suspension. f. Transfer a fraction of the cell suspension (e.g., 1:3 to 1:6 ratio) to a new flask containing fresh, pre-warmed complete growth medium. g. Incubate at 37°C with 5% CO₂.
Protocol 2: Cell Viability Assay (MTS/MTT Assay)
This protocol is used to determine the effect of this compound on cell proliferation and viability.
Materials:
-
Cells cultured as described in Protocol 1
-
96-well cell culture plates
-
This compound stock solution (dissolved in DMSO)
-
Complete growth medium
-
MTS or MTT reagent
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well.
-
Incubate for 1-4 hours at 37°C. If using MTT, add 100 µL of solubilization solution and incubate overnight.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Western Blot Analysis for Wnt Pathway Proteins
This protocol is for assessing the effect of this compound on the expression of key proteins in the Wnt signaling pathway.
Materials:
-
Cells cultured in 6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for 24-48 hours.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
Caption: General experimental workflow.
References
- 1. Facebook [cancer.gov]
- 2. benchchem.com [benchchem.com]
- 3. Combination CDC-like kinase inhibition (CLK)/Dual-specificity tyrosine-regulated kinase (DYRK) and taxane therapy in CTNNB1-mutated endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The CLK inhibitor this compound induces anti-tumor activity and reduces Wnt pathway gene expression in gastrointestinal cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Wnt Pathway by this compound: Targeting Pancreatic Cancer Growth and Overcoming Stromal Resistance [synapse.patsnap.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
Application Notes: Effective Concentration of SM08502 for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing SM08502, a potent and selective CDC-like kinase (CLK) inhibitor, in various in vitro assays. This compound has been identified as an inhibitor of the Wnt signaling pathway, a critical pathway often dysregulated in cancer.[1][2] The information presented here, including effective concentrations and detailed protocols, will assist in the design and execution of experiments to investigate the biological effects of this compound.
Mechanism of Action
This compound functions as a small molecule inhibitor of CLK2 and CLK3.[3] The inhibition of these kinases disrupts the phosphorylation of serine and arginine-rich splicing factors (SRSFs), which are essential components of the spliceosome.[2][3][4][5] This leads to aberrant alternative splicing of Wnt pathway-related gene transcripts, resulting in their degradation and a subsequent decrease in the expression of Wnt target genes.[2][5]
Caption: Mechanism of action of this compound.
Effective Concentrations of this compound in In Vitro Assays
The effective concentration of this compound varies depending on the assay type and the cell line used. The following table summarizes key quantitative data from published studies.
| Assay Type | Target / Cell Line | Metric | Effective Concentration |
| Kinase Inhibition | CLK2 | IC50 | 2 nM |
| Kinase Inhibition | CLK3 | IC50 | 22 nM |
| Kinase Inhibition | CDK1 | IC50 | 1.1 µM |
| Wnt Reporter (TOPflash) | SW480 | EC50 | 62 nM |
| Wnt Reporter (TOPflash) | HEK-293T (CHIR99021 stimulated) | EC50 | 87 nM |
| Wnt Reporter (FOPflash) | HEK-293T (CHIR99021 stimulated) | EC50 | > 10 µM |
| Cytotoxicity | NCI-N87 | EC50 | 17 nM |
| Cytotoxicity | HT-22 | IC50 | 180 nM |
| Wnt Gene Expression | HEK-293T (Wnt3a stimulated) | Inhibition | 0.3 - 3 µM |
| Apoptosis Induction | SW480 | Caspase 3/7 Activation | 0.3 - 3 µM |
| Protein Expression | SW480 | Inhibition of Survivin, MCL-1 | 0.03 - 10 µM |
Experimental Protocols
Below are detailed protocols for key in vitro experiments to assess the efficacy of this compound.
Wnt/β-catenin Reporter Assay (TOPflash Assay)
This assay measures the activity of the Wnt/β-catenin signaling pathway by quantifying the expression of a luciferase reporter gene under the control of a TCF/LEF response element.
Materials:
-
SW480 or HEK-293T cells
-
TOPflash and FOPflash reporter plasmids
-
Transfection reagent
-
This compound
-
Wnt3a conditioned media or CHIR99021 (for pathway stimulation in low-Wnt activity cells like HEK-293T)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Co-transfect cells with TOPflash (or FOPflash as a negative control) and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing a dose range of this compound (e.g., 0.001 to 10 µM). For HEK-293T cells, add Wnt3a or CHIR99021 to stimulate the Wnt pathway.
-
Incubate the cells for an additional 24-48 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Normalize the TOPflash/FOPflash luciferase activity to the Renilla luciferase activity.
-
Plot the normalized luciferase activity against the log of the this compound concentration and determine the EC50 value.
Caption: A typical workflow for a Wnt reporter assay.
Cell Viability/Cytotoxicity Assay
This assay determines the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell lines (e.g., NCI-N87, HT-22, SW480)
-
Complete growth medium
-
This compound
-
MTS, MTT, or CellTiter-Glo reagent
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 2,000 - 5,000 cells/well) and allow them to adhere overnight.
-
Replace the medium with fresh medium containing a serial dilution of this compound (e.g., 0.001 to 100 µM). Include a vehicle control (e.g., DMSO).
-
Incubate the cells for 48-72 hours.
-
Add the viability reagent (e.g., MTS) to each well according to the manufacturer's protocol.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or EC50 value by plotting viability against the log of the this compound concentration.
Western Blot Analysis for Phospho-SRSF and Wnt Target Proteins
This method is used to assess the direct molecular effect of this compound on its target (CLK-mediated SRSF phosphorylation) and downstream Wnt pathway proteins.
Materials:
-
SW480 or other relevant cancer cell lines
-
This compound
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-SRSF, anti-Survivin, anti-MCL-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0.03 to 10 µM) for a specified time (e.g., 1, 24, or 48 hours).
-
Lyse the cells, collect the protein lysates, and determine the protein concentration.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use a loading control like β-actin to ensure equal protein loading.
These notes and protocols should serve as a valuable resource for researchers investigating the in vitro effects of this compound. It is always recommended to optimize assay conditions for specific cell lines and experimental setups.
References
- 1. Facebook [cancer.gov]
- 2. The CLK inhibitor this compound induces anti-tumor activity and reduces Wnt pathway gene expression in gastrointestinal cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of SM08502 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
SM08502, also known as Cirtuvivint, is a potent and orally active inhibitor of CDC-like kinases (CLK) and dual-specificity tyrosine-regulated kinases (DYRK).[1] It functions by modulating mRNA splicing, which leads to the inhibition of the Wnt signaling pathway.[2][3] The aberrant activation of the Wnt pathway is implicated in the progression of various cancers, making this compound a compound of significant interest in oncological research.[2][3][4][5] Proper preparation of a stock solution is the critical first step for accurate and reproducible in vitro and in vivo experiments. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (DMSO) as the solvent.
Physicochemical and Solubility Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference. Adherence to these parameters is crucial for maintaining the integrity and efficacy of the compound in experimental settings.
| Parameter | Value | Reference |
| Molecular Weight | 427.50 g/mol | [6] |
| Molecular Formula | C₂₄H₂₅N₇O | [6] |
| Appearance | Light yellow to yellow solid | [6] |
| Solubility in DMSO | 12.5 mg/mL (29.24 mM) or 10 mM | [6][7] |
| Storage of Solid | 4°C, sealed, away from moisture and light | [6] |
| Stock Solution Storage | -80°C for up to 1 year; -20°C for up to 6 months | [6] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/low-moisture Dimethyl Sulfoxide (DMSO), newly opened
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-weighing Preparation: Before handling the compound, ensure that all necessary calculations are complete and the workspace is clean. It is recommended to perform the weighing and initial dissolution in a chemical fume hood.
-
Weighing this compound: Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.275 mg of this compound (Molecular Weight = 427.5 g/mol ). Calculation: (10 mmol/L) * (1 L / 1000 mL) * (427.5 g/mol ) * (1000 mg/g) * 1 mL = 4.275 mg
-
Initial Dissolution: Transfer the weighed this compound powder into a sterile microcentrifuge tube. Add the calculated volume of fresh, anhydrous DMSO. For the 4.275 mg of this compound, add 1 mL of DMSO. Note: The hygroscopic nature of DMSO can significantly impact the solubility of this compound; therefore, using a newly opened bottle of anhydrous DMSO is critical.[6]
-
Ensuring Complete Solubilization:
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
If dissolution is slow, gentle warming of the solution to 60°C and brief ultrasonication can be used to aid the process.[6]
-
-
Aliquoting and Storage:
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents multiple freeze-thaw cycles which can degrade the compound.[6]
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage (up to 1 year).[6]
-
Safety Precautions:
-
Always handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate PPE, including gloves, a lab coat, and safety glasses.
-
Refer to the Safety Data Sheet (SDS) for this compound and DMSO for complete safety and handling information.
-
DMSO is a potent solvent and can facilitate the absorption of substances through the skin. Avoid direct contact.
This compound Mechanism of Action
This compound inhibits the Wnt signaling pathway by targeting CDC-like kinases (CLKs).[2][3] Inhibition of CLKs disrupts the phosphorylation of serine and arginine-rich splicing factors (SRSFs), which in turn alters mRNA splicing of key Wnt pathway components.[2][3][8] This ultimately leads to a reduction in the expression of Wnt target genes that drive cancer cell proliferation.[2][9]
Caption: Mechanism of this compound action on the Wnt signaling pathway.
Experimental Workflow
The following diagram illustrates the general workflow from stock solution preparation to its application in a typical cell-based assay.
Caption: Workflow for preparing and using this compound stock solution.
References
- 1. Combination CDC-like kinase inhibition (CLK)/Dual-specificity tyrosine-regulated kinase (DYRK) and taxane therapy in CTNNB1-mutated endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The CLK inhibitor this compound induces anti-tumor activity and reduces Wnt pathway gene expression in gastrointestinal cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Facebook [cancer.gov]
- 5. Inhibition of Wnt Pathway by this compound: Targeting Pancreatic Cancer Growth and Overcoming Stromal Resistance [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cirtuvivint (this compound) | CLK inhibitor | Probechem Biochemicals [probechem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of SM08502 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended in vivo dosage and administration of SM08502 (also known as Cirtuvivint), a potent and orally active CDC-like kinase (CLK) inhibitor, for use in mouse models of cancer.
Introduction
This compound is a small molecule inhibitor of CDC-like kinases (CLK) and dual-specificity tyrosine-regulated kinases (DYRK).[1] Its primary mechanism of action involves the inhibition of serine and arginine-rich splicing factor (SRSF) phosphorylation, which disrupts spliceosome activity.[2][3] This leads to altered mRNA splicing of genes within the Wnt signaling pathway, ultimately downregulating this critical oncogenic cascade.[2][4] Preclinical studies have demonstrated significant anti-tumor activity of this compound in various cancer models, making it a promising agent for further investigation.[2][5]
Mechanism of Action: Wnt Pathway Inhibition
This compound's targeting of CLK and DYRK kinases leads to a reduction in the phosphorylation of SRSF proteins. This modulation of the splicing machinery results in decreased expression of key Wnt pathway components, thereby inhibiting tumor cell proliferation and survival in cancers with aberrant Wnt signaling.[2]
Caption: Mechanism of Action of this compound.
Quantitative Data Summary
The following table summarizes the effective in vivo dosages of this compound from various preclinical studies in mouse models.
| Cancer Type | Mouse Model | Dosage and Schedule | Route of Administration | Observed Effect |
| Gastrointestinal Cancer | NCI-N87 Xenograft | 25 mg/kg, QD and QOD | Oral | 82% and 63% tumor growth inhibition (TGI), respectively.[5] |
| Triple-Negative Breast Cancer | MDA-MB-231 Xenograft | 12.5 and 25 mg/kg, QD | Oral | 81% and 86% TGI, respectively.[6] |
| Pancreatic Cancer | HPAFII Xenograft | 25 mg/kg, QD and QOD | Oral | 93% and 82% TGI, respectively.[7] |
| Castration-Resistant Prostate Cancer | 22RV1 Xenograft | 12 and 25 mg/kg, QD | Oral | 35% and 73% TGI, respectively. |
| Hormone-Receptor-Positive Breast Cancer | MCF7 Xenograft | 25 mg/kg, QD | Oral | 70% TGI.[8] |
QD: Once daily; QOD: Every other day.
Experimental Protocols
Formulation of this compound for Oral Administration
This protocol describes the preparation of a vehicle for the oral gavage of this compound.
Materials:
-
This compound (Cirtuvivint)
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare the vehicle by combining the following in the specified volumetric ratio:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Add each solvent sequentially to a sterile tube.
-
Vortex the mixture thoroughly until a clear, homogenous solution is formed.
-
Weigh the required amount of this compound and add it to the prepared vehicle to achieve the desired final concentration for dosing.
-
Vortex the final suspension vigorously to ensure uniform distribution. If precipitation occurs, gentle heating and/or sonication may be used to aid dissolution.
-
It is recommended to prepare the formulation fresh on the day of use.
Mouse Xenograft Model and this compound Administration
This protocol provides a general workflow for a subcutaneous xenograft study to evaluate the efficacy of this compound.
References
- 1. The CLK inhibitor this compound induces anti-tumor activity and reduces Wnt pathway gene expression in gastrointestinal cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BiTE® Xenograft Protocol [protocols.io]
Application Notes and Protocols for Oral Administration of SM08502 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SM08502, also known as Cirtuvivint, is an orally bioavailable small molecule inhibitor of the Wnt signaling pathway.[1] It functions by potently targeting CDC-like kinases (CLKs), specifically CLK2 and CLK3.[2] This inhibition leads to a reduction in the phosphorylation of serine and arginine-rich splicing factors (SRSFs), which in turn disrupts spliceosome activity.[3][4][5][6] The downstream effect is the altered splicing of Wnt pathway-related genes, leading to decreased expression of their protein products and subsequent inhibition of tumor cell proliferation.[3][4][5][6] Preclinical studies in various gastrointestinal cancer xenograft models have demonstrated significant anti-tumor activity of this compound when administered orally.[4][5][6][7]
These application notes provide a detailed protocol for the oral administration of this compound in mouse xenograft models and summarize the key quantitative data from preclinical efficacy studies.
Quantitative Data Summary
The following table summarizes the dose-dependent anti-tumor efficacy of orally administered this compound in various colorectal cancer (CRC) and gastric cancer xenograft models.
| Xenograft Model | Cancer Type | Dosing Schedule (Oral) | Treatment Duration | Tumor Growth Inhibition (TGI) | Reference |
| SW480 | Colorectal Cancer | 25 mg/kg QD | 20-21 days | 83% | [1][7] |
| SW480 | Colorectal Cancer | 25 mg/kg QOD | 20-21 days | 69% | [7] |
| SW480 | Colorectal Cancer | 12.5 mg/kg QD | 20-21 days | 55% | [7] |
| SW480 | Colorectal Cancer | 12.5 mg/kg QOD | 20-21 days | 60% | [7] |
| HCT-116 | Colorectal Cancer | 25 mg/kg QD | 20-21 days | 56% | [1][3] |
| Patient-Derived Xenograft (PDX) | Colorectal Cancer | 25 mg/kg QD | 20-21 days | 70% | [1][3] |
| NCI-N87 | Gastric Cancer | 25 mg/kg QD | Not Specified | 82% (with tumor regressions in 5 of 7 animals) | [2] |
| NCI-N87 | Gastric Cancer | 25 mg/kg QOD | Not Specified | 63% | [2] |
| MDA-MB-231 (Orthotopic) | Triple-Negative Breast Cancer | 25 mg/kg QD | 20 days | 80% | [8] |
QD: Once daily; QOD: Every other day
Experimental Protocols
I. Xenograft Model Establishment
This protocol outlines the procedure for establishing subcutaneous tumor xenografts in immunodeficient mice.
Materials:
-
Cancer cell line of interest (e.g., SW480, HCT-116)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (or other suitable extracellular matrix)
-
Immunodeficient mice (e.g., athymic nude or NOD/SCID), 6-8 weeks old
-
Syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture cancer cells in their recommended medium until they reach 70-80% confluency.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells with sterile PBS.
-
Trypsinize the cells and neutralize with complete medium.
-
Centrifuge the cell suspension and resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel at a final concentration of 5-10 x 10^6 cells/100 µL.
-
-
Tumor Implantation:
-
Anesthetize the mouse according to IACUC-approved protocols.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor growth.
-
Once tumors become palpable, measure their dimensions using calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomize mice into treatment and control groups when the average tumor volume reaches 100-200 mm³.
-
II. Oral Administration of this compound
This protocol details the preparation and oral gavage of this compound to tumor-bearing mice.
Materials:
-
This compound compound
-
Vehicle for suspension (e.g., 0.5% methylcellulose in sterile water)
-
Balance, weigh boats, and spatulas
-
Mortar and pestle or homogenizer
-
Oral gavage needles (flexible or rigid, 20-22 gauge)
-
Syringes (1 mL)
Procedure:
-
Formulation Preparation:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Weigh the appropriate amount of this compound powder.
-
Prepare the vehicle solution (e.g., 0.5% methylcellulose in sterile water).
-
Levigate the this compound powder with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle while continuously mixing to ensure a homogenous suspension.
-
-
Oral Administration (Gavage):
-
Gently restrain the mouse.
-
Measure the distance from the oral cavity to the xiphoid process to determine the appropriate depth for gavage needle insertion.
-
Fill a 1 mL syringe with the this compound suspension and attach the gavage needle.
-
Carefully insert the gavage needle into the esophagus and advance it to the predetermined depth.
-
Slowly administer the suspension. The typical administration volume for mice is 10 mL/kg.
-
Administer the designated dose to the treatment groups daily (QD) or every other day (QOD) as required by the experimental design. The control group should receive the vehicle only.
-
-
Monitoring:
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Continue to measure tumor volume regularly.
-
The study is typically continued for 20-21 days, or until tumors in the control group reach a predetermined endpoint.
-
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound in inhibiting the Wnt signaling pathway.
Experimental Workflow for Xenograft Studies
Caption: Workflow for evaluating this compound efficacy in xenograft models.
References
- 1. ascopubs.org [ascopubs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The CLK inhibitor this compound induces anti-tumor activity and reduces Wnt pathway gene expression in gastrointestinal cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The CLK inhibitor this compound induces anti-tumor activity and reduces Wnt pathway gene expression in gastrointestinal cancer models. | Sigma-Aldrich [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for SM08502 Formulation in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SM08502 (also known as Cirtuvivint) is a first-in-class, orally bioavailable small molecule inhibitor of CDC-like kinases (CLK) and dual-specificity tyrosine-regulated kinases (DYRK).[1] Its primary mechanism of action involves the inhibition of these kinases, which are critical for the phosphorylation of serine and arginine-rich splicing factors (SRSFs).[1][2] By preventing the phosphorylation of SRSFs, this compound disrupts spliceosome function and modulates alternative pre-mRNA splicing. This activity leads to a reduction in the expression of genes vital for cancer cell proliferation and survival, most notably by inhibiting the Wnt signaling pathway.[2][3][4][5][6][7][8][9] Preclinical studies have demonstrated significant anti-tumor activity of this compound in a variety of cancer models, making appropriate formulation for in vivo studies a critical aspect of its evaluation.[3][4][5][10]
These application notes provide detailed protocols for the formulation and administration of this compound for animal studies, summarize key quantitative data from preclinical xenograft models, and illustrate the compound's mechanism of action and experimental workflows.
Data Presentation
In Vivo Efficacy of this compound in Xenograft Models
The following table summarizes the anti-tumor activity of orally administered this compound in various cancer xenograft models.
| Cancer Type | Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| Gastrointestinal Cancer | NCI-N87 | 25 mg/kg, QD | 82% (with tumor regression in 5/7 animals) | [4] |
| Gastrointestinal Cancer | NCI-N87 | 25 mg/kg, QOD | 63% | [4] |
| Colorectal Cancer (CRC) | PDX (CTNNB1 mutant) | 25 mg/kg, QD | 70% | [4] |
| Triple-Negative Breast Cancer (TNBC) | MDA-MB-231 | 25 mg/kg, QD for 20 days | 80% | [10] |
| Triple-Negative Breast Cancer (TNBC) | PDX Models (4) | 25 mg/kg, QD | Average of 69% (range: 60-81%) | [10] |
| Hormone-Receptor-Positive (HR+) Breast Cancer | MCF7 | 25 mg/kg, QD | 70% | |
| Hormone-Receptor-Positive (HR+) Breast Cancer | PDX Models (2) | Not specified | 92% and 71% | |
| Castration-Resistant Prostate Cancer (CRPC) | 22RV1 (ARV7+) | 12 mg/kg, QD | 35% | |
| Castration-Resistant Prostate Cancer (CRPC) | 22RV1 (ARV7+) | 25 mg/kg, QD | 73% | |
| Castration-Resistant Prostate Cancer (CRPC) | PC3 (AR-/-) | 25 mg/kg, QD | 75% | |
| Endometrial Cancer | HEC265, Ishikawa, Ishikawa-S33Y, SNGM | 12.5 mg/kg, QD | Significant tumor reduction vs. control | [1] |
QD: once daily; QOD: every other day; PDX: Patient-Derived Xenograft
Experimental Protocols
Formulation Protocol for Oral Administration in Mice
Given that this compound is poorly soluble in water, a formulation using a combination of solvents and surfactants is required for oral administration in animal studies. The following protocol is based on commonly used vehicles for similar hydrophobic compounds.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Formulation Vehicle Composition (by volume):
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Procedure for Preparing a 10 mg/mL Stock Solution:
-
Dissolve this compound in DMSO: Weigh the required amount of this compound. In a sterile tube, add 10% of the final desired volume as DMSO. Add the this compound powder to the DMSO and vortex or sonicate until fully dissolved. For example, to prepare 1 mL of a 10 mg/mL solution, dissolve 10 mg of this compound in 100 µL of DMSO.
-
Add PEG300: Add 40% of the final volume as PEG300 to the DMSO/SM08502 mixture. Mix thoroughly until the solution is clear. (e.g., add 400 µL of PEG300).
-
Add Tween-80: Add 5% of the final volume as Tween-80 and mix until a homogenous solution is achieved (e.g., add 50 µL of Tween-80).
-
Add Saline: Finally, add 45% of the final volume as sterile saline to reach the desired final concentration. Mix well. (e.g., add 450 µL of Saline).
-
Administration: The resulting solution can be administered to mice via oral gavage. The volume to be administered should be calculated based on the mouse's body weight and the desired dose. For example, for a 25 mg/kg dose in a 20g mouse, you would need 0.5 mg of this compound. If using a 10 mg/mL solution, this would correspond to an administration volume of 50 µL.
Note: It is recommended to prepare the formulation fresh daily. If precipitation occurs, gentle warming and sonication may be used to redissolve the compound.
General Xenograft Tumor Model Protocol
This protocol outlines a general procedure for establishing a xenograft model to test the in vivo efficacy of this compound.
Materials:
-
Cancer cell line of interest (e.g., SW480, MDA-MB-231)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional, can improve tumor take rate)
-
Immunodeficient mice (e.g., Athymic Nude, NOD/SCID), 6-8 weeks old
-
Syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture cancer cells in appropriate media until they reach 70-80% confluency. Harvest the cells using trypsin, wash with PBS, and perform a cell count. Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1-10 x 10^6 cells per 100-200 µL.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
Randomization and Dosing: Once tumors reach the desired size, randomize the mice into a vehicle control group and one or more this compound treatment groups.
-
Drug Administration: Prepare the this compound formulation as described above. Administer the formulation or vehicle control to the mice daily via oral gavage. Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Study Endpoint: The study can be concluded when tumors in the control group reach a pre-determined maximum size, or after a specified duration of treatment. At the endpoint, euthanize the mice, and excise, weigh, and photograph the tumors for further analysis.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound on the Wnt signaling pathway.
Experimental Workflow for In Vivo Efficacy Study
Caption: General experimental workflow for this compound xenograft studies.
References
- 1. Combination CDC-like kinase inhibition (CLK)/Dual-specificity tyrosine-regulated kinase (DYRK) and taxane therapy in CTNNB1-mutated endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The CLK inhibitor this compound induces anti-tumor activity and reduces Wnt pathway gene expression in gastrointestinal cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Biosplice Begins Phase 2 Trial of Cirtuvivint for Advanced Soft-Tissue Sarcomas [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Note: Performing Alternative Splicing Analysis with SM08502 (Cirtuvivint)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for utilizing SM08502 (Cirtuvivint), a potent and orally bioavailable small molecule inhibitor of CDC-like Kinases (CLKs) and Dual-specificity tyrosine-regulated kinases (DYRKs), to investigate alternative RNA splicing. This compound functions by inhibiting the phosphorylation of serine and arginine-rich splicing factors (SRSFs), leading to modulation of spliceosome activity and subsequent changes in pre-mRNA splicing patterns. Its primary characterized effect is the disruption of the Wnt/β-catenin signaling pathway through the alternative splicing of key pathway components, demonstrating significant anti-tumor activity in various cancer models. This note outlines the mechanism of action, key experimental protocols, and data analysis workflows for studying the impact of this compound on alternative splicing.
Mechanism of Action
This compound is an ATP-competitive inhibitor that primarily targets CLK1, CLK2, CLK3, CLK4 and DYRK1-4 kinases. These kinases are crucial for the phosphorylation of SRSF proteins, which are essential trans-acting factors that guide the spliceosome to specific splice sites on pre-mRNA. By inhibiting CLK/DYRK activity, this compound reduces the phosphorylation of SRSFs. This hypo-phosphorylation disrupts the normal function and localization of SRSFs, altering splice site selection and leading to changes in alternative splicing events, such as exon skipping or intron retention. A significant consequence of this action is the altered splicing of Wnt pathway genes, which suppresses oncogenic signaling in various cancers.
Application Notes and Protocols for Detecting Phosphorylated SRSF Proteins Following SM08502 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
SM08502 is a small molecule inhibitor of CDC-like kinases (CLKs) that has shown potent anti-tumor activity by modulating the Wnt signaling pathway.[1] A key mechanism of action for this compound is the inhibition of the phosphorylation of serine and arginine-rich splicing factors (SRSFs).[1] SRSF proteins are essential for the regulation of pre-mRNA splicing, and their phosphorylation state, controlled by kinases such as CLKs, is critical for their function.[1] Aberrant SRSF phosphorylation is implicated in various cancers. This document provides a detailed protocol for the detection and quantification of phosphorylated SRSF (p-SRSF) levels in cell lysates using Western blotting following treatment with this compound.
Signaling Pathway and Mechanism of Action
This compound exerts its biological effects by targeting and inhibiting the kinase activity of CLKs. This inhibition prevents the transfer of phosphate groups to SRSF proteins. The subsequent decrease in phosphorylated SRSF proteins disrupts normal pre-mRNA splicing, affecting the expression of genes involved in critical cellular processes, including the Wnt signaling pathway.
Data Presentation
The following table summarizes hypothetical quantitative data from a Western blot analysis of p-SRSF levels in a cancer cell line (e.g., SW480 colon cancer cells) treated with varying concentrations of this compound for 1 hour. Data is presented as the mean normalized densitometry values ± standard deviation (SD) from three independent experiments.
| Treatment Group | p-SRSF / Total SRSF Ratio (Mean ± SD) | % Inhibition of SRSF Phosphorylation |
| Vehicle (DMSO) | 1.00 ± 0.12 | 0% |
| This compound (0.1 µM) | 0.65 ± 0.09 | 35% |
| This compound (0.3 µM) | 0.32 ± 0.07 | 68% |
| This compound (1.0 µM) | 0.15 ± 0.04 | 85% |
| This compound (3.0 µM) | 0.08 ± 0.03 | 92% |
Experimental Protocols
This section provides a detailed methodology for a Western blot experiment to assess the effect of this compound on SRSF phosphorylation.
Experimental Workflow
Materials and Reagents
-
Cell Line: SW480 (or other relevant cancer cell line)
-
This compound: Stock solution in DMSO
-
Cell Culture Medium: (e.g., DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Reagent: (e.g., BCA Protein Assay Kit)
-
Laemmli Sample Buffer (4x)
-
SDS-PAGE Gels: (e.g., 4-15% precast polyacrylamide gels)
-
Running Buffer: (e.g., Tris/Glycine/SDS)
-
Transfer Buffer: (e.g., Tris/Glycine with 20% methanol)
-
Membranes: PVDF or nitrocellulose
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Anti-Phosphoepitope SR proteins, clone 1H4 (for pan-p-SRSF detection)
-
Anti-SRSF5 antibody
-
Anti-SRSF6 antibody
-
-
Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG
-
Chemiluminescent Substrate: (e.g., ECL Western Blotting Substrate)
-
Stripping Buffer: (e.g., mild stripping buffer with glycine and SDS, pH 2.2)
-
Loading Control Antibody: (e.g., anti-β-actin or anti-GAPDH)
Detailed Protocol
-
Cell Culture and Treatment:
-
Seed SW480 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound (e.g., 0.1, 0.3, 1.0, 3.0 µM) or vehicle (DMSO) for 1 hour.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer (with freshly added protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto a 4-15% SDS-PAGE gel. Include a protein ladder.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting for p-SRSF:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against phosphorylated SR proteins (e.g., anti-Phosphoepitope SR proteins, clone 1H4, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
The next day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Imaging:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system. Adjust exposure times to avoid signal saturation.
-
-
Stripping and Reprobing:
-
Wash the membrane in TBST to remove the ECL substrate.
-
Incubate the membrane in a mild stripping buffer for 10-20 minutes at room temperature with agitation.
-
Wash the membrane extensively with TBST.
-
Block the membrane again with 5% BSA in TBST for 1 hour.
-
Probe the membrane with primary antibodies for total SRSF (e.g., anti-SRSF5 or anti-SRSF6, diluted 1:1000 in 5% BSA/TBST) and a loading control (e.g., anti-β-actin, diluted 1:5000 in 5% BSA/TBST).
-
Follow steps 5.3 to 6.3 for secondary antibody incubation, washing, and detection.
-
-
Data Analysis:
-
Quantify the band intensities for p-SRSF, total SRSF, and the loading control using densitometry software.
-
Normalize the p-SRSF signal to the total SRSF signal for each sample.
-
Further normalize to the loading control to account for any variations in protein loading.
-
Calculate the percent inhibition of SRSF phosphorylation relative to the vehicle-treated control.
-
Conclusion
This protocol provides a comprehensive guide for the detection and quantification of phosphorylated SRSF proteins in response to this compound treatment. Adherence to these detailed steps, particularly the use of phosphatase inhibitors and appropriate blocking agents, is crucial for obtaining reliable and reproducible results. The provided diagrams and data table structure offer a clear framework for visualizing the experimental workflow and presenting the quantitative findings. This methodology is essential for researchers investigating the mechanism of action of CLK inhibitors and their impact on splicing factor phosphorylation in the context of drug development and cancer research.
References
Application Note: Measuring Wnt Pathway Inhibition by SM08502 Using TOP/FOP Flash Luciferase Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Wnt/β-catenin signaling pathway is a crucial regulator of cellular processes, including proliferation, differentiation, and embryonic development.[1][2][3] Aberrant activation of this pathway is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[4][5][6] SM08502 is a novel, orally bioavailable small molecule that inhibits the Wnt signaling pathway.[7][8] It functions as a potent inhibitor of CDC-like kinases (CLKs), which leads to the disruption of spliceosome activity and the inhibition of Wnt pathway-related gene and protein expression.[4][5][9]
A widely used and robust method to quantify the activity of the canonical Wnt pathway is the TOP/FOP flash luciferase reporter assay.[10][11][12] This assay provides a specific and sensitive measurement of β-catenin/TCF/LEF-mediated transcription. This application note provides a detailed protocol for utilizing the TOP/FOP flash assay to measure the inhibitory effect of this compound on Wnt signaling in a cellular context.
Principle of the TOP/FOP Flash Assay
The TOP/FOP flash assay relies on two reporter plasmids:
-
TOPflash (TCF/LEF Reporter): This plasmid contains multiple copies of the T-cell factor/lymphoid enhancer factor (TCF/LEF) binding sites upstream of a minimal promoter (e.g., c-fos or thymidine kinase promoter) that drives the expression of the firefly luciferase gene.[10][13][14] When the canonical Wnt pathway is active, stabilized β-catenin translocates to the nucleus, forms a complex with TCF/LEF transcription factors, and activates the transcription of the luciferase gene, resulting in a quantifiable light signal.[11][15]
-
FOPflash (Negative Control): This plasmid is identical to TOPflash, except that the TCF/LEF binding sites are mutated and non-functional.[10][13] It serves as a negative control to measure non-specific luciferase expression.
The ratio of luciferase activity from TOPflash to FOPflash (T/F ratio) provides a precise and specific measurement of Wnt signaling activity.[13]
Data Presentation
The inhibitory effect of this compound on Wnt signaling can be quantified by measuring the reduction in the TOP/FOP flash luciferase signal. The results are typically presented as the half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀).
| Cell Line | Wnt Pathway Status | This compound EC₅₀ (TOPflash) | This compound EC₅₀ (FOPflash) | Reference |
| SW480 | Constitutively Active | 0.062 µM | > 10 µM | [16] |
| HEK-293T | Stimulated with CHIR99021 | 0.087 µM | > 10 µM | [16] |
| Kinase | This compound IC₅₀ | Reference |
| CLK2 | 0.039 µM | [9] |
| CLK3 | 0.027 µM | [9] |
Experimental Protocols
Materials
-
Cell line with a responsive Wnt pathway (e.g., HEK293T, SW480)
-
TOPflash and FOPflash plasmids
-
A transfection control plasmid expressing Renilla luciferase (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
This compound (or other Wnt inhibitors)
-
Wnt pathway activator (e.g., Wnt3a conditioned media, CHIR99021) for non-constitutively active cell lines
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol for Transient Transfection and Luciferase Assay
-
Cell Seeding:
-
One day prior to transfection, seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection. For HEK293T cells, a density of 2.5 x 10⁴ cells per well is a good starting point.[13]
-
-
Transfection:
-
For each well, prepare a transfection mix containing:
-
100 ng of either TOPflash or FOPflash plasmid
-
10 ng of the Renilla luciferase control plasmid
-
Transfection reagent according to the manufacturer's instructions.
-
-
Incubate the transfection mix at room temperature for the manufacturer-recommended time.
-
Add the transfection mix to the cells.
-
-
Treatment with this compound and Wnt Activator:
-
After 24 hours of transfection, replace the medium with fresh medium containing varying concentrations of this compound.
-
For cell lines that do not have a constitutively active Wnt pathway (e.g., HEK293T), add a Wnt pathway activator (e.g., Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021) to the medium along with this compound.[17]
-
Include appropriate vehicle controls.
-
-
Cell Lysis and Luciferase Measurement:
-
After 24-48 hours of treatment, lyse the cells using the lysis buffer provided in the dual-luciferase reporter assay kit.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.
-
Calculate the TOP/FOP ratio for each condition.
-
Plot the normalized TOP/FOP ratio against the concentration of this compound to determine the EC₅₀/IC₅₀ value.
-
Visualizations
Wnt/β-catenin Signaling Pathway and Inhibition by this compound
Caption: Wnt signaling pathway and the mechanism of inhibition by this compound.
Experimental Workflow for TOP/FOP Flash Assay
References
- 1. researchgate.net [researchgate.net]
- 2. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The CLK inhibitor this compound induces anti-tumor activity and reduces Wnt pathway gene expression in gastrointestinal cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Facebook [cancer.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. biology.stackexchange.com [biology.stackexchange.com]
- 11. echemi.com [echemi.com]
- 12. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 13. jcancer.org [jcancer.org]
- 14. Active β-Catenin Signaling Is an Inhibitory Pathway for Human Immunodeficiency Virus Replication in Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: SM08502 in Combination with Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
Introduction
SM08502 (also known as cirtuvivint) is a first-in-class, orally bioavailable small molecule inhibitor of CDC-like kinases (CLK) and dual-specificity tyrosine-regulated kinases (DYRK).[1] This inhibition disrupts mRNA splicing and consequently downregulates the Wnt signaling pathway, which is often aberrantly activated in various cancers.[2][3][4] Paclitaxel is a well-established chemotherapeutic agent that acts as a microtubule stabilizer, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[5][6][7][8]
Preclinical evidence suggests a synergistic anti-tumor effect when combining this compound with paclitaxel, particularly in endometrial cancer models.[1] This combination strategy aims to enhance therapeutic efficacy by targeting distinct but critical cancer pathways—aberrant signaling and cell division. These notes provide a detailed overview of the experimental design for evaluating the combination of this compound and paclitaxel, including summaries of key preclinical data and standardized protocols for relevant assays.
Data Presentation
In Vitro Synergy
Preclinical studies in endometrial cancer (EC) cell lines have demonstrated that the combination of this compound and paclitaxel results in a synergistic cytotoxic effect.[1]
| Cell Line | This compound IC50 (Single Agent) | Combination Effect | Reference |
| HEC265 | Nanomolar range | Synergistic (Combination Index < 1) | [1] |
| Ishikawa | Nanomolar range | Synergistic (Combination Index < 1) | [1] |
| Ishikawa-S33Y | Nanomolar range | Synergistic (Combination Index < 1) | [1] |
| SNGM | Nanomolar range | Synergistic (Combination Index < 1) | [1] |
In Vivo Efficacy in Xenograft Models
The combination of this compound and paclitaxel has been shown to significantly inhibit tumor progression in multiple endometrial cancer xenograft models compared to either agent alone.[1]
| Xenograft Model | Treatment Groups | Outcome | Significance (Combination vs. Single Agents) | Reference |
| HEC265 | Control, this compound, Paclitaxel, this compound + Paclitaxel | Significant reduction in tumor volume with combination therapy. | p = 0.002 (vs. This compound), p = 0.01 (vs. Paclitaxel) | [1] |
| Ishikawa | Control, this compound, Paclitaxel, this compound + Paclitaxel | Significant reduction in tumor volume with combination therapy. | p = 0.04 (vs. This compound), Not significant (vs. Paclitaxel) | [1] |
| Ishikawa-S33Y | Control, this compound, Paclitaxel, this compound + Paclitaxel | Significant reduction in tumor volume with combination therapy. | p = 0.01 (vs. This compound), p = 0.0008 (vs. Paclitaxel) | [1] |
| SNGM | Control, this compound, Paclitaxel, this compound + Paclitaxel | Significant reduction in tumor volume with combination therapy. | p = 0.005 (vs. This compound), p = 0.004 (vs. Paclitaxel) | [1] |
Signaling Pathways and Mechanisms of Action
The synergistic effect of combining this compound and paclitaxel stems from their distinct mechanisms of action targeting different cellular processes critical for cancer cell survival and proliferation.
Caption: Mechanisms of action for this compound and paclitaxel leading to anti-cancer effects.
Experimental Workflow
A typical experimental workflow to evaluate the synergy between this compound and paclitaxel involves a progression from in vitro characterization to in vivo validation.
Caption: Workflow for preclinical evaluation of this compound and paclitaxel combination therapy.
Experimental Protocols
Protocol 1: In Vitro Cell Viability and Synergy Analysis (Checkerboard Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and paclitaxel as single agents and to quantify the synergistic interaction when used in combination.
Materials:
-
Endometrial cancer cell lines (e.g., HEC265, Ishikawa)
-
Complete cell culture medium (e.g., DMEM/F-12 with 10% FBS)
-
96-well cell culture plates
-
This compound (Cirtuvivint)
-
Paclitaxel
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Microplate reader
-
Synergy analysis software (e.g., CompuSyn)
Procedure:
-
Cell Seeding:
-
Culture and harvest cells during the exponential growth phase.
-
Seed cells into 96-well plates at a pre-determined optimal density (e.g., 3,000-8,000 cells/well).
-
Incubate overnight (37°C, 5% CO2) to allow for cell attachment.
-
-
Drug Preparation and Addition:
-
Prepare a dilution series for this compound and paclitaxel in culture medium. For a 7x7 matrix, prepare 7 concentrations of each drug.
-
Treat cells with this compound alone, paclitaxel alone, or combinations of both drugs across the plate. Include vehicle-only control wells.
-
-
Incubation:
-
Incubate the plates for 72 hours (or a duration appropriate for the cell line's doubling time) at 37°C, 5% CO2.
-
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence or absorbance using a microplate reader.
-
-
Data Analysis:
-
Normalize the readings to the vehicle-treated control wells to determine the fraction of affected (inhibited) cells.
-
Calculate the IC50 values for each single agent using non-linear regression.
-
Use synergy analysis software to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
Objective: To assess whether the combination of this compound and paclitaxel induces a greater degree of apoptosis compared to single-agent treatment.
Materials:
-
6-well cell culture plates
-
This compound and Paclitaxel
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with vehicle, this compound (e.g., at IC50), paclitaxel (e.g., at IC50), and the combination for 24-48 hours.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash cells with cold PBS.
-
-
Staining:
-
Resuspend cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells on a flow cytometer within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
-
Protocol 3: In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo efficacy of this compound and paclitaxel combination therapy in a subcutaneous endometrial cancer xenograft model.
Materials:
-
Immunocompromised mice (e.g., female athymic nude or NSG mice, 6-8 weeks old)
-
Endometrial cancer cells (e.g., HEC265, Ishikawa-S33Y)
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Paclitaxel formulation for intravenous or intraperitoneal injection
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or a PBS/Matrigel mixture.
-
Subcutaneously inject approximately 5-10 x 10^6 cells into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth 2-3 times per week using calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., daily oral gavage)
-
Group 3: Paclitaxel (e.g., weekly IV or IP injection)
-
Group 4: this compound + Paclitaxel
-
-
-
Treatment Administration:
-
Administer treatments according to the predetermined schedule for a defined period (e.g., 21-28 days).
-
Monitor mouse body weight and overall health as indicators of toxicity.
-
-
Endpoint and Analysis:
-
Continue monitoring tumor volume throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Compare tumor growth inhibition (TGI) across the different treatment groups. Analyze for statistical significance.
-
Conclusion
The combination of this compound and paclitaxel represents a promising therapeutic strategy, with preclinical data demonstrating synergistic anti-tumor activity in endometrial cancer models. The provided protocols offer a standardized framework for further investigation into this combination, enabling researchers to validate these findings and explore the underlying mechanisms of synergy. Further studies, including clinical trials such as NCT05084859 which is evaluating this compound in combination with various chemotherapies, are essential to translate these preclinical results into effective cancer therapies.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Preclinical evaluation of gemcitabine/paclitaxel-interactions in human bladder cancer lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. Combination CDC-like kinase inhibition (CLK)/Dual-specificity tyrosine-regulated kinase (DYRK) and taxane therapy in CTNNB1-mutated endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. A Study Evaluating the Safety, Pharmacokinetics, and Preliminary Efficacy of Orally Administered this compound Combined With Hormonal Therapy or Chemotherapy in Subjects With Advanced Solid Tumors [clin.larvol.com]
- 8. Combination CDC-like kinase inhibition (CLK)/Dual-specificity tyrosine-regulated kinase (DYRK) and taxane therapy in CTNNB1-mutated endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
Troubleshooting & Optimization
troubleshooting SM08502 solubility issues in aqueous media
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with SM08502, focusing on its solubility in aqueous media.
Troubleshooting Guide: this compound Solubility Issues
Researchers often encounter challenges with the solubility of this compound in aqueous solutions due to its hydrophobic nature. The following guide provides a systematic approach to addressing these issues.
DOT Diagram: Troubleshooting Workflow for this compound Solubility
identifying and minimizing off-target effects of SM08502
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing off-target effects of SM08502 (cirtuvivint).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a first-in-class, orally bioavailable small molecule that acts as a potent inhibitor of CDC-like kinases (CLKs) and dual-specificity tyrosine-regulated kinases (DYRKs).[1][2] Its primary mechanism involves the inhibition of these kinases, which are crucial for the phosphorylation of serine and arginine-rich splicing factors (SRSFs).[3][4] This disruption of SRSF phosphorylation interferes with the proper function of the spliceosome, leading to alterations in pre-mRNA splicing.[3][4] A key consequence of this activity is the modulation of the Wnt signaling pathway, which is often dysregulated in cancer.[3][4]
Q2: What are the known on-target and off-target kinases of this compound?
This compound is a pan-CLK/DYRK inhibitor.[1] Its primary targets are CLK2 and CLK3. However, it also demonstrates activity against other kinases. A screening of this compound against 466 wild-type kinases identified 19 kinases (4.7%) that were significantly inhibited.[3] The known on-target and off-target kinase activities are summarized in the table below.
| Kinase Family | Target Kinase | IC50 (nM) | Reference |
| On-Target | CLK2 | 2 | [5] |
| CLK3 | 22 | [5] | |
| Off-Target | CLK1 | 8 | [5] |
| CLK4 | 1 | [5] | |
| DYRK1A | 2-13 | [5] | |
| DYRK1B | 2-13 | [5] | |
| DYRK2 | 2-13 | [5] | |
| DYRK4 | 2-13 | [5] | |
| CDK1 | 1100 | [3] |
Q3: What are the potential off-target effects and toxicities observed with this compound in preclinical and clinical studies?
Preclinical studies in rats and cynomolgus monkeys identified gastrointestinal (GI) and hematological systems as the major target organs of toxicity.[2] GI toxicities included villous blunting, single-cell necrosis of the epithelium, hemorrhage, inflammation, and edema, manifesting clinically as emesis, inappetence, and diarrhea. Hematological findings included decreases in reticulocytes and leukocytes (primarily monocytes and lymphocytes).[2]
In a Phase 1 clinical trial (NCT03355066) in patients with advanced solid tumors, the most common treatment-emergent adverse events (TEAEs) of any grade were nausea, diarrhea, vomiting, and fatigue.[6] The most frequent Grade 3 or higher TEAEs were anemia and diarrhea.[6] Dose-limiting toxicities (DLTs) were observed, including elevated liver function tests (ALT and AST) at a 40 mg dose and diarrhea at an 80 mg dose.[7] The maximum tolerated dose for this compound monotherapy was established at 120 mg on a 5-days-on/2-days-off schedule, with diarrhea being the dose-limiting toxicity in two patients.[6]
| Toxicity Type | Observed Adverse Events | Severity | Study Population | Reference |
| Gastrointestinal | Nausea, Vomiting, Diarrhea | All Grades; Diarrhea Gr ≥3 | Clinical (Human) | [6] |
| Villous blunting, necrosis, hemorrhage, inflammation, edema | - | Preclinical (Rat, Monkey) | [2] | |
| Hematological | Anemia, Decreased leukocytes (monocytes, lymphocytes), Decreased reticulocytes | Anemia Gr ≥3 | Clinical (Human) & Preclinical | [2][6] |
| Hepatic | Elevated ALT and AST | Dose-Limiting Toxicity | Clinical (Human) | [7] |
| Constitutional | Fatigue | All Grades | Clinical (Human) | [6] |
Troubleshooting Guides
Issue 1: Unexpected cellular phenotype or toxicity observed in vitro.
-
Possible Cause: Off-target kinase inhibition.
-
Troubleshooting Steps:
-
Review Kinase Inhibition Profile: Compare the observed phenotype with the known functions of the off-target kinases of this compound (see kinase inhibition table). For example, inhibition of CDK1 could lead to cell cycle arrest.
-
Dose-Response Analysis: Perform a dose-response experiment to determine if the unexpected effect is concentration-dependent. Off-target effects may only manifest at higher concentrations.
-
Rescue Experiments: If a specific off-target kinase is suspected, attempt a rescue experiment by overexpressing a drug-resistant mutant of that kinase.
-
Use of a More Selective Inhibitor: If available, compare the phenotype induced by this compound with that of a more selective inhibitor for the intended target (CLKs/DYRKs) or the suspected off-target kinase.
-
Issue 2: Discrepancy between in vitro and in vivo results.
-
Possible Cause: Pharmacokinetics, metabolism, or systemic toxicities of this compound.
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: Ensure that the drug exposure (AUC and Cmax) in the in vivo model is within the therapeutic range observed in preclinical and clinical studies.[7]
-
Monitor for Systemic Toxicities: In animal models, closely monitor for signs of gastrointestinal distress (e.g., weight loss, diarrhea) and perform complete blood counts (CBCs) to assess for hematological toxicities.[2] These systemic effects can indirectly impact tumor growth.
-
Dosing Schedule Optimization: The tolerability of this compound can be schedule-dependent. The clinical trial utilized a 5-days-on/2-days-off schedule to manage toxicities.[6] Consider optimizing the dosing schedule in your in vivo experiments.
-
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling using an In Vitro Kinase Assay Panel
This protocol outlines a general procedure to assess the selectivity of this compound against a broad panel of kinases.
-
Objective: To identify potential off-target kinases of this compound.
-
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a dilution series to test a range of concentrations.
-
Kinase Panel: Utilize a commercial kinase profiling service or an in-house panel of purified recombinant kinases. The panel should ideally cover a broad representation of the human kinome.
-
Assay Principle: A common method is a radiometric assay using [γ-33P]-ATP or a fluorescence-based assay. The principle is to measure the transfer of a phosphate group from ATP to a specific substrate by the kinase.
-
Experimental Procedure:
-
In a multi-well plate, combine the kinase, its specific substrate, and ATP.
-
Add this compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control inhibitor for each kinase if available.
-
Incubate the reaction for a specified time at the optimal temperature for the kinase.
-
Stop the reaction and quantify the amount of phosphorylated substrate.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a sigmoidal dose-response curve.
-
-
Protocol 2: Assessing Off-Target Effects on Cell Viability and Apoptosis
This protocol describes how to evaluate the impact of this compound on cell viability and apoptosis in a panel of cell lines to identify potential off-target cytotoxic effects.
-
Objective: To determine the cytotoxic and apoptotic effects of this compound and to assess if these effects correlate with the expression of on-target or off-target kinases.
-
Methodology:
-
Cell Line Panel: Select a panel of cell lines with varying expression levels of the on-target (CLKs, DYRKs) and key off-target kinases (e.g., CDK1).
-
Cell Viability Assay (e.g., MTS or CellTiter-Glo®):
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).
-
Add the viability reagent according to the manufacturer's instructions and measure the signal (absorbance or luminescence).
-
Calculate the EC50 value for cell viability.
-
-
Apoptosis Assay (e.g., Caspase-Glo® 3/7 Assay or Annexin V/PI Staining):
-
Treat cells with this compound at concentrations around the EC50 value for a shorter duration (e.g., 24-48 hours).
-
For Caspase-Glo®, lyse the cells and measure caspase-3/7 activity.
-
For Annexin V/PI staining, stain the cells with Annexin V-FITC and propidium iodide and analyze by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.
-
-
Data Analysis:
-
Correlate the EC50 values for cell viability and the induction of apoptosis with the expression levels of on-target and off-target kinases in the cell line panel. This can help to identify potential dependencies on off-target kinases for survival.
-
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for identifying and minimizing off-target effects.
References
- 1. ashpublications.org [ashpublications.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The CLK inhibitor this compound induces anti-tumor activity and reduces Wnt pathway gene expression in gastrointestinal cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cirtuvivint (this compound) | CLK inhibitor | Probechem Biochemicals [probechem.com]
- 6. dfhcc.harvard.edu [dfhcc.harvard.edu]
- 7. aacrjournals.org [aacrjournals.org]
SM08502 Technical Support Center: Troubleshooting Unexpected Results
Welcome to the technical support center for SM08502. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected experimental outcomes and provide guidance for troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally bioavailable small molecule that acts as a potent inhibitor of CDC-like kinases (CLKs), particularly CLK2 and CLK3, and has also been shown to inhibit Dual-specificity tyrosine-regulated kinases (DYRKs).[1][2] Its primary mechanism involves the inhibition of the Wnt signaling pathway.[3][4][5] It achieves this by inhibiting the phosphorylation of serine and arginine-rich splicing factors (SRSFs), which disrupts spliceosome activity and leads to altered mRNA splicing of Wnt pathway genes.[4][6][7]
Q2: In which cancer types has this compound shown preclinical activity?
A2: this compound has demonstrated anti-tumor effects in various preclinical models, including gastrointestinal cancer, colorectal cancer, triple-negative breast cancer, and endometrial cancer.[2][6][8]
Troubleshooting Guide
Issue 1: No significant decrease in Wnt pathway target gene expression (e.g., AXIN2, LEF1) after this compound treatment.
Possible Cause 1: Suboptimal Compound Concentration or Treatment Duration.
-
Troubleshooting Steps:
-
Verify Bioactivity of Compound: Ensure the compound has been stored correctly (at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles.
-
Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. The effective concentration can vary between cell types.
-
Optimize Treatment Duration: Conduct a time-course experiment to identify the optimal treatment duration. The effect on gene expression may be transient or require a longer incubation period to become apparent.
-
Possible Cause 2: Cell Line Insensitivity or Resistance.
-
Troubleshooting Steps:
-
Confirm Wnt Pathway Activation: Verify that the Wnt pathway is indeed active in your cell line model. Cell lines without aberrant Wnt signaling may not respond to this compound.
-
Assess CLK Expression Levels: Evaluate the expression levels of CLK2 and CLK3 in your cells. Low expression of these primary targets could lead to reduced sensitivity.
-
Consider Alternative Splicing Analysis: Since this compound's mechanism involves altering mRNA splicing, a lack of change in overall gene expression might be accompanied by changes in splice variants.[4][6] Consider performing RT-PCR with primers designed to detect different splice isoforms or RNA sequencing to analyze alternative splicing events.[2][9]
-
Possible Cause 3: Off-Target Effects Dominating the Response.
-
Troubleshooting Steps:
-
Comprehensive Kinase Profiling: this compound has been shown to have good selectivity but does inhibit other kinases at higher concentrations.[1] Consider the possibility that off-target effects are masking the intended on-target activity.
-
Use of Control Compounds: Compare the effects of this compound with other known Wnt pathway inhibitors that have different mechanisms of action.
-
Issue 2: Unexpectedly high cellular toxicity or apoptosis observed at concentrations expected to be non-toxic.
Possible Cause 1: Off-Target Kinase Inhibition.
-
Troubleshooting Steps:
-
Review Kinase Selectivity Profile: this compound is a potent inhibitor of CLK and DYRK families. However, it can inhibit other kinases, which might be critical for the survival of your specific cell line.
-
Lower the Concentration: Use the lowest effective concentration determined from your dose-response studies to minimize off-target effects.
-
Rescue Experiments: If a specific off-target kinase is suspected, attempt a rescue experiment by overexpressing a drug-resistant mutant of that kinase.
-
Possible Cause 2: Cell Line-Specific Dependencies.
-
Troubleshooting Steps:
-
Characterize Your Cell Line: Some cell lines may have unique dependencies on pathways that are inadvertently affected by this compound.
-
Compare with Normal Cells: Test the toxicity of this compound on a non-cancerous or "normal" cell line from the same tissue of origin to assess for a therapeutic window.[8]
-
Possible Cause 3: Synergistic Effects with Media Components.
-
Troubleshooting Steps:
-
Review Media Composition: Certain components in the cell culture media could potentially interact with this compound to produce toxic metabolites.
-
Test in Different Media: Culture the cells in a different recommended medium to see if the toxicity persists.
-
Data Presentation
Table 1: Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (µM) |
| CLK1 | 0.008 |
| CLK2 | 0.002 |
| CLK3 | 0.022 |
| CLK4 | 0.001 |
| DYRK1A | 0.002 |
| DYRK1B | 0.013 |
| DYRK2 | 0.002 |
| DYRK4 | 0.013 |
| CDK1 | 1.1 |
Source: Data compiled from publicly available research.[1]
Table 2: In Vitro Efficacy of this compound in a Wnt Reporter Assay
| Cell Line | Assay Type | EC50 (µM) |
| SW480 | TOPflash Reporter | 0.046 |
| HEK-293T | TOPflash Reporter | 0.087 |
| SW480 | EF1α-LucF Reporter | > 10 |
| HEK-293T | FOPflash Reporter | > 10 |
Source: Data compiled from publicly available research.[1]
Experimental Protocols
Wnt Reporter Assay (TOPflash/FOPflash)
-
Cell Seeding: Seed cells (e.g., SW480 or HEK-293T) in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Transfection (for HEK-293T): Co-transfect cells with TOPflash or FOPflash reporter plasmids and a Renilla luciferase control plasmid for normalization.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24-48 hours).
-
Luciferase Measurement: Measure Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal. Plot the normalized data against the log of the compound concentration and fit a dose-response curve to determine the EC50 value.
Quantitative RT-PCR (qRT-PCR) for Wnt Target Genes
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
RNA Extraction: Isolate total RNA from the cells using a commercially available kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes for the target genes (e.g., AXIN2, LEF1, MYC) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Visualizations
Caption: Mechanism of action of this compound in the context of Wnt signaling and mRNA splicing.
Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Combination CDC-like kinase inhibition (CLK)/Dual-specificity tyrosine-regulated kinase (DYRK) and taxane therapy in CTNNB1-mutated endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. The CLK inhibitor this compound induces anti-tumor activity and reduces Wnt pathway gene expression in gastrointestinal cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. ashpublications.org [ashpublications.org]
optimizing SM08502 treatment duration for maximum effect
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the experimental use of SM08502 (cirtuvivint), a first-in-class inhibitor of CDC-like kinases (CLK) and dual-specificity tyrosine-regulated kinases (DYRK).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable small molecule that inhibits the Wnt signaling pathway.[1] Its primary mechanism involves the inhibition of CLK and DYRK kinases.[2] These kinases are responsible for phosphorylating serine and arginine-rich splicing factors (SRSFs), which are crucial for the proper function of the spliceosome. By inhibiting CLK and DYRK, this compound prevents SRSF phosphorylation, leading to disrupted spliceosome activity and alternative pre-mRNA splicing of genes, including key components of the Wnt signaling pathway.[2][3][4][5] This ultimately inhibits the expression of genes involved in cancer cell proliferation.[1]
Q2: What is the optimal in vitro concentration of this compound to use?
A2: The optimal concentration of this compound will vary depending on the cell line and the specific assay. However, preclinical studies have shown potent activity in the nanomolar to low micromolar range. For instance, in various pancreatic cancer cell lines, the EC50 values for cell viability inhibition ranged from 0.072 to 0.526 µM.[6] In triple-negative breast cancer cell lines, the average EC50 for cell proliferation inhibition was 0.170 µM.[7] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: What is the recommended treatment duration for in vitro experiments?
A3: The appropriate treatment duration for this compound depends on the endpoint being measured.
-
For assessing SRSF phosphorylation: A short treatment of 1 hour has been shown to be effective in SW480 cells.[4]
-
For gene expression analysis: Treatment durations of 20-24 hours have been used to observe changes in Wnt pathway gene expression.[4][8]
-
For cell viability or apoptosis assays: Longer incubation times, such as 48 hours, are typically required to observe significant effects.[4][8]
It is advisable to perform a time-course experiment to determine the optimal duration for your specific research question.
Q4: Is this compound effective in vivo?
A4: Yes, orally administered this compound has demonstrated significant anti-tumor activity in various xenograft mouse models, including gastrointestinal, pancreatic, and triple-negative breast cancer models.[4][5][6][7][8] For example, in an HPAFII pancreatic cancer xenograft model, 25 mg/kg administered daily resulted in a 93% tumor growth inhibition.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in cell viability assays | Cell confluency at the time of treatment was not consistent. | Ensure a consistent cell seeding density and allow cells to adhere and reach a consistent confluency (e.g., 50-60%) before adding this compound. |
| Inconsistent drug concentration due to improper mixing or storage. | Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution. Store the stock solution at -80°C for long-term stability (up to 1 year) or -20°C for shorter periods (up to 6 months).[3] | |
| No significant inhibition of Wnt signaling reporter activity | The cell line used has low or inactive Wnt signaling. | Confirm that your cell line has an active Wnt signaling pathway. For example, SW480 cells are known to have a highly active Wnt pathway. |
| Insufficient treatment duration. | For reporter assays, a treatment duration of around 48 hours has been shown to be effective.[8] Consider extending the treatment time. | |
| Inconsistent results in Western blots for phosphorylated SRSFs | Protein degradation during sample preparation. | Use phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of your target proteins. |
| Suboptimal antibody concentration. | Optimize the concentration of the primary antibody for phosphorylated SRSFs through a titration experiment. |
Data Summary
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Result (EC50/IC50) | Reference |
| 14 Pancreatic Cancer Cell Lines | Pancreatic Cancer | Cell Viability | Inhibition of Viability | 0.072 - 0.526 µM | [6] |
| 13 Breast Cancer Cell Lines | Breast Cancer | Cell Proliferation | Inhibition of Proliferation | Average: 0.170 µM | [7] |
| SW480 | Colorectal Cancer | Wnt Reporter (TOPflash) | Inhibition of Luciferase Activity | More potent than PRI-724 | [8] |
| HEK-293T | Embryonic Kidney | Gene Expression (Wnt-induced) | Inhibition of Wnt Pathway Genes | Dose-dependent inhibition | [8] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | This compound Dose and Schedule | Outcome | Reference |
| HPAFII | Pancreatic Cancer | 25 mg/kg QD | 93% Tumor Growth Inhibition | [6] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 25 mg/kg QD for 20 days | 80% Tumor Growth Inhibition | [7] |
Experimental Protocols
1. Wnt Reporter Assay (TOPflash Assay)
This protocol is adapted from studies on SW480 cells.[8]
-
Cell Seeding: Seed SW480 cells in a 96-well plate at a density that will result in 50-70% confluency at the time of analysis.
-
Transfection (if necessary): If the cell line does not endogenously express the reporter, transfect the cells with a TCF/LEF-driven luciferase reporter plasmid (TOPflash) and a control plasmid (e.g., EF1α-driven luciferase).
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.0005 - 10 µM) or vehicle control (DMSO).
-
Incubation: Incubate the cells for approximately 48 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a commercial kit (e.g., Bright-Glo™) according to the manufacturer's instructions.
-
Data Analysis: Normalize the TOPflash luciferase signal to the control reporter signal. Plot the normalized data against the log of the this compound concentration to determine the IC50.
2. Western Blot for Phosphorylated SRSFs
This protocol is based on experiments performed in SW480 cells.[4]
-
Cell Treatment: Plate SW480 cells and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound or vehicle control for 1 hour.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated SRSFs (e.g., p-SRSF6, p-SRSF5) and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Mechanism of action of this compound (Cirtuvivint).
Caption: Experimental workflow for a Wnt reporter assay.
References
- 1. Facebook [cancer.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. The CLK inhibitor this compound induces anti-tumor activity and reduces Wnt pathway gene expression in gastrointestinal cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Addressing SM08502 Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to SM08502 in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to this compound, is now showing reduced sensitivity. How can I confirm this is acquired resistance?
A1: Acquired resistance is characterized by a decreased response to a drug over time. To confirm this:
-
Establish a Baseline: Determine the initial half-maximal inhibitory concentration (IC50) of this compound on the parental (sensitive) cell line.
-
Develop a Resistant Line: Continuously expose the parental cell line to gradually increasing concentrations of this compound over several weeks to months.[1][2][3]
-
Compare IC50 Values: Periodically measure the IC50 of this compound on the cultured cells. A significant and persistent increase in the IC50 value compared to the parental line indicates acquired resistance.[4]
-
Control for Genetic Drift: Culture a parallel parental cell line in a drug-free medium to ensure the observed changes are due to drug exposure and not spontaneous genetic changes.
Q2: What are the potential mechanisms of resistance to this compound?
A2: While specific resistance mechanisms to this compound are still under investigation, potential mechanisms can be inferred from its mechanism of action as a CDC-like kinase (CLK) inhibitor affecting the Wnt signaling pathway via alternative splicing.[2][5] Potential resistance mechanisms include:
-
Alterations in the Drug Target: Mutations in the CLK2 or CLK3 genes could prevent this compound from binding effectively. A similar mechanism has been observed for other spliceosome inhibitors where mutations in SF3B1 confer resistance.[6]
-
Upregulation of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration.[7][8][9] This is a common resistance mechanism for various cancer drugs.
-
Activation of Bypass Signaling Pathways: Cancer cells may activate alternative signaling pathways to circumvent the effects of Wnt pathway inhibition. For instance, upregulation of MYC has been shown to render cancer cells more vulnerable to CLK inhibitors, suggesting its pathway could be involved in resistance when modulated differently.[10]
-
Alterations in the Spliceosome Machinery: Changes in the expression or function of other components of the spliceosome could compensate for the inhibitory effect of this compound on CLK2/3.
-
Changes in Alternative Splicing Patterns: The resistant cells might develop alternative splicing patterns that are no longer dependent on the CLK2/3 activity that this compound inhibits, or they may produce splice variants that promote survival.[11][12]
Q3: How can I investigate the potential resistance mechanisms in my this compound-resistant cell line?
A3: A multi-pronged approach is recommended:
-
Target Sequencing: Sequence the CLK2 and CLK3 genes in your resistant cell line to identify any potential mutations.
-
Gene and Protein Expression Analysis:
-
Functional Assays:
-
Drug Efflux Assays: Use fluorescent substrates of efflux pumps (e.g., Rhodamine 123) to compare drug retention in sensitive versus resistant cells. A lower accumulation in resistant cells suggests increased efflux.
-
Alternative Splicing Analysis: Employ RT-PCR or RNA sequencing to compare the alternative splicing patterns of known Wnt pathway-related genes between sensitive and resistant cells.[5][14][15]
-
-
Pathway Analysis:
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in cell viability assays (e.g., MTT assay).
| Potential Cause | Troubleshooting Steps |
| Incomplete solubilization of formazan crystals. | Ensure complete dissolution by increasing incubation time with the solubilization solvent and mixing thoroughly. Consider switching to a different solvent. |
| Interference from this compound. | Test this compound in a cell-free system with the MTT reagent to check for direct reduction. If interference is observed, consider an alternative viability assay (e.g., SRB, LDH).[19] |
| High background absorbance. | Use phenol red-free media during the assay. Ensure that the blank wells (media only) have low absorbance readings.[20] |
| Variability in cell seeding. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate, which are prone to evaporation ("edge effects"). |
Problem 2: No significant difference in target protein expression (CLK2/3) between sensitive and resistant cells via Western Blot.
| Potential Cause | Troubleshooting Steps |
| Resistance is not due to altered protein levels. | The resistance mechanism may involve mutations affecting protein function but not expression levels. Proceed with sequencing the CLK2 and CLK3 genes. |
| Suboptimal Western Blot protocol. | Optimize the protocol for low-abundance proteins if necessary. Ensure efficient protein transfer and use validated antibodies.[21][22] |
| Antibody issues. | Verify the specificity of your primary antibody using positive and negative controls. |
Problem 3: Difficulty in generating a stable this compound-resistant cell line.
| Potential Cause | Troubleshooting Steps |
| Drug concentration is too high. | Start with a low concentration of this compound (e.g., IC20) and gradually increase the dose as cells adapt.[1] |
| Induction period is too short. | The development of stable resistance can take several months. Be patient and passage the cells consistently at each concentration.[23] |
| Cell line is inherently unable to develop resistance. | While rare, some cell lines may not be able to develop resistance to a particular drug. Consider using a different cell line. |
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for Parental and this compound-Resistant Cell Lines
| Cell Line | Treatment | IC50 (µM) | Fold Resistance |
| Parental Cancer Cell Line | This compound | 0.5 | 1 |
| This compound-Resistant Subline | This compound | 10.0 | 20 |
Experimental Protocols
Protocol 1: Generation of an this compound-Resistant Cell Line
-
Determine Initial IC50: Perform a dose-response experiment to determine the IC50 of this compound in the parental cancer cell line using an MTT or similar cell viability assay.
-
Initial Drug Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).[1]
-
Dose Escalation: Once the cells have a stable growth rate (typically after 2-3 passages), increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold).[3]
-
Maintenance and Monitoring: Maintain the cells at each concentration for several passages. Monitor the IC50 periodically to track the development of resistance.
-
Cryopreservation: Create frozen stocks of the resistant cells at different stages of resistance development.[23]
Protocol 2: Western Blot Analysis of Protein Expression
-
Protein Extraction: Lyse parental and this compound-resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Gel Electrophoresis: Separate equal amounts of protein (20-50 µg) on an SDS-PAGE gel.[13]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[24]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-CLK2, anti-P-gp, anti-β-catenin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]
Protocol 3: Quantitative PCR (qPCR) for Gene Expression Analysis
-
RNA Extraction: Isolate total RNA from parental and this compound-resistant cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.[25]
-
Primer Design: Design or obtain pre-validated primers for your target genes (e.g., CLK2, ABCB1, MYC) and a stable reference gene (e.g., GAPDH, ACTB).[25]
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or probe-based master mix, primers, and cDNA template.[26]
-
Data Analysis: Determine the relative fold change in gene expression using the comparative Ct (ΔΔCt) method.[25]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Analysis of Expression of Drug Resistance-Linked ABC Transporters in Cancer Cells by Quantitative RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for Characterization of Alternative RNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Targeting of Splicing in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. WNT Signaling in Tumors: The Way to Evade Drugs and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overcoming drug efflux-based multidrug resistance in cancer with nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti‐tumor efficacy of a novel CLK inhibitor via targeting RNA splicing and MYC‐dependent vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aberrant Splicing as a Mechanism for Resistance to Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Western Blot Protocol, Troubleshooting, and Applications | The Scientist [the-scientist.com]
- 14. A Protocol for Visual Analysis of Alternative Splicing in RNA-Seq Data Using Integrated Genome Browser | Springer Nature Experiments [experiments.springernature.com]
- 15. rna-seqblog.com [rna-seqblog.com]
- 16. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. Co-immunoprecipitation: Principles and applications | Abcam [abcam.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. benchchem.com [benchchem.com]
- 20. resources.rndsystems.com [resources.rndsystems.com]
- 21. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 22. Western Blot Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. researchgate.net [researchgate.net]
- 24. Western Blotting: Products, Protocols, & Applications | Thermo Fisher Scientific - US [thermofisher.com]
- 25. benchchem.com [benchchem.com]
- 26. oaepublish.com [oaepublish.com]
Technical Support Center: Assessing SM08502 Cytotoxicity in Non-Cancerous Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the cytotoxicity of SM08502, a first-in-class inhibitor of CDC-like kinases (CLK) and dual-specificity tyrosine-regulated kinases (DYRK), in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the known cytotoxicity of this compound in non-cancerous cell lines?
A1: Preclinical data indicates that this compound exhibits significantly lower cytotoxicity in non-cancerous cells compared to cancerous counterparts. For instance, the EC50 value for this compound in the non-cancerous human breast cell line Hs578Bst was found to be 1.517 μM, which is substantially higher than the EC50 values observed in various cancer cell lines, suggesting a favorable therapeutic window.
Q2: Why is it important to assess the cytotoxicity of this compound in non-cancerous cell lines?
A2: Assessing the cytotoxicity of this compound in non-cancerous cell lines is a critical step in preclinical safety evaluation. This helps to determine the potential for off-target effects and establishes a therapeutic index, which is a quantitative measure of the safety of a drug. A higher therapeutic index, indicating greater toxicity to cancer cells than to normal cells, is a desirable characteristic for a therapeutic agent.
Q3: What are the recommended assays for evaluating this compound cytotoxicity?
A3: Standard in vitro cytotoxicity assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the LDH (lactate dehydrogenase) assay are recommended. The MTT assay measures cell viability by assessing mitochondrial metabolic activity, while the LDH assay measures cytotoxicity by quantifying the release of LDH from damaged cells.
Q4: What is the mechanism of action of this compound?
A4: this compound is an orally bioavailable small molecule that inhibits CLK and DYRK kinases.[1] This inhibition disrupts the process of alternative pre-mRNA splicing, which in turn downregulates the Wnt signaling pathway.[2][3] The Wnt pathway is often dysregulated in cancer and plays a crucial role in cell proliferation.[2]
Data Presentation
Table 1: Summary of this compound Cytotoxicity Data
| Cell Line | Cell Type | Organism | Assay | Endpoint | Value (µM) |
| Hs578Bst | Normal Breast | Human | Cell Proliferation | EC50 | 1.517 |
| NCI-N87 | Gastric Carcinoma | Human | Cell Viability | EC50 | 0.017 |
| HT-22 | Hippocampal Neurons | Mouse | Cell Viability | IC50 | 0.18[4] |
Note: The available data on the cytotoxicity of this compound in non-cancerous cell lines is limited. Further studies are required to establish a comprehensive cytotoxicity profile across a wider range of normal human cell lines.
Troubleshooting Guides
Table 2: Troubleshooting Common Issues in Cytotoxicity Assays with this compound
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells in MTT assay | - Uneven cell seeding- Pipetting errors- Edge effects in the 96-well plate | - Ensure a single-cell suspension before seeding.- Use a multichannel pipette for consistency.- Avoid using the outer wells of the plate or fill them with sterile PBS.[5] |
| Low signal or absorbance in MTT assay | - Insufficient cell number- Reduced metabolic activity due to this compound-induced cell cycle arrest, not cell death | - Optimize cell seeding density.- Corroborate results with a direct cytotoxicity assay like LDH release. |
| High background in LDH assay | - LDH present in serum-containing media- this compound interference with the assay | - Use serum-free or low-serum media for the assay period.- Run a control with this compound in cell-free media to check for interference.[6] |
| No dose-dependent cytotoxicity observed with this compound | - this compound may be cytostatic rather than cytotoxic at the tested concentrations- Insufficient incubation time | - Extend the incubation period (e.g., 48-72 hours).- Use a cell proliferation assay in parallel to assess cytostatic effects. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
1. Cell Seeding:
-
Seed non-cancerous cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
2. This compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform 1:3 or 1:5 dilutions.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the this compound-treated wells.
-
Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
Following incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
4. Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the MTT-containing medium without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH Assay for Cytotoxicity
1. Cell Seeding and this compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
2. Supernatant Collection:
-
After the desired incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.
3. LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 10-30 minutes, protected from light.
4. Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
5. Controls for LDH Assay:
-
Spontaneous LDH release: Supernatant from untreated cells.
-
Maximum LDH release: Supernatant from cells treated with a lysis buffer (e.g., 1% Triton X-100).
-
Background control: Culture medium without cells.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
References
- 1. What are the drawbacks of LDH release assay? | AAT Bioquest [aatbio.com]
- 2. The CLK inhibitor this compound induces anti-tumor activity and reduces Wnt pathway gene expression in gastrointestinal cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. reddit.com [reddit.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Managing SM08502-Induced Changes in Gene Expression Profiles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SM08502. The information is designed to address specific issues that may be encountered during experiments aimed at characterizing this compound-induced changes in gene expression.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as cirtuvivint, is an orally bioavailable small-molecule inhibitor of CDC-like kinases (CLKs) and dual-specificity tyrosine-regulated kinases (DYRKs). Its primary mechanism of action is the inhibition of these kinases, which play a crucial role in the regulation of mRNA splicing. By inhibiting CLKs and DYRKs, this compound disrupts the phosphorylation of serine and arginine-rich splicing factors (SRSFs), leading to alterations in alternative splicing of pre-mRNA. This ultimately affects the expression of various genes, most notably those involved in the Wnt/β-catenin signaling pathway.
Q2: Which signaling pathway is most significantly affected by this compound?
A2: The Wnt/β-catenin signaling pathway is the most significantly affected pathway by this compound treatment. This pathway is frequently dysregulated in various cancers, particularly colorectal cancer. This compound has been shown to reduce the expression of several key Wnt pathway genes.
Q3: What are the known downstream gene targets of this compound?
A3: this compound has been shown to downregulate the expression of several Wnt pathway target genes. In various cancer cell lines, treatment with this compound has led to a significant reduction in the mRNA levels of genes such as AXIN2, LEF1, MYC, TCF7, LRP5, DVL2, and BTRC.
Q4: What is the impact of this compound on alternative splicing?
A4: A key aspect of this compound's mechanism of action is its ability to induce changes in alternative splicing. By inhibiting CLK and DYRK kinases, this compound alters the phosphorylation of SRSFs, which are critical for spliceosome function. This can lead to the generation of different mRNA isoforms, including those with retained introns or skipped exons, ultimately affecting the final protein product.
Troubleshooting Guide
Issue 1: Inconsistent or no change in target gene expression after this compound treatment.
-
Question: I treated my cells with this compound, but I am not observing the expected downregulation of Wnt target genes like AXIN2 or MYC. What could be the reason?
-
Answer:
-
Cell Line Specificity: The response to this compound can be cell-line dependent. Ensure that the cell line you are using is known to have an active Wnt/β-catenin pathway. For example, SW480 cells are a colorectal cancer cell line with a constitutively active Wnt pathway and have been shown to be responsive to this compound.
-
Concentration and Treatment Duration: The effective concentration of this compound can vary between cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line. Concentrations ranging from 0.1 µM to 1 µM have been shown to be effective in various studies. Similarly, the treatment duration is critical. A 24-hour treatment is often sufficient to observe changes in gene expression.
-
Compound Stability: Ensure the proper storage and handling of the this compound compound to maintain its activity. Prepare fresh dilutions for each experiment from a stock solution stored under recommended conditions.
-
RNA Quality: The quality of the extracted RNA is crucial for accurate gene expression analysis. Verify the integrity of your RNA using methods like agarose gel electrophoresis or a Bioanalyzer.
-
Issue 2: High levels of cell death observed after this compound treatment.
-
Question: After treating my cells with this compound, I am observing significant cytotoxicity, which might be confounding my gene expression results. How can I mitigate this?
-
Answer:
-
Titrate the Concentration: High concentrations of this compound can induce apoptosis. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 value for your cell line. For gene expression studies, it is advisable to use a concentration at or below the IC50 to minimize confounding effects from cytotoxicity.
-
Optimize Treatment Duration: Shortening the treatment duration might reduce cytotoxicity while still allowing for the detection of early changes in gene expression. Consider a time-course experiment (e.g., 6, 12, and 24 hours) to identify the optimal time point.
-
Control for Apoptosis: When analyzing gene expression, consider including apoptosis-related genes as controls to understand the extent to which cell death pathways are activated.
-
Issue 3: Difficulty in analyzing alternative splicing events.
-
Question: I want to investigate the effect of this compound on alternative splicing, but I am unsure about the best approach.
-
Answer:
-
RNA Sequencing (RNA-Seq): RNA-Seq is the most comprehensive method for analyzing alternative splicing. It allows for the identification and quantification of different transcript isoforms. Specialized bioinformatics tools are available to analyze splicing events from RNA-Seq data.
-
RT-PCR Validation: Following RNA-Seq analysis, you can validate specific alternative splicing events using reverse transcription-polymerase chain reaction (RT-PCR). Design primers that flank the region of the alternative splicing event to distinguish between different isoforms based on the size of the PCR product.
-
Bioinformatics Support: The analysis of alternative splicing can be complex. Collaborating with a bioinformatician experienced in RNA-Seq analysis is highly recommended.
-
Quantitative Data Summary
Table 1: Effective Concentrations of this compound in in vitro Studies
| Cell Line | Assay | Effective Concentration (EC50/IC50) | Reference |
| SW480 | TOPflash Reporter Assay | 46 nM | |
| SW480 | Apoptosis Induction | 0.3 - 3 µM | |
| 17 CRC cell lines | Cell Proliferation | Avg. EC50 = 177 nM | |
| TNBC cell lines | Cell Proliferation | Avg. EC50 = 142 nM |
Table 2: Reported Changes in Wnt Pathway Gene Expression after this compound Treatment
| Gene | Cell Line | Treatment | Fold Change (relative to control) | Reference |
| AXIN2 | SW480 | 1 µM for 24h | ~0.4 | |
| LEF1 | SW480 | 1 µM for 24h | ~0.5 | |
| MYC | SW480 | 1 µM for 24h | ~0.6 | |
| TCF7 | SW480 | 1 µM for 24h | ~0.5 | |
| LRP5 | 17 CRC cell lines | 1 µM for 20-24h | Downregulated > 2-fold | |
| DVL2 | 17 CRC cell lines | 1 µM for 20-24h | Downregulated > 2-fold | |
| BTRC | 17 CRC cell lines | 1 µM for 20-24h | Downregulated > 2-fold |
Experimental Protocols
1. Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution to the desired final concentrations in the cell culture medium.
-
Treatment: Remove the existing medium from the cells and add the medium containing the appropriate concentration of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired duration (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
2. RNA Extraction and qRT-PCR Analysis
-
RNA Extraction: Following treatment, wash the cells with PBS and lyse them using a suitable lysis buffer. Extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity by running an aliquot on an agarose gel or using a Bioanalyzer.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative real-time PCR using a SYBR Green or probe-based assay. Use primers specific for your target genes and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.
3. RNA Sequencing (for alternative splicing analysis)
-
RNA Extraction and Quality Control: Extract high-quality total RNA as described above. Ensure the RNA Integrity Number (RIN) is high (typically > 8) for reliable RNA-Seq results.
-
Library Preparation: Prepare RNA-Seq libraries from the total RNA using a kit that includes poly(A) selection or ribosomal RNA depletion.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to a reference genome.
-
Use specialized bioinformatics software to identify and quantify alternative splicing events.
-
Perform differential splicing analysis between this compound-treated and control samples.
-
Visualizations
Caption: Mechanism of action of this compound.
dealing with batch-to-batch variability of SM08502
Welcome to the technical support center for SM08502. This resource is designed for researchers, scientists, and drug development professionals to address potential challenges and ensure the consistency and reliability of your experimental results when working with this compound. This guide provides answers to frequently asked questions and detailed troubleshooting protocols to manage batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent IC50 values for this compound in our cell-based assays between different batches. What are the potential causes?
A1: Batch-to-batch variability in IC50 values is a common issue with small molecule inhibitors and can stem from several factors. The most common causes include variations in the purity, solubility, or stability of different lots of this compound. Even minor differences in impurity profiles can lead to significant changes in biological activity. It is also crucial to maintain consistent experimental conditions, such as cell passage number, seeding density, and reagent sources, as these can also contribute to variability.[1][2]
Q2: How can we verify the identity and purity of a new batch of this compound?
A2: To ensure the identity and purity of a new batch of this compound, it is highly recommended to perform analytical characterization. The most reliable methods for this are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4] These techniques can confirm the chemical structure and quantify the purity of the compound, allowing for a direct comparison between batches.
Q3: Our latest batch of this compound appears to have lower solubility in our standard solvent. What could be the reason, and how can we address this?
A3: Decreased solubility can be due to subtle differences in the crystalline form (polymorphism) of the compound between batches or the presence of insoluble impurities.[2] First, visually inspect the solution for any precipitates. If solubility issues persist, consider optimizing your solubilization protocol. This may include gentle warming, sonication, or trying a co-solvent system. It is also advisable to analyze the purity of the batch by HPLC to check for insoluble impurities.
Q4: We are observing unexpected off-target effects or cellular toxicity with a new batch of this compound at concentrations that were previously well-tolerated. What steps should we take?
A4: The presence of new or higher levels of impurities in a particular batch can lead to off-target effects or increased toxicity. It is crucial to compare the impurity profiles of the new and old batches using analytical methods like HPLC or LC-MS. If a significant difference is detected, it may be necessary to re-purify the compound or obtain a new batch from the supplier with a more stringent purity specification. Additionally, ensure that the final concentration of the solvent (e.g., DMSO) is within a non-toxic range for your specific cell line (typically <0.5%).[1]
Troubleshooting Guides
Issue 1: Inconsistent Inhibition of Wnt Signaling Pathway
If you are observing variable effects on the Wnt signaling pathway, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for inconsistent Wnt signaling inhibition.
Troubleshooting Steps:
-
Quality Control of this compound Batch:
-
Action: Analyze the purity and identity of the current batch of this compound using HPLC and LC-MS.
-
Rationale: To confirm that the observed variability is not due to issues with the compound itself.
-
-
Standardize Experimental Parameters:
-
Action: Ensure consistency in cell seeding density, treatment duration, and concentrations of all reagents.
-
Rationale: Minor variations in experimental setup can lead to significant differences in results.[1]
-
-
Verify Cell Line Integrity:
-
Action: Use cells within a consistent and low passage number range. Perform cell line authentication if not done recently.
-
Rationale: Genetic drift in cell lines over time can alter their response to inhibitors.[5]
-
-
Check Assay Readout:
-
Action: For Wnt signaling readouts (e.g., TOP/FOPflash reporter assays, qRT-PCR for Wnt target genes), ensure all reagents are fresh and properly prepared.
-
Rationale: The reliability of your results depends on the quality of your assay components.
-
Issue 2: Batch-to-Batch Differences in Anti-Tumor Activity
When observing discrepancies in the anti-tumor effects of this compound in vitro or in vivo, consider the following:
Caption: Workflow for addressing variable anti-tumor activity.
Troubleshooting Steps:
-
Direct Comparison of Batches:
-
Action: If possible, perform a head-to-head comparison of the old and new batches in the same experiment.
-
Rationale: This is the most direct way to confirm if the variability is batch-dependent.
-
-
Assess Compound Stability:
-
Action: Evaluate the stability of this compound in your specific cell culture or vehicle formulation over the duration of the experiment.
-
Rationale: Degradation of the compound during the experiment can lead to reduced efficacy.[2]
-
-
Evaluate Compound Solubility:
-
Action: Prepare the dosing solutions for both batches and visually inspect for any signs of precipitation.
-
Rationale: Poor solubility will lead to a lower effective concentration of the compound.
-
-
Verify Dosing Accuracy:
-
Action: Double-check all calculations and ensure that pipettes and balances are properly calibrated.
-
Rationale: Simple errors in dosing can be a significant source of variability.
-
Experimental Protocols
Protocol 1: Quality Control of this compound Batches by HPLC
Objective: To assess and compare the purity of different batches of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of each this compound batch in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to an appropriate concentration (e.g., 10 µg/mL) with the mobile phase.
-
-
HPLC Conditions (General Method):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1 mL/min.
-
Detection: UV detector at the absorbance maximum of this compound.
-
-
Data Analysis:
-
Compare the chromatograms of the different batches.
-
Calculate the purity of each batch by dividing the area of the main peak by the total area of all peaks.
-
Pay close attention to the presence and relative abundance of any impurity peaks.
-
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1 mL/min |
| Detection | UV (at λmax of this compound) |
Protocol 2: Assessing the Stability of this compound in Cell Culture Medium
Objective: To determine the stability of this compound in your experimental conditions.
Methodology:
-
Preparation:
-
Prepare a solution of this compound in your cell culture medium at the final working concentration.
-
Aliquot the solution into several tubes.
-
-
Incubation:
-
Incubate the aliquots under the same conditions as your experiment (e.g., 37°C, 5% CO2).
-
-
Time Points:
-
Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Immediately freeze the collected samples at -80°C until analysis.
-
-
Analysis:
-
Analyze the concentration of the remaining this compound in each aliquot by HPLC or LC-MS.
-
-
Data Analysis:
-
Plot the percentage of the remaining compound against time to determine its stability profile.
-
Signaling Pathway Diagram
This compound is an inhibitor of CDC-like kinases (CLKs), which play a crucial role in the regulation of RNA splicing.[6][7] By inhibiting CLKs, this compound disrupts the phosphorylation of Serine/Arginine-rich Splicing Factors (SRSFs), leading to aberrant splicing of various transcripts, including those of key components of the Wnt signaling pathway.[6][8][9] This ultimately results in the downregulation of Wnt target gene expression.[10][11]
Caption: Mechanism of action of this compound on the Wnt signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pacificbiolabs.com [pacificbiolabs.com]
- 4. Small Molecules Analysis & QC [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. The CLK inhibitor this compound induces anti-tumor activity and reduces Wnt pathway gene expression in gastrointestinal cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. The CLK inhibitor this compound induces anti-tumor activity and reduces Wnt pathway gene expression in gastrointestinal cancer models. | Sigma-Aldrich [merckmillipore.com]
- 11. ascopubs.org [ascopubs.org]
SM08502 Technical Support Center: Best Practices for Handling and Storage
This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper handling and storage of SM08502. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring reproducible experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How should I store the solid (powder) form of this compound?
A1: Solid this compound should be stored in a tightly sealed container, protected from moisture and light. For long-term storage, it is recommended to store the powder at -20°C for up to 3 years or at 4°C for up to 2 years.[1] To prevent moisture absorption, it is advisable to store the compound under a dry, inert atmosphere (e.g., under nitrogen).[1]
Q2: What is the best way to prepare and store stock solutions of this compound?
A2: It is recommended to prepare stock solutions in high-purity DMSO at a concentration of 12.5 mg/mL (29.24 mM).[1] Once prepared, the stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, which can lead to product degradation.[2] Store these aliquots at -80°C for up to 1 year or at -20°C for up to 6 months.[2]
Q3: My this compound solution appears to have precipitated. What should I do?
A3: Precipitation can occur if the solution is supersaturated or if the compound has degraded. First, try gently warming the solution to see if the precipitate redissolves. If it does not, it is recommended to prepare a fresh stock solution from the solid material. To avoid precipitation when preparing in vivo formulations, ensure that the co-solvents are added sequentially and mixed thoroughly at each step.[1]
Q4: Is this compound sensitive to light?
A4: Yes, it is recommended to protect this compound from light.[1][2] Both the solid compound and solutions should be stored in light-protecting containers, such as amber vials, or the containers should be wrapped in aluminum foil.
Q5: I'm seeing inconsistent results in my experiments. Could it be related to this compound handling?
A5: Inconsistent experimental results can be a consequence of compound degradation due to improper handling or storage. Review your procedures against the best practices outlined here. Ensure you are using a freshly prepared solution or a properly stored aliquot. If issues persist, consider performing a quality control check on your stock solution to confirm its concentration and purity.
Quantitative Data Summary
For easy reference, the following tables summarize the recommended storage conditions for this compound.
Table 1: Storage Conditions for Solid this compound
| Form | Temperature | Duration | Special Conditions |
| Powder | -20°C | 3 years | Sealed container, protected from moisture and light.[1] |
| Powder | 4°C | 2 years | Sealed container, protected from moisture and light.[1] |
Table 2: Storage Conditions for this compound Stock Solutions (in DMSO)
| Temperature | Duration | Special Conditions |
| -80°C | 1 year | Aliquoted to avoid freeze-thaw cycles, protect from light.[2] |
| -20°C | 6 months | Aliquoted to avoid freeze-thaw cycles, protect from light.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (12.5 mg/mL in DMSO)
-
Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve a final concentration of 12.5 mg/mL.
-
Dissolution: Gently vortex or sonicate the solution until the solid is completely dissolved. Visually inspect to ensure there are no undissolved particles.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected vials. Store immediately at -80°C or -20°C as recommended.
Protocol 2: Preparation of an In Vivo Formulation (1.25 mg/mL)
This protocol provides an example for preparing a 1 mL working solution.
-
Initial Dilution: To 100 µL of a 12.5 mg/mL this compound stock solution in DMSO, add 400 µL of PEG300. Mix until the solution is clear.[1]
-
Addition of Tween-80: Add 50 µL of Tween-80 to the solution from the previous step. Mix thoroughly until the solution is clear.[1]
-
Final Dilution: Add 450 µL of saline (0.9% NaCl in ddH₂O) to bring the final volume to 1 mL. Mix until the solution is clear.[1]
-
Use: This formulation should be prepared fresh for each experiment.
Visualizations
Caption: Workflow for proper handling and storage of this compound.
Caption: Simplified signaling pathway showing the mechanism of action of this compound.[2][3][4]
References
- 1. Cirtuvivint (this compound) | CDK | 2143917-62-6 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The CLK inhibitor this compound induces anti-tumor activity and reduces Wnt pathway gene expression in gastrointestinal cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Wnt Inhibitors: SM08502 vs. PRI-724
For Researchers, Scientists, and Drug Development Professionals
The Wnt signaling pathway, a critical regulator of cell proliferation, differentiation, and survival, is frequently dysregulated in various cancers. This has made it a prime target for therapeutic intervention. Among the numerous inhibitors developed, SM08502 and PRI-724 have emerged as notable candidates, each with a distinct mechanism of action. This guide provides an objective comparison of their efficacy, supported by experimental data, to aid in the selection of the appropriate tool for research and drug development.
At a Glance: Key Differences
| Feature | This compound | PRI-724 |
| Target | CDC-like kinases (CLK2, CLK3) | β-catenin/CBP interaction |
| Mechanism | Inhibits CLK activity, leading to disruption of spliceosome function and reduced expression of Wnt pathway genes. | Directly disrupts the interaction between β-catenin and its coactivator, CREB-binding protein (CBP). |
| Potency (in vitro) | Reported to be >10-fold more potent than PRI-724 in a Wnt reporter assay.[1] | Less potent than this compound in a direct comparison.[1] |
| Administration | Orally bioavailable.[2] | Intravenous administration in clinical trials.[3][4] |
| Development Stage | Phase 1 clinical trials for advanced solid tumors.[5][6][7][8] | Phase 1/2 clinical trials for various cancers and liver fibrosis.[3][4][9][10] |
Mechanism of Action
This compound: A Novel CLK Inhibitor
This compound functions by inhibiting the activity of CDC-like kinases (CLKs), particularly CLK2 and CLK3.[1][11] This inhibition disrupts the phosphorylation of serine and arginine-rich splicing factors (SRSFs), which are crucial for the proper functioning of the spliceosome.[6][7][11] The compromised spliceosome activity leads to altered pre-mRNA splicing and a subsequent reduction in the expression of key Wnt pathway genes, thereby inhibiting Wnt signaling.[6][7][11]
PRI-724: A Direct Inhibitor of β-catenin/CBP Interaction
PRI-724 is a prodrug of C-82 and acts as a specific and potent inhibitor of the canonical Wnt signaling pathway by directly targeting the interaction between β-catenin and its transcriptional coactivator, CREB-binding protein (CBP).[12][13][14][15] By binding to CBP, PRI-724 prevents the formation of the β-catenin/CBP complex, which is essential for the transcription of Wnt target genes.[12][13]
In Vitro Efficacy
A direct comparison of this compound and PRI-724 in a TOPflash β-catenin/TCF-responsive reporter assay in SW480 colon cancer cells demonstrated the superior potency of this compound.
| Compound | EC50 (µM) in SW480 TOPflash Assay | Reference |
| This compound | 0.062 | [1] |
| PRI-724 | 1.06 | [1] |
This compound also demonstrated potent inhibition of CLK2 and CLK3 kinases.
| Kinase | IC50 (µM) | Reference |
| CLK2 | 0.002 | [1] |
| CLK3 | 0.022 | [1] |
PRI-724 has been shown to inhibit the proliferation of various cancer cell lines, including hepatocellular carcinoma (HepG2 and Huh6) and germ cell tumor cell lines (NTERA-2). For instance, in cisplatin-resistant NTERA-2 cells (NTERA-2 CisR), PRI-724 had an IC50 value of 4.97 µM.[16]
In Vivo Efficacy
This compound in Gastrointestinal Cancer Xenograft Models
In a study using a SW480 colorectal cancer xenograft model, orally administered this compound demonstrated significant tumor growth inhibition.
| Treatment Group | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| This compound | 25 mg/kg, daily | 83% | [5] |
| This compound | 12.5 mg/kg, daily | 55% | [5] |
PRI-724 in a Germ Cell Tumor Xenograft Model
In a xenograft model using the cisplatin-resistant NTERA-2 CisR cell line, intraperitoneally administered PRI-724 significantly inhibited tumor growth.
| Treatment Group | Dosing | Outcome | Reference |
| PRI-724 | Not specified | Significant inhibition of tumor growth compared to vehicle control. | [6] |
Experimental Protocols
TOPflash Reporter Assay (as performed in Tam et al., 2020)
Detailed Protocol:
-
Cell Seeding: SW480 colon cancer cells, which have a constitutively active Wnt signaling pathway, are seeded into 96-well plates. These cells are engineered to express a luciferase reporter gene under the control of a TCF/LEF responsive promoter (TOPflash).
-
Compound Treatment: The cells are treated with a 10-point, 3-fold serial dilution of either this compound or PRI-724, with concentrations ranging from 0.0005 to 10 µM. The cells are incubated with the compounds for approximately 48 hours.
-
Cell Lysis and Luciferase Measurement: After the incubation period, the cells are lysed, and the luciferase activity is measured using the Bright-Glo™ Luciferase Assay System.
-
Data Analysis: The luminescence data is used to generate dose-response curves, from which the EC50 values for each compound are calculated.
In Vivo Xenograft Study (as performed in Tam et al., 2020 for this compound)
Detailed Protocol:
-
Cell Implantation: Approximately 3 x 10^6 SW480 colorectal cancer cells are implanted subcutaneously into the flank of athymic nude mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a volume of 100-200 mm³. The mice are then randomized into different treatment groups.
-
Drug Administration: this compound is administered orally at the specified doses (e.g., 25 mg/kg or 12.5 mg/kg) either daily or every other day. A control group receives the vehicle.
-
Tumor Monitoring: Tumor volume is measured twice a week using calipers.
-
Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised for further analysis, such as pharmacodynamic studies. Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.
Conclusion
Both this compound and PRI-724 are valuable tools for investigating the Wnt signaling pathway and hold therapeutic potential. This compound, with its novel mechanism of action targeting CLK kinases and its superior in vitro potency, represents a promising next-generation Wnt inhibitor. PRI-724, having been in development longer, has a broader range of preclinical and clinical data available for different indications. The choice between these inhibitors will depend on the specific research question, the cancer type being studied, and the desired point of intervention within the Wnt pathway. The provided data and protocols offer a foundation for designing and interpreting experiments aimed at further elucidating the roles of these inhibitors in cancer biology and therapy.
References
- 1. The Transcriptional Coactivator Cbp Interacts with β-Catenin to Activate Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4.8. Co-Immunoprecipitation [bio-protocol.org]
- 3. The CLK inhibitor this compound induces anti-tumor activity and reduces Wnt pathway gene expression in gastrointestinal cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Anti-tumor Activity of the Small Molecule Inhibitor PRI-724 Against β-Catenin-activated Hepatocellular Carcinoma | Anticancer Research [ar.iiarjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. assaygenie.com [assaygenie.com]
A Comparative Guide to CLK Inhibitors in Cancer Research: SM08502 vs. The Field
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of SM08502 (Cirtuvivint) and other prominent CDC-like kinase (CLK) inhibitors in the context of cancer research. This document summarizes key performance data, details relevant experimental protocols, and visualizes the underlying biological pathways and workflows.
Cdc2-like kinases (CLKs) have emerged as a promising therapeutic target in oncology. These dual-specificity kinases play a crucial role in regulating pre-mRNA splicing, a fundamental process often dysregulated in cancer.[1][2][3][4] By phosphorylating serine/arginine-rich (SR) proteins, CLKs influence spliceosome assembly and alternative splicing, thereby controlling the production of protein isoforms that can drive tumor growth, metastasis, and therapy resistance.[1][2]
This compound (Cirtuvivint) is a novel, orally bioavailable pan-CLK and dual-specificity tyrosine-regulated kinase (DYRK) inhibitor that has demonstrated potent anti-tumor activity in preclinical models and has been investigated in a Phase 1 clinical trial for advanced solid tumors (NCT03355066).[5][6][7][8][9][10] Its mechanism of action involves the modulation of alternative splicing, leading to the inhibition of critical oncogenic pathways, most notably the Wnt/β-catenin signaling pathway.[6][11][12][13][14] This guide compares this compound with other notable CLK inhibitors, including TG003, CTX-712 (Rogocekib), and Lorecivivint (SM04690), to provide a comprehensive overview for the research community.
Quantitative Performance Data
The following tables summarize the in vitro potency and cellular activity of this compound and other selected CLK inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Inhibitor | CLK1 | CLK2 | CLK3 | CLK4 | DYRK1A | DYRK1B | Other Kinases |
| This compound (Cirtuvivint) | 8[15] | 2[5][15] | 22[5][15] | 1[15] | 2-13[15] | 2-13[15] | CDK1: 1100[5] |
| TG003 | 20[7][16][17] | 200[7][16][17] | >10,000[16] | 15[7][16][17] | - | - | - |
| CTX-712 (Rogocekib) | <0.4 - 0.69[18][19] | 0.46 - 1.4[18][19][20] | 3.4 - 16[18][19] | 8.1[18] | 1.1[18] | 1.3[18] | - |
| Lorecivivint (SM04690) | - | 5.8[21] | 44.3[22] | - | 26.9[21][23] | - | - |
Table 2: In Vitro Anti-proliferative and Wnt Signaling Inhibition Activity
| Inhibitor | Cell Line | Cancer Type | Assay | EC50 / GI50 / IC50 (nM) |
| This compound (Cirtuvivint) | SW480 | Colorectal | TOPflash (Wnt Signaling) | 46[11][15] |
| 17 CRC cell lines (avg.) | Colorectal | Cell Proliferation | 177[11] | |
| 14 Pancreatic cell lines | Pancreatic | Cell Viability | 72 - 526[13] | |
| HT-22 | Mouse neuronal | Cytotoxicity | 180[24] | |
| NCI-N87 | Gastric | Cytotoxicity | 17[24] | |
| CTX-712 (Rogocekib) | K562 | Myeloid Leukemia | Cell Proliferation | 150[20][25][26] |
| MV-4-11 | Myeloid Leukemia | Cell Proliferation | 36[20][25][26] | |
| Primary AML cells (avg.) | Acute Myeloid Leukemia | Survival | 78[25][26] | |
| Lorecivivint (SM04690) | - | - | TOPflash (Wnt Signaling) | 3[21] |
Mechanism of Action: Signaling Pathways and Experimental Workflows
CLK inhibitors exert their anti-cancer effects primarily by modulating pre-mRNA splicing. This leads to the generation of non-functional or pro-apoptotic protein isoforms and the downregulation of key oncogenic signaling pathways.
CLK Inhibition and Downstream Effects
The following diagram illustrates the mechanism of action of CLK inhibitors.
Wnt Signaling Pathway Modulation by this compound
This compound has been shown to potently inhibit the Wnt signaling pathway, which is frequently hyperactivated in cancers like colorectal cancer.[6][11][14] This inhibition is achieved through the alteration of splicing of key Wnt pathway components.
Experimental Protocols
This section provides an overview of the methodologies used in the key experiments cited in this guide.
In Vitro Kinase Inhibition Assay (e.g., Z-LYTE™ Kinase Assay)
This assay is used to determine the IC50 values of compounds against specific kinases.
Protocol Details:
-
Platform: Thermo Fisher Scientific Z-LYTE™ platform is a common choice.[5]
-
Principle: This assay measures the extent of phosphorylation of a peptide substrate by a kinase. The assay uses a FRET-based method where phosphorylation of the substrate prevents it from being cleaved by a development reagent, thus preserving the FRET signal.
-
Procedure: The kinase, substrate, ATP, and varying concentrations of the inhibitor are incubated together. A development reagent is then added, and the fluorescence is measured. The IC50 value is calculated from the resulting dose-response curve.[5]
Cell Viability Assay (e.g., MTT Assay)
This assay is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol Details:
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[27][28][29]
-
Procedure: Cells are seeded in a 96-well plate and treated with the inhibitor. After incubation, MTT is added, followed by a solubilizing agent. The absorbance of the resulting solution is measured, and the EC50 or GI50 value is determined.[27][28][29][30]
Western Blotting for Phosphorylated SR Proteins
This technique is used to detect the levels of phosphorylated SR proteins, providing a direct measure of CLK activity within cells.
Protocol Details:
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to phosphorylated SR proteins.
-
Procedure: Cells are treated with the CLK inhibitor, and then lysed. The protein concentration is determined, and equal amounts of protein are loaded onto an SDS-PAGE gel. After separation and transfer, the membrane is incubated with a primary antibody against p-SRSFs, followed by a secondary antibody conjugated to an enzyme for detection. The resulting bands are visualized and quantified.
Conclusion
This compound is a potent pan-CLK/DYRK inhibitor with significant anti-tumor activity, particularly in cancers with aberrant Wnt signaling. Its ability to modulate alternative splicing provides a unique mechanism to target cancer cell vulnerabilities. When compared to other CLK inhibitors, this compound demonstrates a broad inhibitory profile against multiple CLK isoforms. The choice of a specific CLK inhibitor for research or therapeutic development will depend on the desired selectivity profile and the specific cancer context being investigated. The data and protocols presented in this guide offer a valuable resource for researchers in the field of cancer drug discovery and development.
References
- 1. What are CLK inhibitors and how do they work? [synapse.patsnap.com]
- 2. Frontiers | Targeting pre-mRNA splicing in cancers: roles, inhibitors, and therapeutic opportunities [frontiersin.org]
- 3. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing | PLOS One [journals.plos.org]
- 4. Inhibitors of CLK protein kinases suppress cell growth and induce apoptosis by modulating pre-mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The CLK inhibitor this compound induces anti-tumor activity and reduces Wnt pathway gene expression in gastrointestinal cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. A Study Evaluating the Safety and Pharmacokinetics of Orally Administered this compound in Subjects With Advanced Solid Tumors [clin.larvol.com]
- 11. ascopubs.org [ascopubs.org]
- 12. Facebook [cancer.gov]
- 13. Inhibition of Wnt Pathway by this compound: Targeting Pancreatic Cancer Growth and Overcoming Stromal Resistance [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. Cirtuvivint (this compound) | CLK inhibitor | Probechem Biochemicals [probechem.com]
- 16. apexbt.com [apexbt.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. | BioWorld [bioworld.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Lorecivivint (Adavivint, SM04690) | CLK2 inhibitor | Probechem Biochemicals [probechem.com]
- 22. biosplice.com [biosplice.com]
- 23. researchgate.net [researchgate.net]
- 24. medchemexpress.com [medchemexpress.com]
- 25. researchgate.net [researchgate.net]
- 26. aacrjournals.org [aacrjournals.org]
- 27. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 28. merckmillipore.com [merckmillipore.com]
- 29. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. texaschildrens.org [texaschildrens.org]
Validating SM08502's Potency in Modulating Wnt Target Gene Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The aberrant activation of the Wnt signaling pathway is a critical driver in various cancers, making it a prime target for therapeutic intervention. SM08502 has emerged as a novel, orally available small-molecule inhibitor of this pathway. This guide provides a comparative analysis of this compound's effect on Wnt target gene expression against other known Wnt signaling inhibitors, supported by experimental data and detailed protocols to aid in research and development.
Mechanism of Action: this compound - An Indirect Inhibitor of Wnt Signaling
This compound functions as an inhibitor of CDC-like kinases (CLKs). This inhibition leads to a disruption of the spliceosome machinery, which in turn affects the proper splicing of several key components of the Wnt signaling pathway. This mechanism ultimately results in the downregulation of Wnt target gene expression.
Wnt Signaling Pathway and Drug Targets
The canonical Wnt signaling pathway is a crucial regulator of cell fate, proliferation, and differentiation. Its dysregulation is a hallmark of many cancers. The pathway is initiated by the binding of a Wnt ligand to a Frizzled (FZD) receptor and its co-receptor LRP5/6. This triggers a cascade that leads to the stabilization and nuclear translocation of β-catenin, which then activates the transcription of target genes, including AXIN2, c-Myc, and Cyclin D1, driving cell proliferation. Various inhibitors, including this compound, target different components of this pathway.
Caption: Wnt signaling pathway and points of intervention for various inhibitors.
Comparative Analysis of Wnt Target Gene Expression
The following table summarizes the reported effects of this compound and other Wnt signaling inhibitors on the expression of key Wnt target genes. It is important to note that the data is compiled from different studies, and direct head-to-head comparisons under identical experimental conditions are limited.
| Inhibitor | Target | Target Genes Affected | Cell Line(s) | Reported Effect |
| This compound | CLKs | AXIN2, LEF1, MYC, TCF7, DVL2, LRP5, BTRC | SW480 (colorectal), various cancer cell lines | Potent inhibition of Wnt pathway-related gene expression.[1][2] In some cases, at least a 50% reduction in Wnt-related gene expression was observed. |
| PRI-724 | β-catenin/CBP | AXIN2, LEF1 | HEK-293T | Less potent than this compound in Wnt reporter assays. Did not significantly inhibit Wnt3a-induced LEF1 expression but did inhibit AXIN2 at 3 μM. |
| Harmine | DYRK1A | Various Wnt target genes | SW480 | Minimal effect on most Wnt target genes tested. |
| CC-671 | CLK2/TTK | Various Wnt target genes | SW480 | Minimal effect on most Wnt target genes tested. |
| IWP-2 | Porcupine | AXIN2, c-Myc, Cyclin D1 | MKN28 (gastric) | Downregulated the expression of downstream Wnt/β-catenin target genes. |
| XAV-939 | Tankyrase 1/2 | c-Myc, Cyclin D1 | NCI-H446 (lung) | Inhibited the expression of downstream target genes c-Myc and Cyclin D1. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the validation and comparison of findings.
Quantitative Real-Time PCR (qRT-PCR) for Wnt Target Gene Expression
This protocol is used to quantify the mRNA levels of Wnt target genes such as AXIN2, c-Myc, and Cyclin D1.
1. Cell Culture and Treatment:
-
Culture cells (e.g., SW480, HEK293T) in appropriate media and conditions.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with desired concentrations of this compound or other inhibitors for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. RNA Extraction:
-
Lyse cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).
3. cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
4. qRT-PCR:
-
Prepare the reaction mixture containing cDNA, forward and reverse primers for the target genes and a housekeeping gene (e.g., GAPDH, β-actin), and a SYBR Green master mix.
-
Perform the qRT-PCR using a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
TOPflash Luciferase Reporter Assay
This assay measures the activity of the TCF/LEF transcription factors, which are activated by nuclear β-catenin.
1. Cell Culture and Transfection:
-
Seed cells (e.g., SW480, HEK293T) in a 96-well plate.
-
Co-transfect the cells with a TOPflash reporter plasmid (containing TCF/LEF binding sites upstream of a luciferase gene) and a control plasmid (e.g., Renilla luciferase) for normalization. A FOPflash plasmid with mutated TCF/LEF sites can be used as a negative control.
2. Treatment:
-
After transfection, treat the cells with various concentrations of this compound or other inhibitors.
3. Luciferase Assay:
-
After the treatment period (e.g., 24-48 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
4. Data Analysis:
-
Normalize the TOPflash luciferase activity to the Renilla luciferase activity.
-
Compare the normalized luciferase activity in treated cells to that in control cells to determine the inhibitory effect of the compounds.
Experimental Workflow Diagram
Caption: A generalized workflow for validating the effect of inhibitors on Wnt target gene expression.
Conclusion
The available data strongly indicates that this compound is a potent inhibitor of the Wnt signaling pathway, effectively downregulating the expression of key target genes. Its unique mechanism of action, targeting CLK-mediated splicing, distinguishes it from many other Wnt inhibitors. While direct comparative studies are still needed for a definitive quantitative ranking, the existing evidence positions this compound as a promising candidate for further investigation in Wnt-driven diseases. The provided protocols and comparative data serve as a valuable resource for researchers aiming to validate and expand upon these findings.
References
Unveiling Splicing Alterations: A Guide to RNA-Seq Analysis of SM08502's Effects
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of RNA-seq analysis to confirm splicing changes induced by SM08502, a clinical-stage small molecule inhibitor of CDC-like kinases (CLK) and dual-specificity tyrosine-regulated kinases (DYRK). We delve into the experimental data, protocols, and comparisons with alternative splicing modulators.
This compound (cirtuvivint) is a potent kinase inhibitor that modulates the Wnt signaling pathway by altering pre-mRNA splicing, a critical process in gene expression.[1][2][3] This mechanism offers a promising therapeutic avenue for cancers with aberrant Wnt signaling.[1][2] RNA sequencing (RNA-seq) is a powerful technology to globally assess these this compound-induced splicing changes, providing a detailed view of the transcriptome.[3][4]
This compound's Impact on Splicing: A Data-Driven Comparison
This compound's primary mechanism of action involves the inhibition of CLK and DYRK kinases, which are crucial for the phosphorylation of serine/arginine-rich splicing factors (SRSFs).[3][5][6] This disruption of the spliceosome's function leads to changes in alternative splicing, affecting the final composition of mature mRNA transcripts.[7]
Here, we summarize the reported effects of this compound on key Wnt pathway genes and compare its activity with other known splicing modulators.
| Feature | This compound (Cirtuvivint) | TG003 | CX-4945 (Silmitasertib) |
| Target Kinasas | CLK1/2/3/4, DYRK1A/1B/2/4[5] | CLK1, CLK4 | Primarily CK2, also inhibits CLKs |
| Reported Splicing Changes | Induces alternative splicing of Wnt pathway genes (e.g., LEF1, TCF7L2, DVL2)[6]; Enriched for exon skipping events.[3] | Induces exon skipping. | Affects SR protein phosphorylation. |
| Affected Pathways | Wnt Signaling, Cyclin D-CDK4/6-RB pathway[6] | Not specified in detail in the provided results. | Multiple cellular processes regulated by CK2. |
| Therapeutic Area | Oncology (Solid tumors, Endometrial Cancer, Breast Cancer)[1][2][6] | Preclinical cancer studies. | Oncology (in clinical trials). |
| Observed Effects on Wnt Pathway Genes | Decreased expression of AXIN2, LEF1, MYC, TCF7, and TCF7L2.[1] | Not specified in detail in the provided results. | Not specified in detail in the provided results. |
Visualizing the Mechanism: this compound, Splicing, and the Wnt Pathway
To understand how this compound impacts cellular signaling, it is crucial to visualize its mechanism of action. The following diagrams, generated using the DOT language, illustrate the experimental workflow for RNA-seq analysis and the signaling pathway affected by this compound.
Experimental Protocols: A Guide to RNA-Seq Analysis of Splicing
Reproducible and rigorous experimental design is paramount for accurate RNA-seq analysis. Below is a detailed, representative protocol for investigating this compound-induced splicing changes.
1. Cell Culture and Treatment:
-
Cell Lines: Utilize relevant cancer cell lines with known Wnt pathway activation (e.g., SW480 colorectal cancer cells).
-
Treatment: Culture cells to optimal confluency and treat with a predetermined concentration of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours). Ensure biological replicates for each condition.
2. RNA Extraction and Quality Control:
-
Extraction: Isolate total RNA from treated and control cells using a reputable kit (e.g., RNeasy Kit, Qiagen).
-
Quality Control: Assess RNA integrity and concentration using a Bioanalyzer (Agilent) or similar instrument. High-quality RNA (RIN > 8) is recommended for library preparation.[8]
3. RNA-Seq Library Preparation:
-
mRNA Enrichment: Isolate mRNA from total RNA using poly(A) selection or remove ribosomal RNA (rRNA) using a depletion kit.[9]
-
Fragmentation and cDNA Synthesis: Fragment the enriched RNA and synthesize first- and second-strand cDNA.
-
Adapter Ligation and Amplification: Ligate sequencing adapters to the cDNA fragments and amplify the library using PCR.
-
Library Quantification and Pooling: Quantify the final libraries and pool them for sequencing.
4. Sequencing:
-
Perform paired-end sequencing on a high-throughput platform such as the Illumina NovaSeq to a sufficient read depth (e.g., >30 million reads per sample) to accurately detect splicing events.[4]
5. Bioinformatics Analysis of Alternative Splicing:
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the quality-filtered reads to a reference genome (e.g., hg38) using a splice-aware aligner like STAR.[10]
-
Differential Splicing Analysis: Employ specialized software such as rMATS (replicate Multivariate Analysis of Transcript Splicing) to identify and quantify differential alternative splicing events between this compound-treated and control samples.[10][11][12][13] rMATS can detect various splicing events, including skipped exons (SE), alternative 5' splice sites (A5SS), alternative 3' splice sites (A3SS), mutually exclusive exons (MXE), and retained introns (RI).[13] The output will include the "Percent Spliced In" (PSI) value for each event, which represents the fraction of transcripts that include a particular feature.[14][15][16]
-
Visualization: Visualize significant splicing events using tools that can generate sashimi plots, which display read densities and splice junctions across exons.
Conclusion
RNA-seq analysis is an indispensable tool for confirming and characterizing the splicing changes induced by this compound. This guide provides a framework for designing and executing such studies, from cell culture to bioinformatic analysis. While direct quantitative data for this compound's effects on specific splicing events remains a target for future publications, the existing evidence strongly supports its role as a potent modulator of RNA splicing with significant therapeutic potential in oncology. The provided protocols and comparative data will aid researchers in further investigating the nuanced effects of this compound and other splicing modulators on the cancer transcriptome.
References
- 1. Combination CDC-like kinase inhibition (CLK)/Dual-specificity tyrosine-regulated kinase (DYRK) and taxane therapy in CTNNB1-mutated endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination CDC-like kinase inhibition (CLK)/Dual-specificity tyrosine-regulated kinase (DYRK) and taxane therapy in CTNNB1-mutated endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Computing the Role of Alternative Splicing in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The CLK inhibitor this compound induces anti-tumor activity and reduces Wnt pathway gene expression in gastrointestinal cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Beginner's Guide to RNA Sequencing - CD Genomics [rna.cd-genomics.com]
- 9. cephamls.com [cephamls.com]
- 10. researchgate.net [researchgate.net]
- 11. Alternative splicing analysis: rMATS [taliaferrolab.github.io]
- 12. Differential Alternative Splicing Analysis with rMATS - BTEP Coding Club [bioinformatics.ccr.cancer.gov]
- 13. rna-seqblog.com [rna-seqblog.com]
- 14. Challenges in estimating percent inclusion of alternatively spliced junctions from RNA-seq data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PSI-Sigma: a comprehensive splicing-detection method for short-read and long-read RNA-seq analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Cross-Validation of SM08502's Anti-Tumor Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SM08502, also known as cirtuvivint, is a novel small molecule inhibitor of CDC-like kinases (CLK) and dual-specificity tyrosine-regulated kinases (DYRK).[1] Its primary mechanism of action involves the inhibition of the Wnt/β-catenin signaling pathway through the disruption of mRNA splicing.[1] Dysregulation of the Wnt pathway is a critical factor in the proliferation and survival of various cancer cells. This guide provides a comparative analysis of the anti-tumor effects of this compound across different cancer cell lines, supported by experimental data and detailed protocols. We also compare its performance with other anti-tumor agents, namely paclitaxel and PRI-724.
Comparative Efficacy of this compound and Alternatives
The anti-proliferative activity of this compound and its alternatives, paclitaxel and PRI-724, has been evaluated in a range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values, providing a quantitative comparison of their potency.
Table 1: Anti-proliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50/EC50 (µM) |
| SW480 | Colorectal Cancer | 0.046 (EC50)[2] |
| Hs578T | Triple-Negative Breast Cancer | 0.080 (EC50)[3] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.3 (IC50)[4] |
| Average (13 Breast Cancer Lines) | Breast Cancer | 0.170 (EC50)[3] |
| Average (5 Prostate Cancer Lines) | Prostate Cancer | 0.319 (EC50) |
Table 2: Comparative Anti-proliferative Activity of Paclitaxel
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.3[5] |
| BT-474 | Breast Cancer | 0.019[4] |
| SKBR3 | Breast Cancer | 4[4] |
| MCF-7 | Breast Cancer | 3.5[4][5] |
Table 3: Comparative Anti-proliferative Activity of PRI-724
| Cell Line | Cancer Type | IC50 (µM) |
| SW480 | Colorectal Cancer | 1.06[2] |
| CAL 27 | Head and Neck Squamous Cancer | 8.3[6] |
| FaDu | Head and Neck Squamous Cancer | 14.6[6] |
| NTERA-2 | Germ Cell Tumor | 8.63[7] |
| NTERA-2 CisR | Cisplatin-Resistant Germ Cell Tumor | 4.97[7] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and other compounds on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines
-
Culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.[8][9]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, paclitaxel, PRI-724) and incubate for a specified period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[8][9]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.[10] Wrap the plate in foil and shake on an orbital shaker for 15 minutes.[11]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[11]
Western Blot Analysis
This protocol is used to detect changes in the expression of specific proteins within the Wnt signaling pathway following treatment.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-Cyclin D1, anti-LRP5, anti-DVL2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and control cells using an appropriate lysis buffer.[12][13]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.[13]
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.[12]
-
Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[12][14]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[12][15]
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[14]
Visualizations
Signaling Pathway
Caption: Mechanism of this compound in the Wnt/β-catenin signaling pathway.
Experimental Workflow
References
- 1. The CLK inhibitor this compound induces anti-tumor activity and reduces Wnt pathway gene expression in gastrointestinal cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mejc.sums.ac.ir [mejc.sums.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. Combinations of PRI-724 Wnt/β-Catenin Pathway Inhibitor with Vismodegib, Erlotinib, or HS-173 Synergistically Inhibit Head and Neck Squamous Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting of Deregulated Wnt/β-Catenin Signaling by PRI-724 and LGK974 Inhibitors in Germ Cell Tumor Cell Lines [mdpi.com]
- 8. researchhub.com [researchhub.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. biomol.com [biomol.com]
- 14. addgene.org [addgene.org]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Synergistic Potential of SM08502 with Standard Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects of SM08502, a novel Wnt signaling pathway inhibitor, with standard chemotherapy agents. The data presented is based on preclinical studies in endometrial and triple-negative breast cancer models.
Executive Summary
This compound (cirtuvivint) is a first-in-class, orally bioavailable small-molecule inhibitor of CDC-like kinases (CLK) and dual-specificity tyrosine-regulated kinases (DYRK).[1][2] By inhibiting these kinases, this compound disrupts spliceosome activity, leading to the modulation of alternative mRNA splicing and subsequent downregulation of the Wnt/β-catenin signaling pathway.[3][4][5] This pathway is frequently dysregulated in various cancers, making it a key target for therapeutic intervention.[3][5] Preclinical evidence strongly suggests that this compound can act synergistically with standard-of-care chemotherapy agents to enhance anti-tumor efficacy.
Mechanism of Action: this compound and the Wnt Signaling Pathway
The Wnt/β-catenin signaling pathway plays a crucial role in cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. This compound's primary mechanism of action is the inhibition of CLK, which are essential for the phosphorylation of serine and arginine-rich splicing factors (SRSFs). This inhibition disrupts the formation of the spliceosome, leading to altered mRNA splicing of key Wnt pathway components and a reduction in the expression of Wnt target genes.[3][4]
Caption: Mechanism of Wnt pathway inhibition by this compound.
Synergistic Effects with Paclitaxel in Endometrial Cancer
A key study investigated the combination of this compound with the standard chemotherapy agent paclitaxel in endometrial cancer (EC) models. The rationale for this combination is based on previous findings that Wnt pathway inhibitors can potentiate mitotic cell death induced by taxanes.
In Vitro Synergy
The combination of this compound and paclitaxel demonstrated a synergistic effect in reducing the viability of various endometrial cancer cell lines.[1] This synergy is quantitatively defined by a Combination Index (CI) of less than 1, as determined by the Chou-Talalay method.[1]
Quantitative Data Summary: In Vitro Synergy in Endometrial Cancer
| Cell Line | Drug Combination | Key Finding | Citation |
|---|---|---|---|
| HEC265 | This compound + Paclitaxel | Combination Index < 1 | [1] |
| Ishikawa | This compound + Paclitaxel | Combination Index < 1 | [1] |
| Ishikawa-S33Y | This compound + Paclitaxel | Combination Index < 1 | [1] |
| SNGM | This compound + Paclitaxel | Combination Index < 1 | [1] |
Note: Specific IC50 and Combination Index values were not available in the reviewed literature.
In Vivo Efficacy
In xenograft models of endometrial cancer, the combination of this compound and paclitaxel resulted in significantly greater tumor growth inhibition compared to either agent administered alone.[1]
Quantitative Data Summary: In Vivo Efficacy in Endometrial Cancer Xenografts
| Xenograft Model | Treatment Group | Outcome | p-value | Citation |
|---|---|---|---|---|
| HEC265 | Combination vs. Paclitaxel | Significantly lower tumor volume | p = 0.01 | [1] |
| HEC265 | Combination vs. This compound | Significantly lower tumor volume | p = 0.002 | [1] |
| Ishikawa | Combination vs. This compound | Significantly lower tumor volume | p = 0.04 | [1] |
| Ishikawa-S33Y | Combination vs. Paclitaxel | Significantly lower tumor volume | p = 0.0008 | [1] |
| Ishikawa-S33Y | Combination vs. This compound | Significantly lower tumor volume | p = 0.01 | [1] |
| SNGM | Combination vs. Paclitaxel | Significantly lower tumor volume | p = 0.004 | [1] |
| SNGM | Combination vs. This compound | Significantly lower tumor volume | p = 0.005 | [1] |
Note: Detailed tumor growth inhibition percentages were not available in the reviewed literature.
Synergistic Effects with Gemcitabine and Nab-Paclitaxel in Triple-Negative Breast Cancer
The synergistic potential of this compound has also been explored in triple-negative breast cancer (TNBC), a particularly aggressive subtype with limited treatment options. An in vivo study evaluated this compound in combination with gemcitabine and nab-paclitaxel (G/Nab-P).
In Vivo Efficacy
In TNBC xenograft models, the combination of this compound with G/Nab-P led to tumor regression, a significant improvement over the effects of G/Nab-P alone. This suggests that this compound can enhance the efficacy of this standard chemotherapy regimen in TNBC.
Quantitative Data Summary: In Vivo Efficacy in Triple-Negative Breast Cancer Xenografts
| Xenograft Model | Drug Combination | Key Finding | Citation |
|---|---|---|---|
| TNBC Xenograft | This compound + Gemcitabine/Nab-Paclitaxel | Induced tumor regression, whereas G/Nab-P alone did not. |
Note: Specific quantitative data on tumor growth inhibition was not available in the reviewed conference abstract.
Experimental Protocols
The following are generalized protocols for the key experiments cited in the studies on the synergistic effects of this compound.
Cell Viability Assay
Caption: Generalized workflow for in vitro cell viability assays.
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., HEC265, Ishikawa for endometrial cancer) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound, the standard chemotherapy agent (e.g., paclitaxel), or a combination of both.
-
Incubation: The treated cells are incubated for a period of 72 hours.
-
Viability Assessment: A cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) is added to each well.
-
Data Acquisition: Luminescence or absorbance is measured using a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for each agent is calculated. The synergistic effect of the combination is determined by calculating the Combination Index (CI) using the Chou-Talalay method, where CI < 1 indicates synergy.
In Vivo Xenograft Studies
Caption: Generalized workflow for in vivo xenograft studies.
Protocol:
-
Cell Implantation: A suspension of cancer cells (e.g., 5 x 10^6 cells) in a suitable medium (e.g., Matrigel) is injected subcutaneously into the flank of immunodeficient mice (e.g., female athymic nude mice).
-
Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into different treatment cohorts: vehicle control, this compound alone, chemotherapy agent alone, and the combination of this compound and the chemotherapy agent.
-
Monitoring: Tumor dimensions and mouse body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study is concluded when tumors in the control group reach a specified maximum size or after a predetermined treatment duration.
-
Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the vehicle control group. Statistical analysis is performed to determine the significance of the observed differences.
Conclusion
The available preclinical data indicates that this compound, a potent inhibitor of the Wnt signaling pathway, demonstrates significant synergistic anti-tumor activity when combined with standard chemotherapy agents such as paclitaxel in endometrial cancer and gemcitabine/nab-paclitaxel in triple-negative breast cancer. These findings support the continued clinical development of this compound in combination regimens for the treatment of solid tumors. Further studies are warranted to elucidate the full potential of these synergistic interactions and to identify patient populations most likely to benefit from such combination therapies.
References
A Comparative Analysis of In Vitro and In Vivo Efficacy of SM08502, a Novel Wnt Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical in vitro and in vivo results for SM08502, a first-in-class, orally bioavailable small molecule inhibitor of CDC-like kinases (CLKs). By targeting CLKs, this compound modulates the Wnt signaling pathway, a critical regulator of cell proliferation that is frequently dysregulated in various cancers. This document summarizes key experimental data, details the methodologies employed in these studies, and visualizes the underlying biological pathways and experimental processes.
Data Presentation
In Vitro Efficacy of this compound
The in vitro activity of this compound has been evaluated across a range of biochemical and cell-based assays to determine its potency and mechanism of action.
| Assay Type | Target/Cell Line | Metric | Value (µM) | Reference |
| Kinase Inhibition | CLK2 | IC50 | 0.002 | [1] |
| CLK3 | IC50 | 0.022 | [1] | |
| Wnt Signaling Inhibition | SW480 (colorectal cancer) | EC50 | 0.046 | [1][2] |
| HEK-293T | EC50 | 0.087 | [1] | |
| Cell Proliferation | Colorectal Cancer Cell Lines (average of 17) | EC50 | 0.177 | [2] |
| Breast Cancer Cell Lines (average of 13) | EC50 | 0.170 | [3] | |
| Hs578T (triple-negative breast cancer) | EC50 | 0.080 | [3] | |
| Hs578Bst (normal breast) | EC50 | 1.517 | [3] | |
| NCI-N87 (gastric cancer) | EC50 | 0.017 | [4] | |
| HT-22 (mouse hippocampal) | IC50 | 0.18 | [4] |
In Vivo Efficacy of this compound
The anti-tumor activity of this compound has been demonstrated in various xenograft models of human cancers.
| Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Colorectal Cancer | SW480 | 25 mg/kg, QD | 83% | [2][5] |
| HCT-116 | 25 mg/kg, QD | 56% | [2][5] | |
| Patient-Derived Xenograft (PDX) | 25 mg/kg, QD | 70% | [2][5] | |
| Triple-Negative Breast Cancer | MDA-MB-231 | 25 mg/kg, QD | 80% (p<0.01) | [3] |
| Patient-Derived Xenograft (PDX, average of 4) | 25 mg/kg, QD | 69% (p<0.01) | [3] |
Experimental Protocols
Key In Vitro Experiment: Wnt Signaling Reporter Assay (TOPflash)
This assay quantifies the activity of the canonical Wnt signaling pathway.
Objective: To measure the inhibition of TCF/LEF-mediated transcription by this compound in cancer cells with aberrant Wnt signaling.
Methodology:
-
Cell Seeding: Human colorectal cancer cells (e.g., SW480) or other Wnt-responsive cell lines are seeded in 96-well plates.
-
Transfection: Cells are co-transfected with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPflash) and a control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
Compound Treatment: After transfection, cells are treated with a range of concentrations of this compound or vehicle control (DMSO).
-
Lysis and Luciferase Measurement: Following a 24-48 hour incubation period, cells are lysed. The activities of both firefly and Renilla luciferases are measured sequentially using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency. The normalized values are then used to determine the EC50 of this compound for Wnt pathway inhibition.
Key In Vivo Experiment: Subcutaneous Xenograft Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Objective: To assess the ability of orally administered this compound to inhibit the growth of human tumors implanted in immunodeficient mice.
Methodology:
-
Cell Preparation: Human cancer cells (e.g., SW480, MDA-MB-231) are cultured, harvested, and resuspended in a suitable medium, often mixed with Matrigel to enhance tumor formation.
-
Tumor Implantation: A specific number of cells (typically 1-10 million) is subcutaneously injected into the flank of athymic nude mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups based on tumor volume.
-
Drug Administration: this compound is administered orally to the treatment groups at specified doses and schedules (e.g., 25 mg/kg, once daily). The control group receives the vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size. The percentage of tumor growth inhibition (TGI) is calculated by comparing the mean tumor volume of the treated groups to the control group.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
General Experimental Workflow
Caption: General experimental workflow for this compound evaluation.
References
Independent Verification of SM08502's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SM08502 (Cirtuvivint) is a first-in-class, orally bioavailable small molecule inhibitor of the Wnt signaling pathway, with potential applications in oncology.[1] Its primary mechanism of action is the inhibition of CDC-like kinases (CLKs) and Dual-specificity tyrosine-regulated kinases (DYRKs).[2] This inhibition disrupts the phosphorylation of serine and arginine-rich splicing factors (SRSFs), key components of the spliceosome.[1][3][4] The subsequent alteration of pre-mRNA splicing leads to the downregulation of Wnt pathway-related gene expression, thereby inhibiting the proliferation of cancer cells where this pathway is overactivated.[1][3] This guide provides an objective comparison of this compound with other relevant inhibitors, supported by experimental data, to independently verify its mechanism of action.
Quantitative Data Comparison
The following tables summarize the in vitro potency of this compound and two comparator molecules: PRI-724, a Wnt pathway inhibitor that disrupts the β-catenin-CBP interaction, and Silmitasertib (CX-4945), a CK2 inhibitor that also impacts SRSF phosphorylation.
Table 1: Kinase Inhibitory Activity of this compound
| Target Kinase | This compound IC₅₀ (µM) |
| CLK1 | 0.008 |
| CLK2 | 0.002 |
| CLK3 | 0.022 |
| CLK4 | 0.001 |
| DYRK1A | 0.002-0.013 |
| DYRK1B | 0.002-0.013 |
| DYRK2 | 0.002-0.013 |
| DYRK4 | 0.002-0.013 |
| CDK1 | 1.1 |
Data sourced from a study by Tam et al. (2020)[5]
Table 2: Comparative Potency in Wnt Signaling Inhibition (SW480 Colon Cancer Cells)
| Compound | Assay | EC₅₀ (µM) | Relative Potency |
| This compound | TOPflash Reporter Assay | 0.046 | >10-fold more potent than PRI-724 |
| PRI-724 | TOPflash Reporter Assay | >0.5 | - |
Data from a head-to-head comparison in a TOPflash assay.[5]
Table 3: Profile of Comparator Compound - Silmitasertib (CX-4945)
| Target Kinase | Silmitasertib (CX-4945) IC₅₀ (nM) |
| CK2 | 1 |
| FLT3 | 35 |
| PIM1 | 46 |
| CDK1 | 56 |
Silmitasertib is a potent inhibitor of CK2 and has been shown to reduce the phosphorylation of SR proteins.[5]
Experimental Protocols
Kinase Inhibition Assay (Z′-LYTE™ Assay)
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.
-
Reagent Preparation: Kinase, peptide substrate, ATP, and development reagent are prepared in a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA).
-
Kinase Reaction: The kinase, peptide substrate, and the test compound (e.g., this compound) are incubated in the wells of a microplate. The reaction is initiated by the addition of ATP.
-
Development: A development reagent containing a site-specific protease is added. This protease cleaves the non-phosphorylated peptide substrate.
-
Detection: The extent of phosphorylation is determined by measuring the fluorescence resonance energy transfer (FRET) signal. A change in the FRET signal is proportional to the amount of phosphorylated substrate, and therefore, the kinase activity.
-
Data Analysis: IC₅₀ values are calculated from the dose-response curves of the inhibitor.[1]
Wnt Reporter Assay (TOPflash Assay)
This cell-based assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are downstream effectors of the canonical Wnt signaling pathway.
-
Cell Culture and Transfection: A suitable cell line with a responsive Wnt pathway (e.g., SW480) is cultured. Cells are then transfected with a TOPflash reporter plasmid, which contains TCF/LEF binding sites upstream of a luciferase reporter gene. A control plasmid (FOPflash) with mutated TCF/LEF sites is used to determine non-specific reporter activity.
-
Compound Treatment: After transfection, cells are treated with various concentrations of the test compound (e.g., this compound, PRI-724) for a specified duration (e.g., 24-48 hours).
-
Cell Lysis and Luciferase Assay: Cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to the reporter gene expression, is measured using a luminometer.
-
Data Analysis: The TOPflash signal is normalized to the FOPflash signal to determine Wnt-specific activity. EC₅₀ values are determined from the dose-response curves.[1][5]
Western Blot for Phosphorylated SRSF Proteins
This technique is used to detect the phosphorylation status of SRSF proteins, a direct downstream effect of CLK/DYRK inhibition.
-
Cell Lysis: Cells treated with the inhibitor are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of an SRSF protein (e.g., phospho-SRSF). A primary antibody against the total SRSF protein is used as a loading control.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon the addition of a substrate. The resulting signal is captured on X-ray film or with a digital imager.[1][6]
In Vivo Xenograft Model for Gastrointestinal Tumors
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Cell Culture and Implantation: Human gastrointestinal cancer cells (e.g., SW480) are cultured and then implanted subcutaneously into immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The test compound (e.g., this compound) is administered orally at a specified dose and schedule.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., Western blot for pSRSF, qRT-PCR for Wnt target genes).[3] Animal studies are conducted in accordance with approved institutional animal care and use committee protocols.[1]
Visualizations
Caption: Wnt signaling pathway and points of intervention by this compound and comparators.
Caption: Workflow for a typical kinase inhibition assay.
Caption: Workflow for Western blot analysis of phosphorylated SRSF proteins.
References
- 1. researchgate.net [researchgate.net]
- 2. ashpublications.org [ashpublications.org]
- 3. The CLK inhibitor this compound induces anti-tumor activity and reduces Wnt pathway gene expression in gastrointestinal cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
SM08502: A Pharmacological Alternative to Genetic Knockdown for Wnt Pathway Interrogation
For researchers, scientists, and drug development professionals investigating the intricate Wnt signaling pathway, the choice of inhibitory tools is critical. While genetic knockdown techniques like siRNA and shRNA have been mainstays, the small molecule inhibitor SM08502 presents a compelling pharmacological alternative. This guide provides an objective comparison of this compound and Wnt pathway knockdown methodologies, supported by experimental data and detailed protocols.
The Wnt signaling pathway is a crucial regulator of cellular processes, and its dysregulation is implicated in numerous diseases, particularly cancer.[1][2] Understanding and therapeutically targeting this pathway requires precise tools to inhibit its activity. Genetic knockdown methods, which reduce the expression of specific genes, have long been the standard. However, the emergence of potent and specific small molecule inhibitors like this compound offers a new dimension to Wnt pathway research.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and genetic knockdown lies in their mechanism of action.
This compound: This orally bioavailable small molecule functions as a potent inhibitor of CDC-like kinases (CLKs).[3][4][5] By inhibiting CLKs, this compound disrupts the phosphorylation of serine and arginine-rich splicing factors (SRSFs), key components of the spliceosome.[3][5][6] This disruption leads to alterations in the splicing of Wnt pathway-related genes, ultimately reducing their expression and inhibiting pathway signaling.[3][5]
Genetic Knockdown (siRNA/shRNA): Small interfering RNAs (siRNAs) and short hairpin RNAs (shRNAs) mediate gene silencing at the post-transcriptional level through RNA interference (RNAi).[7][8] These short RNA molecules guide the RNA-induced silencing complex (RISC) to the target messenger RNA (mRNA) of a specific Wnt pathway component (e.g., β-catenin), leading to its degradation and preventing protein translation.[7][9]
Quantitative Data Comparison
The following tables summarize the key characteristics and performance metrics of this compound and genetic knockdown methods for Wnt pathway inhibition.
Table 1: General Comparison of Inhibition Strategies
| Feature | This compound (Small Molecule Inhibitor) | Genetic Knockdown (siRNA/shRNA) |
| Mechanism | Inhibition of CLK activity, leading to altered splicing of Wnt pathway genes.[3][5] | Post-transcriptional gene silencing via mRNA degradation.[7][9] |
| Target | Upstream kinase (CLK) affecting multiple Wnt pathway components.[3] | Specific mRNA of a single Wnt pathway component.[7][9] |
| Reversibility | Reversible upon withdrawal of the compound. | Transient (siRNA) or stable (shRNA), but recovery can be slow.[8] |
| Delivery | Simple addition to cell culture media or oral administration in vivo.[3][4] | Requires transfection or viral transduction, which can be technically challenging and have variable efficiency.[10][11][12] |
| Off-Target Effects | Potential for off-target kinase inhibition.[13] | Can induce off-target gene silencing through partial sequence complementarity.[14][15][16] |
| Speed of Onset | Rapid, often within hours.[5] | Slower, requires time for mRNA and protein turnover (typically 24-72 hours).[7][10] |
Table 2: Performance Data for Wnt Pathway Inhibition
| Parameter | This compound | siRNA (targeting β-catenin) |
| Reported IC50/EC50 | EC50 = 0.046 μM (TOPflash reporter assay in SW480 cells).[13] | Not directly comparable; knockdown efficiency is measured. |
| Inhibition Efficiency | >10-fold more potent than PRI-724, another Wnt inhibitor.[13] | Can achieve 75%-85% knockdown of β-catenin mRNA.[10] |
| Downstream Effects | Significant inhibition of Wnt target genes (e.g., AXIN2, LEF1).[13] | Reduction in β-catenin protein levels and downstream targets like Cyclin D1.[17] |
| In Vivo Efficacy | Orally administered this compound significantly inhibited tumor growth in xenograft models.[3][4] | Systemic delivery of siRNA can be challenging, though formulations exist.[18] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for utilizing this compound and siRNA for Wnt pathway inhibition.
Protocol 1: Wnt Pathway Inhibition with this compound in Cell Culture
-
Cell Culture: Plate cells (e.g., SW480 colorectal cancer cells with constitutively active Wnt signaling) at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO.[4] Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24-48 hours) to allow for the inhibition of the Wnt pathway.
-
Downstream Analysis: Harvest the cells for analysis of Wnt pathway activity. This can include:
-
qRT-PCR: To measure the mRNA levels of Wnt target genes (e.g., AXIN2, MYC).
-
Western Blotting: To assess the protein levels of Wnt pathway components (e.g., β-catenin, Cyclin D1).
-
Reporter Assays (e.g., TOPflash): To quantify the transcriptional activity of the β-catenin/TCF complex.[13]
-
Protocol 2: Wnt Pathway Knockdown using siRNA
-
siRNA Design and Preparation: Obtain a validated siRNA sequence targeting a key Wnt pathway component (e.g., β-catenin) or a non-targeting control siRNA.[10][11][12] Resuspend the lyophilized siRNA in RNase-free water to a stock concentration of 10-20 μM.[11]
-
Cell Seeding: Plate cells one day prior to transfection to achieve 30-50% confluency on the day of transfection.[10]
-
Transfection:
-
Dilute the siRNA in serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine) in serum-free medium and incubate for 5 minutes.
-
Combine the diluted siRNA and transfection reagent and incubate for 20 minutes to allow for complex formation.
-
Add the siRNA-lipid complex to the cells in fresh serum-free or antibiotic-free medium.
-
-
Incubation: Incubate the cells for 4-6 hours, then replace the transfection medium with complete growth medium.
-
Post-Transfection Incubation: Continue to incubate the cells for 48-72 hours to allow for knockdown of the target gene.[7]
-
Validation and Analysis:
Visualizing the Comparison
Diagrams can effectively illustrate the complex biological pathways and experimental workflows.
Caption: Canonical Wnt signaling pathway.
References
- 1. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The CLK inhibitor this compound induces anti-tumor activity and reduces Wnt pathway gene expression in gastrointestinal cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. SignalSilence® beta-Catenin siRNA I | Cell Signaling Technology [cellsignal.com]
- 8. sg.idtdna.com [sg.idtdna.com]
- 9. benchchem.com [benchchem.com]
- 10. journal.waocp.org [journal.waocp.org]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. scbt.com [scbt.com]
- 13. researchgate.net [researchgate.net]
- 14. siRNA off-target effects in genome-wide screens identify signaling pathway members - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. horizondiscovery.com [horizondiscovery.com]
- 16. The siRNA Off-Target Effect Is Determined by Base-Pairing Stabilities of Two Different Regions with Opposite Effects [mdpi.com]
- 17. Wnt2 knock down by RNAi inhibits the proliferation of in vitro-cultured human keloid fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Safeguarding Your Research: Essential Protective Measures and Handling Protocols for SM08502 (Cirtuvivint)
For Immediate Implementation by Laboratory Personnel
This guide provides critical safety and logistical information for the handling and disposal of SM08502 (Cirtuvivint), a potent, orally active CDC-like kinase (CLK) inhibitor under investigation for solid tumor research. Given its classification as an investigational antineoplastic agent, a conservative approach to handling, emphasizing rigorous personal protection and containment, is mandatory to ensure the safety of all laboratory and research professionals.
Personal Protective Equipment (PPE): A Multi-Barrier Approach
While some supplier Safety Data Sheets (SDS) may classify this compound as non-hazardous, its potent biological activity and status as an investigational drug necessitate treating it as a hazardous compound. Adherence to the following multi-layered PPE protocols is essential to minimize exposure risk during all stages of handling.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Activity | Required PPE | Recommended PPE |
| Receiving and Unpacking | - Single pair of nitrile gloves- Laboratory coat- Safety glasses with side shields | - Double pair of nitrile gloves |
| Weighing and Aliquoting (Solid Form) | - Double pair of chemotherapy-rated gloves- Disposable gown- Safety glasses with side shields- N95 or higher respirator | - Powered Air-Purifying Respirator (PAPR) for larger quantities |
| Solution Preparation and Dilution | - Double pair of chemotherapy-rated gloves- Disposable gown- Safety glasses with side shields | - Chemical splash goggles- Face shield |
| In Vitro / In Vivo Administration | - Double pair of chemotherapy-rated gloves- Disposable gown- Safety glasses with side shields | - Chemical splash goggles |
| Waste Disposal | - Double pair of chemotherapy-rated gloves- Disposable gown- Safety glasses with side shields | - Chemical splash goggles- Face shield |
| Spill Cleanup | - Double pair of chemotherapy-rated gloves- Disposable gown- Chemical splash goggles- N95 or higher respirator | - Face shield- Shoe covers |
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for the safe management of this compound within a laboratory setting. The following diagram outlines the key procedural steps.
Caption: Procedural flow for the safe handling of this compound from receipt to disposal.
Disposal Plan: Segregation is Key
Proper waste management is critical to prevent environmental contamination and ensure regulatory compliance. All materials contaminated with this compound must be treated as hazardous chemical waste.
1. Waste Segregation:
-
Trace Waste: Items contaminated with small amounts of this compound, such as used gloves, gowns, bench paper, empty vials, and pipette tips.
-
Bulk/Liquid Waste: Unused stock solutions, expired reagents, and heavily contaminated materials from spills.
2. Containment:
-
Trace Waste: Collect in a designated, leak-proof, puncture-resistant container lined with a yellow chemotherapy waste bag. Label clearly as "Trace Chemotherapy Waste" with the chemical name (this compound).
-
Bulk/Liquid Waste: Collect in a designated, sealed, and leak-proof hazardous waste container (typically a black container). Do not mix with other chemical waste streams. Label clearly as "Hazardous Waste" with the chemical name (this compound).
3. Final Disposal:
-
All this compound waste containers must be collected and disposed of through your institution's Environmental Health and Safety (EHS) office. Follow all local and federal regulations for hazardous waste disposal.
Emergency Procedures: Immediate and Decisive Action
In the event of accidental exposure, immediate and appropriate first aid is crucial.
Caption: Step-by-step guidance for immediate action following accidental exposure to this compound.
First Aid Measures:
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide respiratory support.
-
Ingestion: Wash out the mouth with water. Do not induce vomiting.
In all cases of exposure, notify your supervisor and seek immediate medical attention. Provide the medical personnel with the Safety Data Sheet (SDS) for this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
